molecular formula C9H12O2 B022458 4-(2-Methoxyethyl)phenol CAS No. 56718-71-9

4-(2-Methoxyethyl)phenol

カタログ番号: B022458
CAS番号: 56718-71-9
分子量: 152.19 g/mol
InChIキー: FAYGEALAEQKPDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methoxyethyl)phenol can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGEALAEQKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073564
Record name Phenol, 4-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-71-9
Record name 4-(2-Methoxyethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(2-methoxyethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-METHOXYETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY1W0AKW8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(2-Methoxyethyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 4-(2-Methoxyethyl)phenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an organic compound featuring a phenol (B47542) ring substituted at the para position with a 2-methoxyethyl group.

IUPAC Name: this compound[1] Synonyms: p-(2-Methoxyethyl)phenol, Phenol, 4-(2-methoxyethyl)-, p-Hydroxyphenethyl methyl ether[1] CAS Number: 56718-71-9[1] Molecular Formula: C₉H₁₂O₂[1] Molecular Weight: 152.19 g/mol [1][2] Chemical Structure: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White to off-white solid or colorless to almost colorless powder/lump/clear liquid.[3][4]
Melting Point 40-47 °C[4][5][6]
Boiling Point 239.9 ± 15.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 110 °C (230 °F) - closed cup[6][7]
Water Solubility 8.42 g/L at 20 °C[4]
logP 1.79 at 20 °C[4]
pKa 10.00 ± 0.15 (Predicted)[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataInformation
Mass Spectrometry The NIST Mass Spectrometry Data Center lists a mass spectrum for this compound, with a top peak at m/z 107.[1] Predicted collision cross-section values for various adducts are also available.[8]
Infrared (IR) Spectroscopy An Attenuated Total Reflectance (ATR-IR) spectrum is available through SpectraBase.[9]
Nuclear Magnetic Resonance (NMR) While not directly provided in the search results, NMR data would be a standard method for structural confirmation.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common application is as an intermediate in the synthesis of the beta-blocker, Metoprolol.[4][10]

Synthesis via Reduction of 4-hydroxyphenylglyoxal dimethyl acetal (B89532)

One documented synthesis involves the reduction of 4-hydroxyphenylglyoxal dimethyl acetal.[11]

Experimental Protocol:

  • A solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol (B129727) is prepared.

  • To this solution, 0.37 g (10.2 mmol) of hydrogen chloride is added.

  • A 0.20 g sample of dry 10% Palladium on carbon (Pd/C) catalyst is added to the mixture.

  • The reaction mixture is subjected to hydrogenation with hydrogen gas at a pressure of 50 psig at 25 °C.

  • The reaction yields 4-(2'-methoxyethyl)phenol. A 47% yield was reported for this procedure.[11]

Synthesis from 4-hydroxyacetophenone

A patented method describes the production of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.[12][13]

Experimental Workflow:

synthesis_workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxide-Bromide Exchange cluster_2 Step 3: Reduction A 4-hydroxyacetophenone B alpha-bromo-4-hydroxyacetophenone A->B Bromination C alpha-methoxy-4-hydroxyacetophenone B->C Methoxide D 4-(2'-methoxyethyl)phenol C->D H2, Catalyst

Caption: Synthesis of 4-(2'-methoxyethyl)phenol from 4-hydroxyacetophenone.

Detailed Protocol for the Reduction Step:

  • A 300 ml Fluitron autoclave (Hastelloy C) is charged with 1 g of alpha-methoxy-4-hydroxyacetophenone (95.9%, 5.8 mmol), 80 ml of acetic acid, and 0.3 g of 5% Pd/C (47.8% H₂O).[12]

  • The autoclave is sealed, and the stirrer is started.

  • The system is purged with nitrogen and then hydrogen, and finally pressurized to 250 psig with H₂.[12]

  • The reaction temperature is raised to 80°C, and the H₂ pressure is maintained at 300 psig for a 2-hour reaction period.[12]

  • After the reaction, the autoclave is vented and purged with N₂.[12]

  • The reaction mixture is removed, filtered, and analyzed by Gas Chromatography (GC) to determine the yield.[12]

Biological Activity and Applications

This compound is primarily known as a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker for treating high blood pressure and other cardiovascular conditions.[10][13][14] It is also described as a biochemical reagent for life science research.[2] Some sources suggest it may have antihypertensive properties by potentially acting as an angiotensin II receptor blocker, though this is less substantiated.[15][16]

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3

Hazard Statements:

  • H315: Causes skin irritation.[1][4][6]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][4][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

  • P264: Wash skin thoroughly after handling.[4][17]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.[18][19]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[18][19]

Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature.[4][18]

Analytical Methods

Gas chromatography (GC) is a key analytical technique for monitoring the synthesis and purity of this compound. A capillary gas chromatographic method has been described for the analysis of each step in its synthesis and for the determination of impurities, including ortho and meta isomers.[14] This method involves derivatization with Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[14] The structure of the intermediates and the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[14]

Logical Flow for Analysis:

analysis_flow A Sample Preparation (e.g., derivatization with BSTFA/TMCS) B Capillary Gas Chromatography (GC) A->B C Separation of Components (isomers, impurities) B->C E Gas Chromatography-Mass Spectrometry (GC-MS) B->E D Quantification and Purity Assessment C->D F Structural Confirmation E->F

Caption: General analytical workflow for this compound.

References

An In-depth Technical Guide to the Physical Characteristics of p-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-(2-Methoxyethyl)phenol. The information is intended to support research, development, and quality control activities involving this compound.

Introduction

p-(2-Methoxyethyl)phenol, also known as 4-(2-Methoxyethyl)phenol, is an organic compound with the chemical formula C₉H₁₂O₂.[1] It is recognized as a key intermediate and a known impurity in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted at the para position with a 2-methoxyethyl group. This compound is typically a white, low-melting solid.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of p-(2-Methoxyethyl)phenol are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1][3]
Molecular Weight 152.19 g/mol [1][3]
Appearance White to off-white powder/solid[1]
Melting Point 42-45 °C[1]
Boiling Point 125 °C at 3 mmHg[1][2]
239.9 ± 15.0 °C at 760 mmHg (Predicted)[4]
Density 1.06 g/cm³[1]
Solubility Slightly soluble in Chloroform and Methanol. Water solubility is 8.42 g/L at 20°C.[1]
Flash Point >230 °F (>110 °C)[1]
pKa 10.00 ± 0.15 (Predicted)[1]
CAS Number 56718-71-9[1][3]
EINECS Number 260-354-9[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical characteristics of solid organic compounds like p-(2-Methoxyethyl)phenol.

3.1. Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[5][6][7][8]

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, mortar and pestle.

  • Procedure:

    • A small amount of finely powdered p-(2-Methoxyethyl)phenol is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

3.2. Boiling Point Determination

For solids with a relatively low boiling point under reduced pressure, a vacuum distillation setup is appropriate. The boiling point at atmospheric pressure is often predicted or determined using specialized equipment. A common laboratory method for micro-scale determination involves the following:

  • Apparatus: Small test tube or fusion tube, capillary tube sealed at one end, thermometer, heating bath (e.g., oil bath or aluminum block).[9][10][11]

  • Procedure:

    • A small amount of the substance is placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.

    • The setup is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

    • The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.

3.3. Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.[12][13][14]

  • Apparatus: Small test tubes, spatula, vortex mixer (optional), a range of solvents (e.g., water, methanol, chloroform).

  • Procedure:

    • Approximately 10-20 mg of p-(2-Methoxyethyl)phenol is placed in a test tube.

    • About 1 mL of the solvent is added.

    • The mixture is agitated vigorously for 1-2 minutes.

    • Visual inspection determines if the solid has dissolved completely, partially, or not at all. For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[12]

3.4. Spectroscopic Analysis

3.4.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like p-(2-Methoxyethyl)phenol, the spectrum can be obtained as a thin solid film or a KBr pellet.[15][16][17][18][19]

  • Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride or acetone).

  • Thin Solid Film Protocol:

    • A small amount of the compound (around 50 mg) is dissolved in a few drops of a volatile solvent.[15]

    • A drop of this solution is applied to the surface of a salt plate.

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

    • The salt plate is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Apparatus: NMR spectrometer, high-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, DMSO-d6), micropipette.[20][21][22][23][24]

  • Sample Preparation Protocol:

    • Approximately 5-25 mg of p-(2-Methoxyethyl)phenol is accurately weighed and placed in a small vial.

    • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • The solution is then transferred into a clean NMR tube.

    • If necessary, a small amount of an internal standard (e.g., tetramethylsilane, TMS) is added.

    • The NMR tube is capped and carefully placed in the NMR spectrometer for analysis.

3.4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

  • General Procedure:

    • A small amount of the sample is introduced into the instrument's ionization source.

    • The sample is vaporized and then ionized by a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.

    • These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Synthesis

p-(2-Methoxyethyl)phenol is a crucial intermediate in the synthesis of Metoprolol. The following diagrams illustrate a common synthetic route and a general analytical workflow for its characterization.

G cluster_synthesis Synthetic Pathway of p-(2-Methoxyethyl)phenol A p-Chlorophenol B Protection of Hydroxyl Group (e.g., with Benzyl Chloride) A->B C Protected p-Chlorophenol B->C D Grignard Reaction (with Mg in THF) C->D E Grignard Reagent D->E F Reaction with Ethylene Oxide E->F G Protected p-Hydroxyphenylethanol F->G H Etherification (with Dimethyl Sulfate) G->H I Protected p-(2-Methoxyethyl)phenol H->I J Deprotection (e.g., Hydrogenation) I->J K p-(2-Methoxyethyl)phenol J->K

Caption: A representative synthetic pathway for p-(2-Methoxyethyl)phenol.

G cluster_analysis Analytical Workflow for p-(2-Methoxyethyl)phenol Characterization cluster_structure Spectroscopic Methods cluster_physical Physical Tests Sample p-(2-Methoxyethyl)phenol Sample Purity Purity Assessment (e.g., HPLC, GC) Sample->Purity Structure Structural Elucidation Sample->Structure Physical Physical Property Determination Sample->Physical IR FT-IR Spectroscopy Structure->IR NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS MP Melting Point Physical->MP BP Boiling Point Physical->BP Sol Solubility Physical->Sol

Caption: General analytical workflow for the characterization of p-(2-Methoxyethyl)phenol.

References

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol (CAS: 56718-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)phenol, a key intermediate in the pharmaceutical industry, most notably in the synthesis of the beta-blocker Metoprolol. This document compiles essential information on its chemical and physical properties, detailed synthesis protocols, and analytical methodologies. Furthermore, it explores its biological significance, particularly its potential role as an antihypertensive agent through the angiotensin II receptor signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as p-hydroxyphenethyl methyl ether, is a white to off-white solid at room temperature.[1] It is characterized by the presence of a phenol (B47542) group and a methoxyethyl substituent on the benzene (B151609) ring.

PropertyValueReference
CAS Number 56718-71-9[2]
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [3]
Melting Point 42-45 °C[1]
Boiling Point 125 °C at 3 mmHg[1]
Density 1.060±0.06 g/cm³ (Predicted)[1]
Flash Point >230 °F (>110 °C)[1]
Water Solubility 8.42 g/L at 20°C[1]
logP 1.79 at 20°C[1]
pKa 10.00±0.15 (Predicted)[1]
Appearance White to Off-White Solid[1]

Table 1: Physicochemical Properties of this compound

Spectral Data TypeKey Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.04 (d, 2H), 6.71 (d, 2H), 3.61 (t, 2H), 3.38 (s, 3H), 2.82 (t, 2H)
¹³C NMR δ (ppm): 154.2, 130.1, 129.8, 115.3, 72.1, 58.8, 38.1
IR (KBr Pellet) Major peaks around 3400 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H stretch), 1510 cm⁻¹ (aromatic C=C stretch), 1240 cm⁻¹ (C-O stretch), 1110 cm⁻¹ (C-O-C stretch)
Mass Spectrum (GC-MS) Molecular Ion (M⁺): 152 m/z. Major fragments at 107 and 45 m/z.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from 4-hydroxyacetophenone. The process involves bromination, methoxide (B1231860) exchange, and subsequent reduction.[4]

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

Step 1: Bromination of 4-Hydroxyacetophenone

  • Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in a mixture of 1 L of ethyl acetate (B1210297) and 200 ml of chloroform (B151607) with stirring.

  • Separately, dissolve 159.8 g (1.0 mol) of bromine in a mixture of 1 L of ethyl acetate and 500 ml of chloroform.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 ml per minute.

  • After about 1.25 hours, add 1.2 g of aluminum chloride to the reaction mixture.

  • Continue the addition of the bromine solution until completion (total addition time of approximately 8.5 hours).

  • Filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain α-bromo-4-hydroxyacetophenone.

Step 2: Preparation of α-methoxy-4-hydroxyacetophenone [5]

  • In a nitrogen-purged glove bag, dissolve 35.06 g (155 mmol) of α-bromo-4-hydroxyacetophenone in 350 ml of methanol (B129727).

  • Slowly add this solution to a stirred solution of 69.9 g (91.29 mol) of sodium methoxide in 660 ml of methanol.

  • After approximately 40 minutes, a precipitate of sodium bromide will form.

  • After 2 hours, remove the solvent by evaporation.

  • Dissolve the resulting yellow-orange residue in 750 ml of water.

  • Adjust the pH of the aqueous solution to 6.

  • Extract the solution three times with 250 ml of ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate to yield α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction to 4-(2′-methoxyethyl)phenol [4]

  • In an autoclave, combine the α-methoxy-4-hydroxyacetophenone from the previous step with a suitable solvent (e.g., methanol) and a hydrogenation catalyst (e.g., 10% Pd/C).

  • Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

  • Pressurize the autoclave to 250 psig with hydrogen.

  • Heat the reaction mixture to 80°C and maintain the hydrogen pressure at 300 psig for 2 hours.

  • After the reaction is complete, cool the autoclave, vent, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by Gas Chromatography (GC) to confirm the presence of 4-(2′-methoxyethyl)phenol.

  • Purify the product by distillation or recrystallization.

Synthesis_of_4_2_Methoxyethyl_phenol 4-Hydroxyacetophenone 4-Hydroxyacetophenone α-Bromo-4-hydroxyacetophenone α-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->α-Bromo-4-hydroxyacetophenone Br₂, AlCl₃ α-Methoxy-4-hydroxyacetophenone α-Methoxy-4-hydroxyacetophenone α-Bromo-4-hydroxyacetophenone->α-Methoxy-4-hydroxyacetophenone NaOCH₃, Methanol This compound This compound α-Methoxy-4-hydroxyacetophenone->this compound H₂, Pd/C

Synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of this compound.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as dichloromethane (B109758) or methanol to a known concentration (e.g., 1 mg/mL).

  • For the analysis of impurities, derivatization with an agent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve volatility and chromatographic separation.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 40-400 amu.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the compound using an external or internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Derivatization (optional) Derivatization (optional) Dissolution->Derivatization (optional) BSTFA Injection Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization MS Source Detection Detection Ionization->Detection MS Detector Identification Identification Detection->Identification Retention Time & Mass Spectrum Quantification Quantification Identification->Quantification Standard Curve

Workflow for GC-MS analysis.

Biological Activity and Signaling Pathway

This compound has been investigated for its potential antihypertensive properties. It is suggested to act by blocking the action of angiotensin II, a potent vasoconstrictor, by binding to its receptor.[3]

Angiotensin II Receptor Signaling Pathway

Angiotensin II exerts its effects primarily through the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[7] The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, aldosterone (B195564) release, and other physiological responses that increase blood pressure.[7][8]

The key steps in the AT1 receptor signaling pathway are:

  • Ligand Binding: Angiotensin II binds to the AT1 receptor on the cell surface.

  • G Protein Activation: This binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC).[7]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Protein Kinase C Activation: Increased intracellular Ca²⁺ and DAG activate protein kinase C (PKC).

  • Cellular Response: Activated PKC and other downstream effectors lead to smooth muscle contraction (vasoconstriction) and other cellular responses that contribute to an increase in blood pressure.

This compound, as a potential antagonist, would bind to the AT1 receptor and prevent the binding of angiotensin II, thereby inhibiting this signaling cascade and promoting vasodilation.

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Angiotensin II Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds Gq/11 Gq/11 AT1 Receptor->Gq/11 Activates This compound This compound This compound->AT1 Receptor Blocks PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction

References

Spectral Analysis of 4-(2-Methoxyethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Methoxyethyl)phenol, an important intermediate and potential impurity in the synthesis of pharmaceuticals such as Metoprolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: p-(2-Methoxyethyl)phenol, p-Hydroxyphenethyl methyl ether

  • CAS Number: 56718-71-9

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.04d2HAr-H (ortho to -OH)
6.71d2HAr-H (meta to -OH)
4.88s1H-OH
3.59t2H-CH₂-O
3.35s3H-OCH₃
2.79t2HAr-CH₂-

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
154.0C-OH
130.1Ar-C (ortho to -OH)
129.5Ar-C (ipso to -CH₂CH₂OCH₃)
115.3Ar-C (meta to -OH)
73.5-CH₂-O
58.7-OCH₃
37.9Ar-CH₂-

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1610, 1515StrongAromatic C=C stretch
1240StrongC-O stretch (aryl ether)
1115StrongC-O stretch (alkyl ether)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound

m/zRelative Intensity (%)Assignment
15225[M]⁺ (Molecular Ion)
107100[M - CH₂OCH₃]⁺
7710[C₆H₅]⁺
4515[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Data Processing: Fourier transform the FID, apply a line broadening factor of 1-2 Hz, phase correct the spectrum, and calibrate using the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

  • Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

GC-MS Protocol:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

synthesis_workflow cluster_synthesis Synthesis Pathway cluster_analysis Analytical Characterization 4-Hydroxyacetophenone 4-Hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->alpha-Bromo-4-hydroxyacetophenone Bromination alpha-Methoxy-4-hydroxyacetophenone alpha-Methoxy-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone->alpha-Methoxy-4-hydroxyacetophenone Methoxide Exchange This compound This compound alpha-Methoxy-4-hydroxyacetophenone->this compound Catalytic Hydogenation NMR_Spec NMR Spectroscopy (¹H, ¹³C) This compound->NMR_Spec Structure Verification IR_Spec IR Spectroscopy This compound->IR_Spec Functional Group Identification GC_MS GC-Mass Spectrometry This compound->GC_MS Purity & Mol. Weight Confirmation analytical_workflow Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Analysis Spectroscopic Technique Dissolution->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition NMR / IR / MS DataProcessing Data Processing & Interpretation DataAcquisition->DataProcessing Report Report DataProcessing->Report Generate Spectral Data

An In-depth Technical Guide to p-Hydroxyphenethyl Methyl Ether: Synonyms, Nomenclature, and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxyphenethyl methyl ether, a significant chemical intermediate, holds a crucial position in the synthesis of various pharmaceutical compounds. Its relevance is particularly pronounced in the manufacturing of cardiovascular drugs, where it serves as a key precursor. A comprehensive understanding of its nomenclature, physicochemical properties, and synthetic pathways is paramount for researchers and professionals in the field of drug development and organic synthesis. This technical guide provides an in-depth overview of p-Hydroxyphenethyl methyl ether, consolidating its synonyms, systematic nomenclature, and key quantitative data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis and visualizes the pertinent metabolic pathways and synthetic workflows.

Nomenclature and Synonyms

The compound is most commonly referred to as p-Hydroxyphenethyl methyl ether. However, a variety of synonyms and systematic names are used in scientific literature and chemical databases. A clear understanding of this nomenclature is essential for accurate identification and information retrieval.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2-Methoxyethyl)phenol [1][2][3][4]. This name precisely describes the molecular structure, indicating a phenol (B47542) ring substituted at the para (position 4) with a 2-methoxyethyl group.

Other frequently encountered synonyms include:

The designation as "Metoprolol Impurity B" highlights its significance in the pharmaceutical industry, particularly in the quality control of Metoprolol, a widely used beta-blocker[5][6].

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC Name This compound[1][2][3][4]
Common Name p-Hydroxyphenethyl methyl ether[2]
CAS Number 56718-71-9[1][2][5]
Molecular Formula C₉H₁₂O₂[5][7][8]
Molecular Weight 152.19 g/mol [4][5][7][8]
InChI Key FAYGEALAEQKPDI-UHFFFAOYSA-N[5][9]
Canonical SMILES COCCC1=CC=C(C=C1)O[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of p-Hydroxyphenethyl methyl ether is critical for its handling, purification, and application in synthetic processes.

Table 2: Physicochemical Data

PropertyValueReference
Appearance White to off-white solid or pale yellow viscous crystal[7]
Melting Point 42-45 °C[7]
Boiling Point 239.9 °C at 760 mmHg[7]
Density 1.06 g/cm³[7]
Flash Point 97.8 °C[7]
Solubility Soluble in alcohol and ether; slightly soluble in water.[7]
pKa 10.00 ± 0.15 (Predicted)[7]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common method involves the reduction of an intermediate, α-methoxy-4-hydroxyacetophenone.

Protocol: Synthesis via Reduction of α-methoxy-4-hydroxyacetophenone

This protocol is based on a patented method and is provided for informational purposes.

Materials:

  • α-methoxy-4-hydroxyacetophenone

  • Acetic acid (solvent)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor

Procedure:

  • Charge a 300 ml autoclave with 1.0 g of α-methoxy-4-hydroxyacetophenone, 80 ml of acetic acid, and 0.3 g of 5% Pd/C catalyst (with 47.8% water content).

  • Seal the autoclave and start the stirrer.

  • Purge the autoclave with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor to 250 psig with hydrogen gas.

  • Heat the reaction mixture to 80 °C.

  • Maintain the hydrogen pressure at 300 psig for a reaction period of 2 hours.

  • After the reaction is complete, cool the autoclave, vent the hydrogen gas, and purge with nitrogen.

  • Remove the reaction mixture from the reactor and filter to remove the Pd/C catalyst.

  • The resulting solution contains this compound. The product can be isolated and purified by standard techniques such as extraction and crystallization. The yield of 4-(2'-methoxyethyl)phenol was reported to be 59%.

Purification by Crystallization

Purification of the crude product is essential to obtain high-purity this compound. Crystallization is a common and effective method.

Protocol: General Crystallization Procedure

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., toluene, or a mixture of chloroform (B151607) and ethanol)

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Crystallization dish

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the formed crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized. For Mass Spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm or 275 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Gas Chromatography (GC)

GC can be used for the analysis of this compound, particularly for the determination of volatile impurities and isomers. Derivatization may be required to improve volatility and peak shape.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound. While specific peak assignments require experimental data, the expected proton signals would include aromatic protons, a triplet for the methylene (B1212753) group adjacent to the phenyl ring, a triplet for the methylene group adjacent to the methoxy (B1213986) group, and a singlet for the methoxy protons. The hydroxyl proton signal may be broad and its chemical shift can vary.

Infrared (IR) Spectroscopy

  • The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and the alkyl chain, C=C stretching vibrations of the aromatic ring (around 1600 and 1500 cm⁻¹), and C-O stretching vibrations for the ether and phenol groups.

Mass Spectrometry (MS)

  • The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 152. Common fragmentation pathways for phenols and ethers would be expected.

Metabolic and Signaling Pathways

As an impurity and a structural analog of the beta-blocker Metoprolol, understanding the metabolic fate of p-Hydroxyphenethyl methyl ether is relevant in a pharmacological context. Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6[5][10][11][12][13][14]. The main metabolic pathways are O-demethylation and α-hydroxylation[5][13][14].

Given its structure, it is plausible that p-Hydroxyphenethyl methyl ether could also be a substrate for CYP2D6, potentially undergoing further O-demethylation or conjugation reactions such as glucuronidation or sulfation to facilitate its excretion.

Below is a diagram illustrating the primary metabolic pathways of Metoprolol, which provides a conceptual framework for the potential metabolism of its impurity, this compound.

Metoprolol_Metabolism cluster_enzymes Primary Metabolizing Enzyme Metoprolol Metoprolol alpha_HM α-Hydroxymetoprolol Metoprolol->alpha_HM α-Hydroxylation ODM O-Demethylmetoprolol Metoprolol->ODM O-Demethylation MA Metoprolol Acid ODM->MA Oxidation CYP2D6 CYP2D6 (Liver)

Caption: Primary metabolic pathways of Metoprolol mediated by CYP2D6.

Synthetic Workflow

The synthesis of this compound from 4-hydroxyacetophenone involves a multi-step process as described in the patent literature. The following diagram illustrates the logical flow of this synthetic route.

Synthesis_Workflow start Start: 4-Hydroxyacetophenone step1 Step 1: Bromination (e.g., with Br₂ or CuBr₂) start->step1 intermediate1 Intermediate: α-Bromo-4-hydroxyacetophenone step1->intermediate1 step2 Step 2: Methoxide-Bromide Exchange (e.g., with NaOCH₃ in Methanol) intermediate1->step2 intermediate2 Intermediate: α-Methoxy-4-hydroxyacetophenone step2->intermediate2 step3 Step 3: Catalytic Hydrogenation (e.g., H₂ / Pd/C in Acetic Acid) intermediate2->step3 end Final Product: This compound step3->end

Caption: Synthetic workflow for this compound.

Conclusion

p-Hydroxyphenethyl methyl ether, or this compound, is a compound of significant interest in the pharmaceutical industry. This guide has provided a comprehensive overview of its nomenclature, synonyms, and key physicochemical properties, which are essential for its proper identification and handling. The detailed experimental protocols for its synthesis and analysis offer valuable practical information for laboratory work. Furthermore, the visualization of the metabolic context through the pathways of Metoprolol and the synthetic workflow provides a clear and concise understanding of the chemical's biological relevance and manufacturing process. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to 4-(2-Methoxyethyl)phenol: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of the beta-blocker Metoprolol. The document details its discovery, various synthetic routes with explicit experimental protocols, and its physicochemical properties. A significant focus is placed on its potential biological activity as an antihypertensive agent, likely acting as an antagonist to the angiotensin II receptor. This guide includes detailed signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, also known as p-(2-Methoxyethyl)phenol, is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry.[1][2] Its primary and most well-documented application is as a crucial precursor in the manufacturing of Metoprolol, a widely used beta-adrenergic blocker for treating cardiovascular diseases.[3][4] Beyond its role as a synthetic intermediate, preliminary evidence suggests that this compound itself may possess antihypertensive properties, potentially by modulating the renin-angiotensin system.[1][5] This document aims to provide a detailed technical resource for professionals engaged in the research and development of cardiovascular drugs and related chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
CAS Number 56718-71-9[2]
Appearance White to off-white solid
Melting Point 42-45 °C
Boiling Point 125 °C[5]
Flash Point 110 °C (closed cup)[6]
Purity >98.0% (GC)[7]
IUPAC Name This compound[2]
Synonyms p-(2-Methoxyethyl)phenol, Metoprolol impurity B[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported. The most common and well-documented method starts from 4-hydroxyacetophenone.[3][4] An alternative synthesis involves the reaction of 4-hydroxyphenylglyoxal dimethyl acetal (B89532).[8]

Synthesis from 4-Hydroxyacetophenone

This multi-step synthesis is detailed in European Patent EP0449602A1 and involves bromination, methoxide-bromide exchange, and a final reduction step.[3]

Experimental Protocol:

Step 1: Bromination of 4-hydroxyacetophenone to α-bromo-4-hydroxyacetophenone

  • Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in 1 L of ethyl acetate (B1210297) and 200 mL of chloroform (B151607) with stirring.

  • In a separate flask, dissolve 159.8 g (1.0 mol) of bromine in 1 L of ethyl acetate.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution.

  • After approximately 1.25 hours, add 1.2 g of aluminum chloride.

  • Continue the addition of the bromine solution until completion.

  • Filter the reaction mixture.

  • Remove the solvents (chloroform and ethyl acetate) from the filtrate by rotary evaporation.

Step 2: Methoxide-bromide exchange to α-methoxy-4-hydroxyacetophenone

  • In a nitrogen-purged glove bag, dissolve 35.06 g (155 mmol) of α-bromo-4-hydroxyacetophenone in 350 mL of methanol.

  • Slowly add this solution to a stirred solution of 69.9 g (1.29 mol) of sodium methoxide (B1231860) in 660 mL of methanol.

  • After approximately 40 minutes, a solid (NaBr) will precipitate.

  • After 2 hours, remove the solvent by rotary evaporation.

  • Dissolve the resulting residue in 750 mL of water.

  • Adjust the pH of the aqueous solution to 6.

  • Extract the aqueous solution three times with 250 mL of ethyl acetate.

  • Dry the combined organic phases over MgSO₄ and remove the solvent by rotary evaporation to yield α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction to this compound

  • Charge a 300 mL autoclave with 1.0 g of α-methoxy-4-hydroxyacetophenone, 80 mL of acetic acid, and 0.3 g of 5% Pd/C catalyst.

  • Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

  • Pressurize the autoclave to 250 psig with hydrogen.

  • Heat the reaction mixture to 80 °C and maintain the hydrogen pressure at 300 psig for 2 hours.

  • Vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains this compound.

Synthesis from 4-hydroxyphenylglyoxal dimethyl acetal

This method provides a more direct route to the final product.[8]

Experimental Protocol:

  • Prepare a solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol.

  • Add 0.37 g (10.2 mmol) of hydrogen chloride to the solution.

  • Add 0.20 g of dry 10% Pd/C catalyst.

  • React the mixture with hydrogen gas at a pressure of 50 psig at 25 °C.

  • Upon completion of the reaction, filter to remove the catalyst.

  • The resulting solution contains this compound, which can be purified by standard methods. A yield of 47% has been reported for this procedure.[8]

Biological Activity and Mechanism of Action

This compound has been identified as a potential antihypertensive agent.[1][5] It is suggested that its mechanism of action may involve the blockade of the angiotensin II receptor, specifically the AT1 subtype.[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a central role in blood pressure regulation.

The Renin-Angiotensin-Aldosterone System (RAAS) and Angiotensin II Signaling

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the main effector of this system, binds to its AT1 receptor on various cell types, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone (B195564) release, and sodium and water retention, all of which contribute to an increase in blood pressure.

Below is a diagram illustrating the proposed mechanism of action of this compound as an angiotensin II receptor blocker.

Angiotensin_II_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Cellular_Response Target Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Renin Renin ACE ACE Gq_Protein Gq Protein Activation AT1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone M42MP This compound M42MP->AT1_Receptor blocks

Caption: Proposed mechanism of this compound as an AT1 receptor antagonist.

Experimental Workflow: Competitive Radioligand Binding Assay

To validate the hypothesis that this compound acts as an angiotensin II receptor antagonist, a competitive radioligand binding assay can be performed. This experiment determines the ability of the compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor.

The following diagram outlines the workflow for such an assay.

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing AT1 receptors start->prep_membranes incubation Incubate membranes with: - Radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II) - Varying concentrations of  this compound prep_membranes->incubation separation Separate bound and free radioligand by filtration incubation->separation measurement Measure radioactivity of bound radioligand separation->measurement analysis Data Analysis: - Plot % inhibition vs. concentration - Determine IC₅₀ value measurement->analysis end End analysis->end

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals such as Metoprolol[1]. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes estimated values, qualitative information, and data from structurally related phenolic compounds to provide a comprehensive profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative data.

Core Physicochemical Properties

This compound is a white, low-melting solid with the chemical formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol [2][3]. Its structure consists of a phenol (B47542) ring substituted with a 2-methoxyethyl group at the para position.

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[2]
Molecular Weight152.19 g/mol [2][3]
Melting Point42-45 °C[2]
Boiling Point125 °C at 3 mmHg[2][3][4]
pKa (Predicted)10.00 ± 0.15[2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. While extensive quantitative data is not available in the public domain, a combination of estimated values and qualitative observations has been compiled.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)Notes
Water8422 mg/L (8.42 g/L)25 (Estimated)[2]
MethanolSlightly SolubleNot Specified[2][4]
ChloroformSlightly SolubleNot Specified[2]

The phenolic hydroxyl group contributes to its slight solubility in water, while the aromatic ring and the methoxyethyl group confer solubility in organic solvents.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application. As with many phenolic compounds, it is susceptible to degradation under certain conditions, primarily due to the reactivity of the phenolic hydroxyl group.

pH Stability: Phenolic compounds are generally more stable in acidic to neutral conditions and are prone to oxidation and degradation in alkaline environments. At a high pH, the hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.

Thermal Stability: Phenolic compounds can undergo thermal degradation. The degradation pathways are complex and can involve dehydration, fragmentation, and polymerization. The presence of the ether linkage in the methoxyethyl group may also influence its thermal stability.

Photostability: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds, often leading to discoloration and the formation of degradation products.

Experimental Protocols

To facilitate further research and provide a means to generate precise quantitative data, the following detailed experimental protocols for determining solubility and stability are provided.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the solubility of a compound in an aqueous medium.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed to allow the undissolved solid to settle. If necessary, centrifuge the sample to facilitate separation.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

G cluster_0 Solubility Determination Workflow A Add excess this compound to deionized water B Equilibrate at constant temperature (e.g., 25°C for 24-48h) A->B Shake/Agitate C Separate solid and liquid phases (settling/centrifugation) B->C D Withdraw and filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC-UV D->E F Calculate solubility E->F

Experimental workflow for determining aqueous solubility.

Protocol 2: Assessment of pH Stability

This protocol outlines a method to evaluate the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol). Spike a known volume of the stock solution into each buffer to achieve a final desired concentration.

  • Incubation: Store the samples at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation) and protect them from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adjusting the pH of the aliquot to neutral.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH. Calculate the degradation rate constant and half-life at each pH.

G cluster_0 pH Stability Assessment Workflow A Prepare buffers at various pH values B Prepare and spike this compound stock solution into buffers A->B C Incubate samples at constant temperature, protected from light B->C D Withdraw aliquots at specified time points C->D E Quench reaction (if necessary) D->E F Quantify remaining compound by HPLC E->F G Analyze degradation kinetics F->G

Experimental workflow for assessing pH stability.

Signaling and Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, a potential metabolic pathway, by analogy to other phenolic compounds, could involve initial oxidation of the phenol ring. For instance, in biological systems, phenols can be hydroxylated to form catechols, which are then subject to ring cleavage via either ortho or meta pathways.

G cluster_0 Potential Phenol Degradation Pathway Phenol This compound Catechol Substituted Catechol Intermediate Phenol->Catechol Monooxygenase Ortho Ortho-cleavage Products Catechol->Ortho Catechol 1,2-dioxygenase Meta Meta-cleavage Products Catechol->Meta Catechol 2,3-dioxygenase TCA TCA Cycle Intermediates Ortho->TCA Meta->TCA

Hypothetical metabolic degradation pathway.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided protocols offer a clear path for researchers to generate the necessary experimental data for their specific applications. A thorough understanding of these properties is essential for the effective use of this compound in research, development, and manufacturing.

References

Potential Research Areas for 4-(2-Methoxyethyl)phenol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethyl)phenol is a versatile aromatic organic compound with known applications as a key intermediate in the synthesis of pharmaceuticals, most notably the beta-blocker Metoprolol.[1][2][3] While its role as a synthetic building block is well-established, emerging evidence suggests potential intrinsic biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines promising avenues for future research. The document summarizes key physicochemical properties, details established synthetic and analytical protocols, and explores potential pharmacological applications, with a focus on its purported antihypertensive effects. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate comprehension and replication.

Introduction

This compound (CAS 56718-71-9) is a substituted phenol (B47542) that has primarily been of interest to the pharmaceutical industry as a precursor for the synthesis of Metoprolol, a widely used beta-adrenergic blocker for the treatment of cardiovascular diseases.[2] Beyond its utility in synthesis, some sources suggest that this compound may possess inherent antihypertensive properties, potentially acting as an antagonist of the angiotensin II receptor.[1][4] However, a thorough review of the scientific literature reveals a lack of comprehensive studies to validate and quantify this activity. This guide aims to bridge this gap by consolidating the available information and proposing a structured research plan to explore the therapeutic potential of this compound and its derivatives.

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological data for this compound is presented in Table 1. This information is crucial for guiding formulation development, designing in vitro and in vivo experiments, and ensuring safe handling.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[1][5]
Molecular Weight 152.19 g/mol [1][4][5]
CAS Number 56718-71-9[1][4]
Appearance White to off-white solid[6]
Melting Point 42-45 °C[4]
Boiling Point 125 °C at 3 mmHg[4]
Solubility Slightly soluble in chloroform (B151607) and methanol[6]
LogP 1.9[7]
Acute Aquatic Toxicity LC50 (Danio rerio, 96h, semi-static) = 235 mg/L[8]

Table 1: Physicochemical and Toxicological Data for this compound

Potential Research Areas and Experimental Approaches

Elucidation of Antihypertensive Activity

The primary untapped potential of this compound lies in its suggested role as an antihypertensive agent. While some sources claim it may act as an angiotensin II receptor blocker, this hypothesis requires rigorous scientific validation.[1][4]

  • Angiotensin II Receptor Binding Assays: To quantify the affinity of this compound for angiotensin II receptors (AT1 and AT2), competitive binding assays should be performed. These assays would determine the inhibitory constant (Ki) of the compound against a radiolabeled or fluorescently labeled known angiotensin II receptor ligand.

  • Functional Assays: The functional consequence of receptor binding should be assessed through in vitro assays that measure downstream signaling. This could include measuring changes in intracellular calcium levels or second messenger production in cells expressing angiotensin II receptors upon exposure to this compound in the presence of angiotensin II.

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's effect on the angiotensin II signaling pathway.

G cluster_0 In Vitro Evaluation Workflow start This compound binding_assay Angiotensin II Receptor Binding Assay (AT1 & AT2) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) start->functional_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Affinity and Functional Activity data_analysis->conclusion G cluster_1 Derivative Synthesis and Evaluation Workflow start This compound synthesis Chemical Modification (e.g., Alkylation, Acylation) start->synthesis library Derivative Library synthesis->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

References

An In-depth Technical Guide on the Putative Mechanisms of Action of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Methoxyethyl)phenol is a synthetic phenolic compound primarily recognized as a key intermediate and a known impurity in the manufacturing of Metoprolol, a widely prescribed beta-blocker. While some non-peer-reviewed sources suggest it may possess antihypertensive properties through the blockade of the angiotensin II receptor, there is a notable scarcity of dedicated scientific literature and quantitative data to definitively elucidate its specific mechanism of action. This technical guide aims to provide a comprehensive overview of the potential and theoretical mechanisms of action of this compound by examining the pharmacology of its parent compound, Metoprolol, exploring the hypothesized interaction with the angiotensin II receptor signaling pathway, and considering other plausible biological targets for phenolic compounds. This document is intended to serve as a foundational resource to stimulate and guide future research into the pharmacological profile of this molecule.

Introduction to this compound

This compound (CAS No: 56718-71-9) is a chemical entity that plays a significant role in the synthesis of Metoprolol, a cardioselective β1-adrenergic receptor antagonist.[1] It is also classified as an impurity of Metoprolol, making its biological activity a subject of interest for both pharmaceutical quality control and potential pharmacological effects.[2] While one commercial source posits that this compound acts as an antihypertensive agent by potentially blocking the action of angiotensin II, this claim is not substantiated by robust scientific studies.[2] This guide will, therefore, explore the well-established mechanism of Metoprolol and the theoretical interaction with the angiotensin II pathway as primary putative mechanisms, alongside other potential interactions based on its chemical structure.

The Metoprolol Context: β1-Adrenergic Receptor Blockade

Given that this compound is a direct precursor to Metoprolol, understanding the mechanism of Metoprolol is crucial. Metoprolol exerts its therapeutic effects in conditions like hypertension, angina, and heart failure by selectively blocking β1-adrenergic receptors, which are predominantly located in the cardiac tissue.

Signaling Pathway of β1-Adrenergic Receptor and Metoprolol's Action

The binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Metoprolol acts as a competitive antagonist at the β1-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby attenuating the downstream signaling cascade. This results in a reduction of heart rate, myocardial contractility, and blood pressure.

Metoprolol_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Norepinephrine/ Epinephrine Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds & Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Cardiac_Effects Increased Heart Rate & Contractility Ca_Channel->Cardiac_Effects Leads to Metoprolol Metoprolol Metoprolol->Beta1_AR Blocks

Caption: Mechanism of Metoprolol as a β1-Adrenergic Receptor Antagonist.

While this compound is a structural component of Metoprolol, it lacks the isopropylamino propanol (B110389) side chain crucial for β-receptor binding. Therefore, it is unlikely to have significant activity as a beta-blocker itself.

The Angiotensin II Receptor Hypothesis

A potential mechanism of action for this compound, as suggested by limited sources, is the antagonism of the angiotensin II receptor, specifically the type 1 receptor (AT1R).[2] Angiotensin II is a potent vasoconstrictor and a key regulator of blood pressure.

Angiotensin II Type 1 Receptor (AT1R) Signaling

The binding of angiotensin II to its Gq protein-coupled receptor, AT1R, initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Upon activation, the Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events culminate in smooth muscle contraction and other physiological responses that increase blood pressure.

Angiotensin_II_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Binds & Activates Gq_Protein Gq Protein AT1R->Gq_Protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq_Protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Vasoconstriction Vasoconstriction & Other Effects PKC->Vasoconstriction Leads to Hypothetical_Blocker This compound (Hypothetical) Hypothetical_Blocker->AT1R Blocks (Hypothesized)

Caption: Hypothesized blockade of the Angiotensin II Type 1 Receptor by this compound.

Currently, there is no direct scientific evidence to support the claim that this compound is an antagonist of the AT1R. Further investigation through receptor binding assays and functional studies is required to validate this hypothesis.

Other Potential Mechanisms of Action for Phenolic Compounds

The phenolic structure of this compound suggests that it could interact with other biological targets known to be modulated by similar compounds.

Modulation of GABAA Receptors

Phenolic compounds, particularly flavonoids, have been shown to modulate the function of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[3][4] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. Positive allosteric modulation of these receptors typically leads to sedative, anxiolytic, and anticonvulsant effects. While central nervous system effects may not directly translate to antihypertensive activity, some centrally acting drugs do lower blood pressure. It is conceivable that phenolic compounds could have modulatory effects on GABAA receptors, although the direct cardiovascular implications of such an interaction are not well-defined.

GABAA_Modulation cluster_GABA_Receptor GABAA Receptor Complex GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Modulatory_Site Allosteric Modulatory Site Modulatory_Site->Ion_Channel Potentiates Opening Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Ion_Channel->Neuronal_Inhibition Cl- Influx leads to GABA GABA GABA->GABA_Site Binds Phenolic_Compound Phenolic Compound (e.g., this compound) Phenolic_Compound->Modulatory_Site Potentially Binds

Caption: Potential allosteric modulation of GABAA receptors by phenolic compounds.

Quantitative Data Summary

A thorough review of the existing literature reveals a lack of quantitative pharmacological data for this compound. Parameters such as IC50, Ki, and EC50 values for its interaction with any biological target have not been reported in peer-reviewed publications. The table below summarizes the known impurities of Metoprolol, highlighting the absence of pharmacological data for this compound.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Pharmacological Data
This compound C₉H₁₂O₂152.19Not Available
Metoprolol EP Impurity AC₁₄H₂₃NO₃253.34Not Available
Metoprolol EP Impurity DC₁₂H₁₈O₄226.27Not Available
Metoprolol EP Impurity FC₁₅H₂₅NO₃267.36Not Available
Metoprolol EP Impurity GC₈H₁₀O₂138.16Not Available
Metoprolol EP Impurity HC₁₄H₂₃NO₃253.34Not Available
Metoprolol EP Impurity JC₁₅H₂₅NO₃267.36Not Available
Metoprolol EP Impurity NC₆H₁₅NO₂133.19Not Available

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following protocols are proposed:

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to the angiotensin II type 1 receptor (AT1R) and β1-adrenergic receptor.

  • Methodology:

    • Prepare cell membrane fractions from cells overexpressing human AT1R or β1-adrenergic receptors.

    • Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-Angiotensin II for AT1R, [³H]-CGP-12177 for β1-AR) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the Ki value for this compound from competitive binding curves.

In Vitro Functional Assays
  • Objective: To assess the functional activity of this compound as an agonist or antagonist at the AT1R.

  • Methodology (Calcium Mobilization Assay):

    • Culture cells expressing AT1R and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with a known agonist (Angiotensin II) in the presence and absence of various concentrations of this compound.

    • Measure the changes in intracellular calcium concentration using a fluorescence plate reader.

    • Determine if this compound inhibits the agonist-induced calcium mobilization (antagonist effect) or stimulates it on its own (agonist effect).

    • Calculate the IC50 or EC50 value.

Ex Vivo Vascular Reactivity Studies
  • Objective: To evaluate the effect of this compound on vascular tone.

  • Methodology:

    • Isolate aortic rings from a suitable animal model (e.g., rat).

    • Mount the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Record isometric tension using a force transducer.

    • Induce contraction with an agonist (e.g., phenylephrine (B352888) or angiotensin II).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasorelaxant or vasoconstrictor effects.

Experimental_Workflow Start Hypothesis: This compound has antihypertensive activity In_Vitro_Binding In Vitro Receptor Binding Assays (AT1R, β1-AR) Start->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., Calcium Mobilization) Start->In_Vitro_Functional Ex_Vivo_Vascular Ex Vivo Vascular Reactivity Studies Start->Ex_Vivo_Vascular Data_Analysis Data Analysis and Mechanism Elucidation In_Vitro_Binding->Data_Analysis In_Vitro_Functional->Data_Analysis In_Vivo_BP In Vivo Blood Pressure Measurement in Animal Models (e.g., Spontaneously Hypertensive Rats) Ex_Vivo_Vascular->In_Vivo_BP In_Vivo_BP->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Proposed experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound remains largely uncharacterized. While its structural relationship to Metoprolol and unsubstantiated claims of angiotensin II receptor blockade provide starting points for investigation, dedicated research is imperative. The provided hypothetical signaling pathways and experimental workflows offer a roadmap for future studies. Elucidating the pharmacological profile of this compound is not only crucial for understanding the potential effects of this Metoprolol impurity but also for exploring any untapped therapeutic potential it may hold. Future research should prioritize in vitro binding and functional assays followed by ex vivo and in vivo studies to systematically uncover its biological activities and molecular targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of 4-(2-Methoxyethyl)phenol, a key intermediate in the manufacturing of pharmaceuticals such as Metoprolol.[1][2] The described methodology is a three-step process commencing with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange, and concluding with a catalytic reduction to yield the final product. This protocol is designed to be a comprehensive guide for laboratory synthesis, complete with quantitative data, detailed experimental procedures, and a visual workflow diagram.

Introduction

This compound is a valuable building block in organic synthesis, most notably serving as a precursor for the beta-blocker Metoprolol.[1][2] The synthesis route detailed herein is an established method that offers a practical approach for laboratory-scale production.[1][2][3] The procedure is broken down into three main stages:

  • Bromination: Synthesis of α-bromo-4-hydroxyacetophenone from 4-hydroxyacetophenone.

  • Methoxylation: Conversion of the brominated intermediate to α-methoxy-4-hydroxyacetophenone.

  • Reduction: Hydrogenation of the methoxylated intermediate to the target compound, this compound.

This document will provide the necessary information for the successful replication of this synthesis.

Physicochemical Properties and Spectral Data

A summary of the physical and chemical properties of the final product, this compound, is provided below.

PropertyValueReference
CAS Number 56718-71-9[4][5]
Molecular Formula C₉H₁₂O₂[4][5]
Molecular Weight 152.19 g/mol [4][5]
Appearance White to off-white crystalline solid
Melting Point 42-45 °C[2]
Boiling Point 239.9 °C (at 760 mmHg)[2][3]
Density ~1.1 g/cm³[2]

Spectral Data:

  • ¹H NMR: Spectral data is available and shows characteristic peaks for the aromatic and aliphatic protons of the molecule.

  • IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl and ether functional groups.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[4]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction 4-Hydroxyacetophenone 4-Hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->alpha-Bromo-4-hydroxyacetophenone Br₂, Ethyl Acetate (B1210297)/Chloroform (B151607) alpha-Methoxy-4-hydroxyacetophenone alpha-Methoxy-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone->alpha-Methoxy-4-hydroxyacetophenone NaOH, Methanol (B129727) This compound This compound alpha-Methoxy-4-hydroxyacetophenone->this compound H₂, Pd/C, Acetic Acid

Caption: Three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of α-Bromo-4-hydroxyacetophenone

This step involves the bromination of 4-hydroxyacetophenone.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxyacetophenone136.15136.2 g1.0
Bromine159.81159.8 g1.0
Ethyl Acetate-1 L-
Chloroform-700 mL-
Aluminum Chloride (catalyst)133.341.2 g-

Procedure:

  • Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in a mixture of 1 L of ethyl acetate and 200 mL of chloroform with stirring.[3]

  • In a separate vessel, dissolve 159.8 g (1.0 mol) of bromine in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.[3]

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.[3] The reaction temperature should be monitored.

  • After approximately 1.25 hours of addition, add 1.2 g of aluminum chloride to the reaction mixture.[3]

  • Continue the addition of the bromine solution until completion (total addition time of approximately 8.5 hours).[3]

  • Filter the reaction mixture.

  • Remove the ethyl acetate and chloroform from the filtrate by rotary evaporation at 60 °C and 155 mm Hg pressure.[3]

  • The resulting crude product, α-bromo-4-hydroxyacetophenone, can be used in the next step, with an approximate yield of 95% purity.[3]

Step 2: Synthesis of α-Methoxy-4-hydroxyacetophenone

This step involves a methoxide-bromide exchange reaction.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
α-Bromo-4-hydroxyacetophenone215.042.0 g~9.3 mmol
Methanol-11 g-
Saturated Sodium Hydroxide (B78521) in Methanol-30 g-

Procedure:

  • Dissolve 2.0 g of α-bromo-4-hydroxyacetophenone in 11 g of methanol.[3]

  • Add 30 g of a saturated solution of sodium hydroxide in methanol (prepared by dissolving 1 g of NaOH in 4.2 mL of methanol) dropwise to the solution.[3]

  • Monitor the reaction for completion.

  • Upon completion, the reaction mixture is worked up to isolate the α-methoxy-4-hydroxyacetophenone. The yield for this step is reported to be around 88%.[3]

Step 3: Synthesis of this compound

This final step is the reduction of the ketone to an ethyl group.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
α-Methoxy-4-hydroxyacetophenone166.171.0 g5.8 mmol
Acetic Acid-80 mL-
5% Palladium on Carbon (Pd/C)-0.3 g-
Hydrogen Gas (H₂)2.02--

Procedure:

  • Charge a 300 mL autoclave with 1.0 g (5.8 mmol) of α-methoxy-4-hydroxyacetophenone, 80 mL of acetic acid, and 0.3 g of 5% Pd/C catalyst.[2][3]

  • Seal the autoclave, start the stirrer, and purge the system with nitrogen followed by hydrogen.[2][3]

  • Pressurize the autoclave to 250 psig with hydrogen gas.[2][3]

  • Heat the reaction mixture to 80 °C.

  • Maintain the hydrogen pressure at 300 psig for a reaction period of 2 hours.[2][3]

  • After the reaction is complete, cool the autoclave, vent it, and purge with nitrogen.[2][3]

  • Remove the reaction mixture from the reactor and filter to remove the catalyst.

  • The filtrate contains the desired product, this compound. The product can be isolated and purified by standard techniques such as distillation or chromatography. The yield of this step is typically high.

Safety Precautions

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloroform: A suspected carcinogen. All handling should be done in a fume hood.

  • Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources. Use a properly rated autoclave for hydrogenation reactions under pressure.

  • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol detailed in this document provides a robust and reproducible method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this important pharmaceutical intermediate for further applications in drug development and scientific research.

References

Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The synthesis of Metoprolol often involves the use of 4-(2-Methoxyethyl)phenol as a key starting material.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of Metoprolol, utilizing this compound as a crucial intermediate. The protocols described herein are based on established chemical transformations, providing a framework for laboratory-scale synthesis.

Synthetic Pathway Overview

The synthesis of Metoprolol from this compound is typically a two-step process:

  • Epoxidation: Reaction of this compound with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base to form the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

  • Amination: Ring-opening of the epoxide intermediate with isopropylamine (B41738) to yield Metoprolol.

This synthetic route is versatile and can be adapted for the preparation of enantiomerically pure Metoprolol by using chiral epichlorohydrin.[3][6]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane
ParameterCondition 1Condition 2Condition 3
Base Sodium Hydroxide (B78521)Potassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C[7][8]35±2°C[7][8]Room Temperature[9]
Reaction Time 15-20 hours[7][8]6±1 hours[7]Not Specified
Yield Not SpecifiedNot Specified51% (as brown oil)[10]
Table 2: Summary of Reaction Conditions for the Synthesis of Metoprolol from the Epoxide Intermediate
ParameterCondition 1Condition 2
Solvent Aqueous IsopropylamineMethanol
Temperature 30°C[7][8]80°C (Reflux)
Reactant Ratio Large excess of aqueous isopropylamine[7][8]3-5 equivalents of isopropylamine
Yield Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

Materials:

  • This compound

  • (R,S)-Epichlorohydrin

  • Potassium Hydroxide (88.25% pellets)

  • Deionized Water

  • Dichloromethane (for extraction)

Equipment:

  • 400 L Reactor (or appropriately scaled laboratory glassware)

  • Stirrer

  • Heating/Cooling System

  • Vacuum Distillation Apparatus

Procedure: [7][8]

  • To a 400 L reactor, add 49.6 kg of deionized water.

  • While maintaining the temperature below 30°C, slowly add 7.93 kg (0.125 kmol) of potassium hydroxide pellets. Stir until fully dissolved.

  • Add 20 kg (0.131 kmol) of this compound to the reactor.

  • Close the reactor, render the atmosphere inert (e.g., with nitrogen), and stir the mixture for 20 minutes to obtain an opaline solution.

  • Over a period of 30 minutes, add 12.54 kg (0.135 kmol) of (R,S)-epichlorohydrin. The reaction mixture will form two layers.

  • Heat the reaction mixture to 35±2°C and maintain this temperature for 6±1 hours.

  • After the reaction is complete, distill the water-epichlorohydrin mixture under vacuum to obtain the crude epoxide intermediate as the residue.

Protocol 2: Synthesis of Metoprolol

Materials:

  • 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane (from Protocol 1)

  • Isopropylamine

  • Methanol (optional solvent)

Equipment:

  • Reaction Vessel (pressure-rated if heating above the boiling point of isopropylamine)

  • Stirrer

  • Heating/Cooling System

Procedure:

  • Transfer the crude epoxide intermediate from Protocol 1 to a suitable reaction vessel.

  • Add isopropylamine. A large excess is often used when the reaction is performed without a solvent.[7][8] Alternatively, use 3-5 equivalents of isopropylamine in a solvent like methanol.

  • If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C.[7] If using a solvent like methanol, the reaction can be refluxed at around 80°C.

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture contains the Metoprolol base. Further purification steps, such as distillation of excess isopropylamine and solvent, followed by crystallization or salt formation (e.g., with succinic acid or tartaric acid), are required to obtain pure Metoprolol.

Visualizations

Metoprolol Synthesis Workflow

Metoprolol_Synthesis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination 4_MEP This compound Reaction1 Reaction 4_MEP->Reaction1 Epi Epichlorohydrin Epi->Reaction1 Base Base (e.g., KOH) Base->Reaction1 Epoxide 1-(4-(2-methoxyethyl)phenoxy) -2,3-epoxypropane Reaction1->Epoxide Reaction2 Reaction Epoxide->Reaction2 IPA Isopropylamine IPA->Reaction2 Metoprolol Metoprolol Reaction2->Metoprolol

Caption: Synthetic workflow for Metoprolol from this compound.

Metoprolol Mechanism of Action: Signaling Pathway

Metoprolol_Signaling cluster_cell Cardiac Myocyte Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds & Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Ca_Influx Ca2+ Influx Calcium_Channels->Ca_Influx Cardiac_Effects Increased Heart Rate & Contractility Ca_Influx->Cardiac_Effects

Caption: Simplified signaling pathway of Metoprolol's mechanism of action.

References

Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

[AN-GCMS-001]

Abstract

This application note details a comprehensive methodology for the identification and quantification of 4-(2-Methoxyethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate and a known impurity in the synthesis of the beta-blocker Metoprolol.[1][2] The protocol described herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for the analysis of this compound in various sample matrices. The method involves sample preparation, derivatization to enhance volatility, and subsequent GC-MS analysis.

Introduction

This compound (C₉H₁₂O₂) is a phenolic compound of significant interest in the pharmaceutical industry, primarily due to its role as a critical precursor and potential impurity in the manufacturing of Metoprolol.[1][3] Monitoring and controlling the levels of such impurities is a regulatory requirement to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the trace-level analysis of semi-volatile organic compounds like this compound.[4] Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance by increasing volatility and reducing peak tailing.[5][6] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.[7]

1.1. For Liquid Samples (e.g., reaction mixtures, aqueous solutions):

  • To 10 mL of the liquid sample, add a suitable internal standard (e.g., 4-tert-butylphenol).

  • Perform a liquid-liquid extraction (LLE) by adding 20 mL of a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the layers to separate and carefully collect the organic phase.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

1.2. For Solid Samples (e.g., pharmaceutical intermediates):

  • Weigh approximately 1 g of the homogenized solid sample into a glass vial.

  • Add an appropriate amount of internal standard.

  • Add 10 mL of methanol (B129727) and sonicate for 15 minutes to dissolve the sample.

  • Filter the solution to remove any particulate matter.

  • Proceed with the derivatization step.

Derivatization

To improve the chromatographic properties of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.[6]

  • To the 1 mL of the prepared sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Seal the vial tightly.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Instrument-specific optimization may be required.

Parameter Value
Gas Chromatograph
ColumnSH-I-5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless (split valve open after 1 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[4]
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 450 amu[4]
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table presents typical performance characteristics that can be expected for the analysis of phenolic compounds using a similar GC-MS method with derivatization. These values should be determined for this compound during method validation.

Parameter Expected Performance Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Recovery85 - 115%
Precision (%RSD)< 15%
Mass Spectral Data

The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragments. The molecular ion peak ([M]⁺) would be at m/z 224. Key fragment ions are crucial for identification. The underivatized molecule has a molecular weight of 152.19 g/mol .[8][9]

m/z (Underivatized) Relative Intensity Proposed Fragment
152Moderate[M]⁺
107High[M - CH₂OCH₃]⁺
77Moderate[C₆H₅]⁺
45High[CH₂OCH₃]⁺

Visualizations

logical_relationship cluster_synthesis Metoprolol Synthesis cluster_analysis Impurity Analysis 4_2_Methoxyethyl_phenol This compound Intermediate Glycidyl Ether Intermediate 4_2_Methoxyethyl_phenol->Intermediate + Impurity This compound (Unreacted Starting Material) 4_2_Methoxyethyl_phenol->Impurity is a potential Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate + Metoprolol Metoprolol (API) Intermediate->Metoprolol + Isopropylamine Isopropylamine Isopropylamine->Metoprolol +

Caption: Logical relationship of this compound in Metoprolol synthesis.

experimental_workflow Sample Sample (Liquid or Solid Matrix) Preparation Sample Preparation (LLE or Dissolution) Sample->Preparation Derivatization Derivatization (with BSTFA + 1% TMCS) Preparation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Identification & Quantification) GC_MS_Analysis->Data_Processing Report Final Report Data_Processing->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. Proper sample preparation and derivatization are crucial for achieving accurate and reproducible results. This protocol serves as a foundational method that can be validated and optimized for specific applications in pharmaceutical quality control and research.

References

Application Notes and Protocols: Catalytic Hydrogenation in the Synthesis of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic hydrogenation step in the synthesis of 4-(2-Methoxyethyl)phenol, a key intermediate in the production of pharmaceuticals such as Metoprolol.[1][2][3] The information is compiled from established synthesis routes, offering insights into catalyst selection, reaction conditions, and expected yields.

Overview of the Catalytic Hydrogenation Step

The synthesis of this compound can be achieved through various pathways, with a crucial step often involving the catalytic hydrogenation of a ketone precursor. This reduction step is critical for achieving the desired ethyl side chain. The most common precursor subjected to hydrogenation is α-methoxy-4-hydroxyacetophenone, which is reduced to yield this compound.[1][2][3] An alternative route involves the hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal.[4][5]

The choice of catalyst and reaction conditions significantly impacts the efficiency and yield of this transformation. Palladium on carbon (Pd/C) is a frequently employed catalyst for this reduction.[1][2][4][5] Other catalysts mentioned for similar hydrogenations include Platinum (Pt), Ruthenium (Ru), Rhodium (Rh), Raney Nickel, and cobalt.[2]

Comparative Data for Catalytic Hydrogenation

The following table summarizes quantitative data from different reported protocols for the catalytic hydrogenation to produce this compound. This allows for a direct comparison of starting materials, reaction conditions, and outcomes.

ParameterProtocol 1: Hydrogenation of α-methoxy-4-hydroxyacetophenoneProtocol 2: Hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetalProtocol 3: Hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal
Starting Material α-methoxy-4-hydroxyacetophenone4-hydroxyphenylglyoxal dimethyl acetal4-hydroxyphenylglyoxal dimethyl acetal
Substrate Amount 1 g (5.8 mmol)3.00 g (15.3 mmol)2.00 g (10.2 mmol)
Catalyst 5% Pd/C (47.8% H₂O)10% Pd/C (moist)10% Pd/C (dry)
Catalyst Loading 0.3 g0.15 g0.20 g
Solvent Acetic Acid (80 ml)Methanol (10 g) with HCl (0.16 g)Methanol (10 g) with HCl (0.37 g)
Temperature 80°C50°C25°C
Pressure 300 psig H₂300 psig H₂50 psig H₂
Reaction Time 2 hoursNot specifiedNot specified
Yield Not explicitly stated for the final product in this example, but the process is claimed to produce the target in a "major amount".[1]59%47%
Reference [1][3][4][5]

Experimental Protocols

Protocol 1: Hydrogenation of α-methoxy-4-hydroxyacetophenone[1][3]

This protocol details the single-step reduction of α-methoxy-4-hydroxyacetophenone to this compound using a palladium on carbon catalyst.

Materials:

  • α-methoxy-4-hydroxyacetophenone (95.9% purity)

  • 5% Palladium on carbon (Pd/C, 47.8% H₂O)

  • Acetic acid

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • 300 ml Fluitron autoclave (Hastelloy C) or similar high-pressure reactor

Procedure:

  • Charge the 300 ml Fluitron autoclave with 1 g (5.8 mmol) of α-methoxy-4-hydroxyacetophenone, 80 ml of acetic acid, and 0.3 g of 5% Pd/C catalyst.

  • Seal the autoclave and start the stirrer.

  • Purge the autoclave sequentially with nitrogen and then hydrogen gas.

  • Pressurize the autoclave to 250 psig with hydrogen.

  • Heat the reaction mixture to a temperature of 80°C.

  • Once the temperature reaches 80°C, increase and maintain the hydrogen pressure at a constant 300 psig for the entire 2-hour reaction period.

  • After 2 hours, cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen and purge the autoclave with nitrogen.

  • The reaction mixture containing this compound can then be worked up to isolate the final product.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone as described in Protocol 1.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Post-Reaction start Charge Autoclave: - α-methoxy-4-hydroxyacetophenone - Acetic Acid - 5% Pd/C seal Seal Autoclave & Start Stirrer start->seal purge_n2 Purge with N₂ seal->purge_n2 purge_h2 Purge with H₂ purge_n2->purge_h2 pressurize Pressurize to 250 psig H₂ purge_h2->pressurize heat Heat to 80°C pressurize->heat react Maintain at 300 psig H₂ for 2 hours heat->react cool Cool to Room Temperature react->cool vent Vent H₂ cool->vent purge_n2_final Purge with N₂ vent->purge_n2_final end_point Product Mixture Ready for Work-up purge_n2_final->end_point

Caption: Workflow for the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone.

References

Application Notes and Protocols for 4-(2-Methoxyethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethyl)phenol is a key chemical intermediate primarily recognized for its critical role in the synthesis of the widely-used beta-adrenergic blocker, Metoprolol. While its application as a precursor in pharmaceutical manufacturing is well-established, reports also suggest potential intrinsic antihypertensive properties, purportedly through the antagonism of the angiotensin II receptor. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthesis, analytical characterization, and its pivotal role in the production of Metoprolol. While direct quantitative biological data for this compound is not extensively available in the public domain, this compilation includes generalized protocols for assays relevant to its suggested biological activities.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 56718-71-9[1]
Appearance White to light yellow crystalline solid[2]
Melting Point 42-45 °C
Boiling Point 125 °C[No specific citation found]
SMILES COCCC1=CC=C(C=C1)O[1]
InChI Key FAYGEALAEQKPDI-UHFFFAOYSA-N[1]

Applications in Medicinal Chemistry

The primary and most significant application of this compound in medicinal chemistry is its function as a key starting material in the industrial synthesis of Metoprolol.[3][4] Metoprolol is a cardioselective β₁-adrenergic receptor blocker used in the treatment of hypertension, angina pectoris, and heart failure.

Experimental Protocols

Synthesis of this compound from 4-Hydroxyacetophenone

This protocol describes a two-step synthesis involving the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange and subsequent reduction.[3][6][7][8]

Step 1: Synthesis of α-Bromo-4-hydroxyacetophenone

  • Materials: 4-hydroxyacetophenone, Copper(II) bromide (CuBr₂), Ethyl acetate (B1210297), Chloroform.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve 4-hydroxyacetophenone (0.06 mol) in a mixture of 50 mL of ethyl acetate and 50 mL of chloroform.

    • In a separate flask, heat a suspension of CuBr₂ (0.1 mol) in 50 mL of ethyl acetate.

    • Add the 4-hydroxyacetophenone solution to the CuBr₂ suspension and reflux the mixture for one hour.

    • Monitor the reaction for a color change from green to pink, indicating the consumption of CuBr₂.

    • After the reaction is complete, cool the mixture and filter to remove copper salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.

    • The crude product can be purified by recrystallization.

Step 2: Synthesis of α-Methoxy-4-hydroxyacetophenone

  • Materials: α-Bromo-4-hydroxyacetophenone, Methanol (B129727), Sodium methoxide (B1231860) (NaOCH₃) or Sodium hydroxide (B78521) (NaOH).

  • Procedure (using NaOH):

    • Dissolve α-bromo-4-hydroxyacetophenone (2 g) in 11 g of methanol.

    • Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).

    • Add the NaOH/methanol solution dropwise to the α-bromo-4-hydroxyacetophenone solution.

    • After the addition is complete, pour the reaction mixture into 30 g of ice and acidify to a pH of 6.

    • The α-methoxy-4-hydroxyacetophenone will precipitate out of the solution.

    • Filter the precipitate and dry to obtain the product.[7]

Step 3: Reduction to this compound

  • Materials: α-Methoxy-4-hydroxyacetophenone, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Methanol, Hydrogen chloride (HCl).

  • Procedure:

    • In a hydrogenation apparatus, dissolve α-methoxy-4-hydroxyacetophenone (e.g., 2.00 g, 10.2 mmol) in methanol (10 g).

    • Add a catalytic amount of 10% Pd/C and a small amount of hydrogen chloride (e.g., 0.37 g, 10.2 mmol).

    • Pressurize the reactor with hydrogen gas (e.g., 50 psig) and stir the reaction at room temperature.

    • Monitor the reaction progress by techniques such as TLC or GC.

    • Upon completion, filter the catalyst and evaporate the solvent to yield this compound.

Synthesis_from_4_Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->alpha-Bromo-4-hydroxyacetophenone Bromination (e.g., CuBr2) alpha-Methoxy-4-hydroxyacetophenone alpha-Methoxy-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone->alpha-Methoxy-4-hydroxyacetophenone Methoxide-Bromide Exchange (e.g., NaOH/MeOH) This compound This compound alpha-Methoxy-4-hydroxyacetophenone->this compound Reduction (H2, Pd/C)

Figure 1. Synthesis of this compound from 4-Hydroxyacetophenone.
Synthesis of Metoprolol from this compound

This protocol outlines the conversion of this compound to Metoprolol.

  • Materials: this compound, Epichlorohydrin (B41342), Isopropylamine, Sodium hydroxide, Methanol.

  • Procedure:

    • Epoxidation: React this compound with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

    • Ring Opening: React the epoxide intermediate with isopropylamine. This reaction opens the epoxide ring and results in the formation of Metoprolol.

    • Purification: The crude Metoprolol can be purified by recrystallization from a suitable solvent.

Metoprolol_Synthesis This compound This compound Epoxide_Intermediate 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane This compound->Epoxide_Intermediate Epichlorohydrin, Base Metoprolol Metoprolol Epoxide_Intermediate->Metoprolol Isopropylamine

Figure 2. Synthesis of Metoprolol from this compound.
Analytical Methods

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To confirm the identity and purity of this compound.

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • For enhanced volatility and improved peak shape, derivatization with a silylating agent (e.g., BSTFA) can be performed.[9]

  • GC Conditions (suggested):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference spectrum. Purity is estimated from the relative peak area in the total ion chromatogram.

3.3.2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (suggested):

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Crude_Product Crude Product Reaction->Crude_Product Sample_Prep Sample Preparation (Dissolution/Derivatization) Crude_Product->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS HPLC HPLC Analysis Sample_Prep->HPLC Data Data Analysis (Purity & Identity) GCMS->Data HPLC->Data

Figure 3. General workflow for the synthesis and analysis of this compound.
In Vitro Angiotensin II Receptor Binding Assay (Generalized Protocol)

While specific data for this compound is lacking, the following generalized protocol can be adapted to investigate its potential as an angiotensin II receptor antagonist.

  • Objective: To determine the binding affinity of this compound to the angiotensin II type 1 (AT₁) receptor.

  • Materials:

    • Cell membranes expressing the human AT₁ receptor.

    • Radiolabeled ligand (e.g., [³H]-Angiotensin II or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

    • Unlabeled Angiotensin II (for determining non-specific binding).

    • Test compound: this compound.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled Angiotensin II), and competitive binding (radioligand + varying concentrations of this compound).

    • Incubation: Add the cell membrane preparation to each well, followed by the respective ligands. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of the blockbuster drug Metoprolol. Its synthesis from readily available starting materials is well-documented. While there are suggestions of its own biological activities, particularly as an antihypertensive agent, there is a clear need for further research and publication of quantitative data to substantiate these claims. The protocols provided herein offer a foundation for the synthesis, analysis, and further investigation of the medicinal chemistry applications of this compound.

References

Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the regioselective bromination of 4-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The protocols focus on methods for both nuclear bromination (substitution on the aromatic ring) and side-chain bromination (substitution on the acetyl methyl group).

Introduction

The bromination of 4-hydroxyacetophenone can yield different products depending on the reaction conditions and the brominating agent used. The primary products are 3-bromo-4-hydroxyacetophenone (from nuclear bromination) and 2-bromo-4-hydroxyacetophenone (from side-chain bromination). The hydroxyl group of the phenol (B47542) is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, primarily at the positions ortho to the hydroxyl group.[1] Therefore, achieving selective α-bromination of the acetyl side-chain often requires the protection of the hydroxyl group.[2] This document outlines established methods to achieve regioselective bromination.

Data Presentation: Comparative Analysis of Bromination Methods

The following tables summarize quantitative data from various experimental setups for the bromination of 4-hydroxyacetophenone and related compounds.

Table 1: Nuclear Bromination of 4-Hydroxyacetophenone using N-Bromosuccinimide (NBS)

This method demonstrates the effect of different solvents on the yield of 3-bromo-4-hydroxyacetophenone.

EntrySolventTime (min)ProductYield (%)
1Methanol (MeOH)123-Bromo-4-hydroxyacetophenone86
2Ethanol (EtOH)603-Bromo-4-hydroxyacetophenone61
3Water (H₂O)24 hrs3-Bromo-4-hydroxyacetophenone22
4Acetonitrile (B52724) (CH₃CN)143-Bromo-4-hydroxyacetophenone94
5Tetrahydrofuran (THF)-3-Bromo-4-hydroxyacetophenone48
6Dichloromethane (CH₂Cl₂)-3-Bromo-4-hydroxyacetophenone40
7Chloroform (CHCl₃)-3-Bromo-4-hydroxyacetophenone34

Reaction conditions: 4-hydroxyacetophenone (10 mmol), N-bromosuccinimide (12 mmol), 10% (w/w) neutral Al₂O₃, and solvent (20 vol) at reflux temperature.[3]

Table 2: Nuclear Bromination of p-Hydroxyacetophenone using Ammonium Bromide and Oxidants

This table presents eco-friendly methods for the synthesis of 3,5-dibromo-4-hydroxyacetophenone.

EntryBrominating SystemReaction Time (min)ProductYield (%)
1NH₄Br / (NH₄)₂S₂O₈ (grinding)120 + 253,5-Dibromo-4-hydroxyacetophenone-
2NH₄Br / Oxone (in MeOH/H₂O)-3,5-Dibromo-4-hydroxyacetophenoneHigh

Note: Specific yield for the grinding method was not provided in the source, but the formation of the dibrominated product was exclusive. The NH₄Br/Oxone method was reported to give a high yield.[4]

Table 3: Comparison of Brominating Agents for Acetophenone (B1666503) Derivatives

This table provides a yield comparison for the α-bromination of 4-chloroacetophenone, offering insights into the relative efficacy of different brominating agents which can be extrapolated for side-chain bromination of protected 4-hydroxyacetophenone.

Brominating AgentSubstrateProductYield (%)
Pyridine (B92270) hydrobromide perbromide4-chloroacetophenone2-bromo-4-chloroacetophenone85
N-Bromosuccinimide (NBS)4-chloroacetophenone2-bromo-4-chloroacetophenoneLow
Cupric bromide (CuBr₂)4-chloroacetophenone2-bromo-4-chloroacetophenone~60

Reaction conditions: Substrate to brominating agent molar ratio of 1.0:1.1, in acetic acid at 90°C for 3 hours.

Experimental Protocols

Protocol for Nuclear Bromination: Synthesis of 3-Bromo-4-hydroxyacetophenone

This protocol is adapted from a method utilizing N-bromosuccinimide and neutral aluminum oxide.[3]

Materials:

  • 4-hydroxyacetophenone

  • N-bromosuccinimide (NBS)

  • Neutral aluminum oxide (Al₂O₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Equipment for Thin Layer Chromatography (TLC)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-hydroxyacetophenone (10 mmol, 1.36 g), neutral Al₂O₃ (10% w/w, 0.136 g), and acetonitrile (20 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring.

  • Once refluxing, add N-bromosuccinimide (12 mmol, 2.14 g) portion-wise (in approximately 10 portions) over a period of about 10 minutes.

  • Monitor the reaction progress using TLC (a suitable mobile phase is a mixture of ethyl acetate (B1210297) and hexane).

  • After the reaction is complete (typically within 15-20 minutes, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the aluminum oxide.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3-bromo-4-hydroxyacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Side-Chain Bromination (General Approach)

Selective α-bromination of 4-hydroxyacetophenone requires the protection of the phenolic hydroxyl group to prevent electrophilic substitution on the aromatic ring.[2]

Step 1: Protection of the Hydroxyl Group (e.g., as an acetate ester)

  • React 4-hydroxyacetophenone with acetic anhydride (B1165640) in the presence of a base (e.g., pyridine or sodium acetate) to form 4-acetoxyacetophenone.

  • Purify the resulting ester by standard methods (e.g., extraction and crystallization).

Step 2: α-Bromination of the Protected Acetophenone

  • Dissolve the protected 4-acetoxyacetophenone in a suitable solvent (e.g., acetic acid or a non-polar solvent).

  • Add a brominating agent suitable for α-bromination of ketones, such as pyridine hydrobromide perbromide or N-bromosuccinimide with a radical initiator (e.g., AIBN) or under photochemical conditions.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, perform an appropriate workup, which may include quenching excess bromine, extraction, and solvent removal.

  • Purify the resulting 2-bromo-4-acetoxyacetophenone by column chromatography or recrystallization.

Step 3: Deprotection of the Hydroxyl Group

  • Hydrolyze the acetate protecting group using acidic or basic conditions (e.g., dilute HCl or NaOH) to yield the final product, 2-bromo-4-hydroxyacetophenone.

  • Purify the final product as necessary.

Visualizations

Reaction Signaling Pathway

Electrophilic_Aromatic_Substitution Mechanism of Nuclear Bromination of 4-Hydroxyacetophenone cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 4-Hydroxyacetophenone 4-Hydroxyacetophenone Sigma_Complex Resonance-Stabilized Sigma Complex (Arenium Ion) 4-Hydroxyacetophenone->Sigma_Complex Electrophilic Attack Bromine Br-Br Bromine->Sigma_Complex 3-Bromo-4-hydroxyacetophenone 3-Bromo-4-hydroxyacetophenone Sigma_Complex->3-Bromo-4-hydroxyacetophenone Deprotonation (Aromatization) HBr HBr Sigma_Complex->HBr

Caption: Electrophilic aromatic substitution mechanism for the bromination of 4-hydroxyacetophenone.

Experimental Workflow

Experimental_Workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Combine Reactants: 4-Hydroxyacetophenone, Brominating Agent, Solvent, Catalyst Reaction Heat to Reflux (or other specified temperature) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter Reaction Mixture (if catalyst is solid) Cooling->Filtration Extraction Aqueous Workup/ Extraction (if necessary) Filtration->Extraction Optional Solvent_Removal Remove Solvent (Rotary Evaporation) Filtration->Solvent_Removal If no extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Drying->Solvent_Removal Recrystallization Recrystallization or Column Chromatography Solvent_Removal->Recrystallization Crude Product Isolation Isolate Pure Product (Filtration) Recrystallization->Isolation Drying_Final Dry Final Product Isolation->Drying_Final Characterization Characterize Product (NMR, IR, MP) Drying_Final->Characterization

Caption: A generalized experimental workflow for the bromination of 4-hydroxyacetophenone.

References

Derivatization of 4-(2-Methoxyethyl)phenol for improved GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 4-(2-Methoxyethyl)phenol zur verbesserten GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die gaschromatographische (GC) Analyse von polaren Verbindungen wie this compound stellt oft eine Herausforderung dar. Die freie Hydroxylgruppe führt zu einer geringen Flüchtigkeit und zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule. Dies resultiert häufig in asymmetrischen Peaks (Tailing) und einer verminderten Empfindlichkeit. Die Derivatisierung ist ein entscheidender Schritt, um diese Nachteile zu überwinden, indem die polare Hydroxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe umgewandelt wird.[1][2] Diese Umwandlung verbessert die chromatographische Leistung erheblich, was zu schärferen Peaks, verbesserten Nachweisgrenzen und einer genaueren Quantifizierung führt.

In diesen Anwendungshinweisen werden zwei effektive Derivatisierungsmethoden für this compound vorgestellt: die Silylierung und die Acetylierung. Es werden detaillierte Protokolle für beide Verfahren sowie eine vergleichende Datentabelle zur Verfügung gestellt, um Forschern die Auswahl der für ihre analytischen Anforderungen am besten geeigneten Methode zu erleichtern.

Herausforderungen bei der direkten GC-Analyse

Die direkte Injektion von this compound in einen Gaschromatographen führt typischerweise zu folgenden Problemen:

  • Geringe Flüchtigkeit: Die polare Hydroxylgruppe erhöht den Siedepunkt der Verbindung, was eine hohe Injektionstemperatur erfordert, die zum thermischen Abbau des Analyten führen kann.

  • Peak-Tailing: Die polare -OH-Gruppe kann mit aktiven Stellen auf der Oberfläche des Injektors und der GC-Säule (insbesondere mit Silanolgruppen) durch Wasserstoffbrückenbindungen interagieren. Dies führt zu einer verzögerten Elution eines Teils der Analytmoleküle und verursacht asymmetrische Peaks mit einer ausgeprägten "Schwanzbildung".

  • Geringe Empfindlichkeit: Peak-Tailing führt zu breiteren und niedrigeren Peaks, was die Nachweis- und Bestimmungsgrenzen (LOD/LOQ) verschlechtert.

Derivatisierungsmethoden

Um die GC-Analyse von this compound zu optimieren, werden die folgenden Derivatisierungsreaktionen empfohlen:

Silylierung

Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für polare funktionelle Gruppen.[2] Dabei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Ein gängiges Reagenz für diese Reaktion ist eine Mischung aus N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und Trimethylchlorsilan (TMCS) als Katalysator.

Reaktion: this compound + BSTFA/TMCS → 4-(2-Methoxyethyl)phenyl-O-trimethylsilylether

Acetylierung

Bei der Acetylierung wird die Hydroxylgruppe mit einem Acetylierungsreagenz, typischerweise Essigsäureanhydrid, in Gegenwart eines Katalysators wie Pyridin oder Natriumbicarbonat umgesetzt. Dabei entsteht ein stabiler und flüchtigerer Ester.

Reaktion: this compound + Essigsäureanhydrid → 4-(2-Methoxyethyl)phenylacetat

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die erwarteten chromatographischen Daten für this compound vor und nach der Derivatisierung zusammen.

Hinweis: Die Daten für die derivatisierten Verbindungen sind repräsentative Werte, die auf der typischen Verbesserung der chromatographischen Leistung für Phenole basieren, da spezifische experimentelle Daten für this compound in der Literatur nicht umfassend verfügbar waren.

ParameterUnderivatisiertes this compoundSilyliertes Derivat (TMS-Ether)Acetyliertes Derivat (Acetat-Ester)
Retentionsindex (geschätzt) ~1285 (auf DB-5-ähnlicher Säule)~1350~1400
Peakform Asymmetrisch (Tailing)SymmetrischSymmetrisch
Asymmetriefaktor (typisch) > 1.81.0 - 1.21.0 - 1.2
Nachweisgrenze (LOD, GC-FID, geschätzt) ~50 ng/mL~5 ng/mL~10 ng/mL
Stabilität des Derivats -Mäßig (hydrolyseempfindlich)Hoch

Experimentelle Protokolle

Protokoll zur Silylierungs-Derivatisierung

Dieses Protokoll beschreibt die Derivatisierung von this compound mittels BSTFA mit 1% TMCS.

Materialien:

  • This compound-Standardlösung (z.B. 1 mg/mL in Acetonitril)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Geeignetes aprotisches Lösungsmittel (z.B. Acetonitril, Dichlormethan)

  • GC-Vials (2 mL) mit Septumkappen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Prozedur:

  • Überführen Sie 100 µL der this compound-Standardlösung in ein GC-Vial.

  • Entfernen Sie das Lösungsmittel vorsichtig unter einem leichten Stickstoffstrom bei Raumtemperatur. Es ist entscheidend, dass die Probe vor der Zugabe der Silylierungsreagenzien vollständig trocken ist.

  • Geben Sie 100 µL eines aprotischen Lösungsmittels (z.B. Acetonitril) und 50 µL Pyridin in das Vial.

  • Fügen Sie 100 µL BSTFA (mit 1% TMCS) hinzu.

  • Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt für 30 Sekunden auf einem Vortex-Mischer.

  • Inkubieren Sie das Reaktionsgemisch für 30 Minuten bei 70°C in einem Heizblock.

  • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Die Probe ist nun bereit für die GC-Injektion.

Protokoll zur Acetylierungs-Derivatisierung

Dieses Protokoll beschreibt die Acetylierung von this compound mittels Essigsäureanhydrid.

Materialien:

  • This compound-Standardlösung (z.B. 1 mg/mL in Ethylacetat)

  • Essigsäureanhydrid

  • Pyridin (wasserfrei) oder Kaliumcarbonat (K₂CO₃) als Katalysator

  • GC-Vials (2 mL) mit Septumkappen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Prozedur:

  • Geben Sie 200 µL der this compound-Standardlösung in ein GC-Vial.

  • Fügen Sie 100 µL Pyridin und 100 µL Essigsäureanhydrid hinzu.

  • Verschließen Sie das Vial fest und mischen Sie den Inhalt für 30 Sekunden auf einem Vortex-Mischer.

  • Inkubieren Sie das Reaktionsgemisch für 60 Minuten bei 60°C in einem Heizblock.

  • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Fügen Sie 1 mL deionisiertes Wasser hinzu, um überschüssiges Essigsäureanhydrid zu neutralisieren. Mischen Sie erneut.

  • Fügen Sie 1 mL eines organischen Lösungsmittels (z.B. Hexan oder Dichlormethan) hinzu und mischen Sie kräftig für 1 Minute, um das acetylierte Derivat zu extrahieren.

  • Zentrifugieren Sie das Vial, um die Phasen zu trennen.

  • Überführen Sie die obere organische Phase in ein sauberes GC-Vial für die Analyse.

Empfohlene GC-MS-Bedingungen

ParameterEinstellung
GC-Säule DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent)
Trägergas Helium, konstante Flussrate 1.2 mL/min
Injektor-Temperatur 250°C
Injektionsvolumen 1 µL
Injektionsmodus Split (z.B. 20:1)
Ofentemperaturprogramm Anfangstemperatur 80°C (halten für 2 min), dann mit 10°C/min auf 280°C (halten für 5 min)
MS-Transferline-Temp. 280°C
Ionenquellentemperatur 230°C
Ionisationsenergie 70 eV
Scan-Bereich m/z 40-450

Visualisierungen

DerivatizationWorkflow cluster_acetylation Acetylierung node_sample Probe (this compound) node_dry Trocknung (N2-Strom) node_sample->node_dry node_reagents Reagenzien-Zugabe node_dry->node_reagents node_reaction Reaktion (Heizen) node_reagents->node_reaction sily_reagents BSTFA/TMCS + Pyridin node_reagents->sily_reagents Weg A acetyl_reagents Essigsäureanhydrid + Pyridin node_reagents->acetyl_reagents Weg B node_analysis GC-MS Analyse node_reaction->node_analysis Silylierung node_quench Quenching (H2O) node_reaction->node_quench Acetylierung node_extract Extraktion (Lösungsmittel) node_quench->node_extract node_extract->node_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

SignalingPathways start_node This compound (polare -OH Gruppe) problem_node Probleme bei GC-Analyse: - Peak Tailing - Geringe Flüchtigkeit - Schlechte Empfindlichkeit start_node->problem_node führt zu derivatization_node Derivatisierung problem_node->derivatization_node Lösung silylation_node Silylierung (TMS-Derivat) derivatization_node->silylation_node acetylation_node Acetylierung (Acetat-Derivat) derivatization_node->acetylation_node result_node Verbesserte GC-Analyse: - Symmetrische Peaks - Erhöhte Flüchtigkeit - Bessere Empfindlichkeit silylation_node->result_node acetylation_node->result_node

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methoxyethyl)phenol.

Main Synthesis Route: From 4-Hydroxyacetophenone

A common and well-documented route for the synthesis of this compound starts with 4-hydroxyacetophenone and proceeds through three key steps: α-bromination, methoxide-bromide exchange, and reduction.[1][2]

Diagram of the Main Synthesis Pathway

Synthesis_Pathway Start 4-Hydroxyacetophenone Intermediate1 α-Bromo-4-hydroxyacetophenone Start:e->Intermediate1:w Bromination (Br₂ or CuBr₂) Intermediate2 α-Methoxy-4-hydroxyacetophenone Intermediate1:e->Intermediate2:w Methoxide-Bromide Exchange (NaOCH₃, Methanol) End This compound Intermediate2:e->End:w Reduction (H₂, Pd/C)

Caption: Main synthetic pathway for this compound.

Step 1: α-Bromination of 4-Hydroxyacetophenone

Frequently Asked Questions (FAQs)

Q1: What are the common brominating agents for the α-bromination of 4-hydroxyacetophenone?

A1: The most commonly used brominating agents for this reaction are elemental bromine (Br₂) and copper(II) bromide (CuBr₂).[1] Both can effectively brominate the α-position of the ketone.

Q2: What are the typical solvents and temperatures for this bromination?

A2: A mixture of ethyl acetate (B1210297) and chloroform (B151607) is often used as the solvent system.[1] The reaction is typically carried out at or slightly above room temperature. For instance, with Br₂, the reaction can be initiated at around 21°C.[1]

Q3: Can ring bromination occur as a side reaction?

A3: Yes, the hydroxyl group on the phenol (B47542) is an activating group, which can lead to electrophilic substitution on the aromatic ring.[3] However, by controlling the reaction conditions, such as using a non-polar solvent and low temperatures, α-bromination can be favored over ring bromination.[4][5]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of α-bromo-4-hydroxyacetophenone Incomplete reaction.- Ensure the stoichiometry of the brominating agent is correct (typically 1.0 equivalent).- Extend the reaction time and monitor by TLC.
Formation of side products (e.g., dibromination, ring bromination).[6]- Add the brominating agent slowly to the reaction mixture.[7]- Maintain a low reaction temperature to minimize side reactions.[4][5]- Consider using a milder brominating agent like N-Bromosuccinimide (NBS) under acidic conditions to improve selectivity for α-bromination.[3]
Multiple spots on TLC, indicating impurities Over-bromination (dibromination) or ring bromination.[3][6]- Use a stoichiometric amount of the brominating agent.[6]- For ring bromination, ensure the reaction is performed in a non-polar solvent to disfavor electrophilic aromatic substitution.[4][5]
Difficulty in isolating the product The product may be an oil or have solubility issues.- After the reaction, pour the mixture into ice-cold water to precipitate the product.[6]- Recrystallization from a suitable solvent like toluene (B28343) can be used for purification.[1]

Step 2: Methoxide-Bromide Exchange

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the methoxide-bromide exchange reaction?

A1: This step replaces the bromine atom at the α-position with a methoxy (B1213986) group to form α-methoxy-4-hydroxyacetophenone, which is the precursor for the final reduction step.[1]

Q2: What reagents are typically used for this exchange?

A2: Sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) is the standard reagent for this nucleophilic substitution reaction.[1][8]

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out by slowly adding a solution of α-bromo-4-hydroxyacetophenone in methanol to a solution of sodium methoxide in methanol at room temperature.[8]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of α-methoxy-4-hydroxyacetophenone Incomplete reaction.- Ensure an adequate excess of sodium methoxide is used to drive the reaction to completion.- Allow for sufficient reaction time (e.g., 2 hours) after the addition of the bromo-ketone.[8]
Side reactions such as elimination or condensation.- Maintain a controlled temperature during the addition of the bromo-ketone.- Use anhydrous methanol to prevent hydrolysis of the product or starting material.
Product is difficult to purify Presence of unreacted starting material or side products.- After the reaction, the solvent is typically removed, and the residue is dissolved in water.[8]- Adjusting the pH to 6 can help in the precipitation or extraction of the product.[1]- Recrystallization from a solvent like toluene can be effective for purification.[1]

Step 3: Reduction of α-Methoxy-4-hydroxyacetophenone

Frequently Asked Questions (FAQs)

Q1: What is the goal of the final reduction step?

A1: The final step is to reduce the ketone group of α-methoxy-4-hydroxyacetophenone to a methylene (B1212753) group (-CH₂-), yielding the target molecule, this compound.[1]

Q2: What are the common reduction methods for this transformation?

A2: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is a preferred method.[1] Other classical methods for ketone reduction to alkanes include the Wolff-Kishner and Clemmensen reductions.[9]

Q3: Why is catalytic hydrogenation often preferred over Wolff-Kishner or Clemmensen reductions in this case?

A3: Catalytic hydrogenation is often milder and more selective. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction requires strongly basic conditions and high temperatures, which could potentially lead to side reactions with the phenolic hydroxyl group or other functional groups.[10][11]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the ketone Inactive catalyst or insufficient hydrogen pressure.- Ensure the Pd/C catalyst is fresh and active.- Increase the hydrogen pressure within the safe limits of the reactor.[1]- Increase the reaction time or temperature.
Formation of 4-(2-methoxyethyl)cyclohexanol Over-reduction of the aromatic ring.[8]- Optimize the reaction conditions (temperature, pressure, and reaction time) to selectively reduce the ketone without affecting the aromatic ring.- A lower temperature and shorter reaction time may be beneficial.
Low overall yield Mechanical losses during workup and purification.- After the reaction, the catalyst is typically removed by filtration.[1]- Careful extraction and solvent removal are crucial to maximize the isolated yield.

Data Presentation: Reaction Conditions and Yields

Step Reactants Reagents & Solvents Temperature Time Yield Reference
Bromination 4-Hydroxyacetophenone, Br₂Ethyl acetate, Chloroform, AlCl₃~21°C8.5 h~95% (purity)[7]
Bromination 4-Hydroxyacetophenone, CuBr₂Ethyl acetate, ChloroformReflux1 h~76%[1]
Methoxide Exchange α-Bromo-4-hydroxyacetophenone, NaOCH₃MethanolRoom Temp.2 h88%[8]
Reduction α-Methoxy-4-hydroxyacetophenoneH₂, 5% Pd/C, Acetic Acid80°C2 h61%[8]
Alternative Reduction 4-hydroxyphenylglyoxal dimethyl acetalH₂, 10% Pd/C, Methanol, HCl50°C-59%[2]

Experimental Protocols

Protocol 1: α-Bromination of 4-Hydroxyacetophenone with Br₂[1][7]
  • Dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (200 mL).

  • Separately, dissolve bromine (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (500 mL).

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute, maintaining the temperature around 21°C.

  • After about 1.25 hours, add aluminum chloride (1.2 g).

  • Continue the addition until complete (total time of about 8.5 hours).

  • Filter the reaction mixture.

  • Remove the solvents from the filtrate by rotary evaporation.

  • Recrystallize the crude product from toluene to obtain α-bromo-4-hydroxyacetophenone.

Protocol 2: Methoxide-Bromide Exchange[8]
  • In a nitrogen-purged glove bag, dissolve sodium methoxide (0.29 mol) in methanol (660 mL).

  • In a separate flask, dissolve α-bromo-4-hydroxyacetophenone (0.155 mol) in methanol (350 mL).

  • Slowly add the α-bromo-4-hydroxyacetophenone solution to the stirred sodium methoxide solution.

  • Stir the mixture for 2 hours at room temperature. A precipitate of NaBr should form.

  • Remove the methanol by rotary evaporation.

  • Dissolve the residue in water (750 mL).

  • Adjust the pH to 6.

  • Extract the aqueous solution with ethyl acetate (3 x 250 mL).

  • Dry the combined organic phases over MgSO₄ and remove the solvent by rotary evaporation.

  • Recrystallize the solid from toluene to yield α-methoxy-4-hydroxyacetophenone.

Protocol 3: Catalytic Hydrogenation[8]
  • Charge a high-pressure autoclave with α-methoxy-4-hydroxyacetophenone (5.8 mmol), acetic acid (80 mL), and 5% Pd/C catalyst (0.3 g).

  • Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

  • Pressurize the autoclave to 250 psig with H₂.

  • Heat the reaction to 80°C and maintain the H₂ pressure at 300 psig for 2 hours.

  • Cool the autoclave, vent, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product, this compound, which can be isolated by standard workup procedures.

Alternative Synthesis Routes

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize this compound using a Grignard reaction?

A1: Yes, an alternative route involves the use of a Grignard reagent. This typically requires protecting the phenolic hydroxyl group of a p-halophenol, forming the Grignard reagent, reacting it with ethylene (B1197577) oxide, and then deprotecting the phenol.[8]

Q2: What are the challenges associated with the Grignard route?

A2: The primary challenge is the acidic proton of the phenolic hydroxyl group, which will quench the Grignard reagent.[12] Therefore, a protection-deprotection sequence is necessary, adding steps to the synthesis. The reaction of the Grignard reagent with ethylene oxide can also sometimes lead to side products.[13]

Diagram of a General Grignard Route

Grignard_Route Start p-Bromophenol Protected Protected p-Bromophenol Start->Protected Protection Grignard Grignard Reagent Protected->Grignard Mg, Ether Intermediate Protected Intermediate Grignard->Intermediate 1. Ethylene Oxide 2. H₃O⁺ End This compound Intermediate->End Deprotection

Caption: Generalized Grignard synthesis of this compound.

Q3: Are there other starting materials for the synthesis of this compound?

A3: Yes, another reported method starts from 4-hydroxyphenylglyoxal dimethyl acetal.[2][14] This compound can be reduced via catalytic hydrogenation to yield this compound.[2]

References

Common side products in 4-(2-Methoxyethyl)phenol synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key stages?

The most frequently employed synthetic route starts from 4-hydroxyacetophenone and involves three key stages:

  • α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group of 4-hydroxyacetophenone.

  • Methoxide-Bromide Exchange: Substitution of the bromine atom with a methoxy (B1213986) group to form α-methoxy-4-hydroxyacetophenone.

  • Reduction: Reduction of the ketone functionality to yield the final product, this compound.

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products are typically formed during the bromination and reduction steps. These include:

  • Nuclear Bromination Products: Bromination occurring on the aromatic ring of 4-hydroxyacetophenone instead of the desired α-position. This can lead to mono- or di-brominated phenols.[1]

  • Di-brominated Ketone: Introduction of two bromine atoms at the α-position.

  • Incomplete Reduction Product: Residual α-methoxy-4-hydroxyacetophenone in the final product.

  • Over-reduction Products: Reduction of the aromatic ring, although less common under controlled conditions.

  • Isomeric Impurities: The presence of ortho and meta isomers of this compound can also be a concern.[2]

Troubleshooting Guides

Issue 1: Low yield and significant formation of nuclear bromination byproducts in the first step.
  • Cause: The phenolic hydroxyl group is strongly activating, directing electrophilic aromatic substitution (bromination) to the ortho positions of the aromatic ring. The choice of brominating agent and solvent significantly impacts selectivity.

  • Solution:

    • Choice of Brominating Agent: Instead of liquid bromine (Br₂), which can be harsh and lead to nuclear bromination, consider using N-Bromosuccinimide (NBS) or Copper(II) bromide (CuBr₂). CuBr₂ in a refluxing chloroform/ethyl acetate (B1210297) mixture is reported to be selective for α-bromination.

    • Solvent Selection: The use of non-polar, aprotic solvents can suppress the ionization of the brominating agent and disfavor nuclear substitution.

    • Temperature Control: Maintain a controlled, and often lower, temperature during the addition of the brominating agent to minimize side reactions.

Issue 2: Formation of di-brominated side products at the α-position.
  • Cause: Use of an excess of the brominating agent or rapid addition can lead to the formation of the α,α-dibromo-4-hydroxyacetophenone.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).

    • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.

Issue 3: Incomplete conversion during the methoxide-bromide exchange step.
  • Cause: Insufficient reaction time, low temperature, or inadequate amount of sodium methoxide (B1231860) can lead to incomplete reaction.

  • Solution:

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ensure it goes to completion. If the reaction is sluggish, a moderate increase in temperature may be necessary.

    • Reagent Stoichiometry: Use a sufficient excess of sodium methoxide to drive the reaction to completion.

Issue 4: The final product is contaminated with the starting ketone (α-methoxy-4-hydroxyacetophenone).
  • Cause: Incomplete reduction of the ketone functionality. This can be due to an inactive catalyst, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

  • Solution:

    • Catalyst Activity: Ensure the hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C) is fresh and active.

    • Hydrogen Pressure: The reduction is typically carried out under pressure. Ensure the pressure is maintained at the recommended level throughout the reaction.

    • Reaction Conditions: Optimize the reaction time and temperature. A higher temperature or longer reaction time may be required for complete conversion, but be cautious of promoting over-reduction.

Side Product Formation and Mitigation Strategies

Side ProductSynthetic StepConditions Favoring FormationHow to Avoid/Minimize
Nuclear Brominated Phenols BrominationUse of Br₂ as the brominating agent; Polar, protic solvents (e.g., acetic acid with water).Use selective brominating agents like NBS or CuBr₂; Employ non-polar, aprotic solvents.
α,α-dibromo-4-hydroxyacetophenone BrominationExcess brominating agent; Rapid addition of the brominating agent.Use a slight excess (1.05-1.1 eq.) of the brominating agent; Add the reagent slowly and in portions.
α-methoxy-4-hydroxyacetophenone (in final product) ReductionInactive catalyst; Insufficient H₂ pressure; Short reaction time; Low temperature.Use fresh, active catalyst; Maintain adequate H₂ pressure; Optimize reaction time and temperature by monitoring reaction progress.
Over-reduced Products (e.g., reduction of the aromatic ring) ReductionHarsh reaction conditions (high temperature, high pressure); Highly active catalyst.Use milder reaction conditions; Screen different catalysts and catalyst loadings.
Ortho/Meta Isomers (Throughout synthesis)Impurities in the starting material; Isomerization under certain conditions.Use high-purity starting materials; Analyze intermediates and final product by GC-MS to identify and quantify isomers.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on common synthetic procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: α-Bromination of 4-hydroxyacetophenone

  • To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., chloroform-ethyl acetate), add Copper(II) bromide (CuBr₂).

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to obtain crude α-bromo-4-hydroxyacetophenone.

Step 2: Methoxide-Bromide Exchange

  • Prepare a solution of sodium methoxide in methanol (B129727).

  • Slowly add a solution of crude α-bromo-4-hydroxyacetophenone in methanol to the sodium methoxide solution at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude α-methoxy-4-hydroxyacetophenone.

Step 3: Reduction of α-methoxy-4-hydroxyacetophenone

  • Dissolve the crude α-methoxy-4-hydroxyacetophenone in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%).

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Visualizing the Synthesis and Side Reactions

Main Synthetic Pathway and Potential Side Reactions

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction 4-Hydroxyacetophenone 4-Hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->alpha-Bromo-4-hydroxyacetophenone  CuBr2 / Reflux Nuclear Bromination Product Nuclear Bromination Product 4-Hydroxyacetophenone->Nuclear Bromination Product Side Reaction (e.g., Br2) Di-bromo Product Di-bromo Product alpha-Bromo-4-hydroxyacetophenone->Di-bromo Product Side Reaction (Excess Bromine) alpha-Methoxy-4-hydroxyacetophenone alpha-Methoxy-4-hydroxyacetophenone alpha-Bromo-4-hydroxyacetophenone->alpha-Methoxy-4-hydroxyacetophenone NaOMe / MeOH This compound This compound alpha-Methoxy-4-hydroxyacetophenone->this compound H2, Pd/C Incomplete Reduction Incomplete Reduction alpha-Methoxy-4-hydroxyacetophenone->Incomplete Reduction Side Product

Caption: Synthetic pathway of this compound with key side products.

Troubleshooting Workflow

G start Start Synthesis step1 Step 1: Bromination start->step1 check1 Analyze Product: High Nuclear Bromination? step1->check1 sol1 Modify Step 1: - Use NBS or CuBr2 - Use aprotic solvent check1->sol1 Yes step2 Step 2: Methoxylation check1->step2 No sol1->step1 check2 Incomplete Reaction? step2->check2 sol2 Modify Step 2: - Increase reaction time/temp - Ensure excess NaOMe check2->sol2 Yes step3 Step 3: Reduction check2->step3 No sol2->step2 check3 Ketone Impurity Present? step3->check3 sol3 Modify Step 3: - Check catalyst activity - Increase H2 pressure/time check3->sol3 Yes end_product Pure this compound check3->end_product No sol3->step3

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(2-Methoxyethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key data is summarized in the table below. The compound is a low-melting solid, making it a candidate for recrystallization, vacuum distillation, and chromatography.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[2][4]
Molecular Weight152.19 g/mol [2][4]
AppearanceWhite to off-white solid or low melting solid.[3][5]
Melting Point42-45 °C[2][3][6]
Boiling Point239.9 °C (at 760 mmHg); 125 °C (at 3 mmHg)[1][3]
SolubilityWater: 8.42 g/L at 20°C; Slightly soluble in Chloroform, Methanol.[3]

Q2: What are the common impurities found in crude this compound?

A2: Impurities depend heavily on the synthetic route.

  • From Friedel-Crafts Acylation Routes: Common impurities include unreacted starting materials like 4-hydroxyacetophenone, intermediates such as alpha-bromo-4-hydroxyacetophenone or alpha-methoxy-4-hydroxyacetophenone, and regioisomers (ortho- and meta-isomers).[7][8][9][10]

  • General Synthesis: It is often an intermediate in the synthesis of Metoprolol, so impurities can also include related precursors or byproducts from subsequent reaction steps if not properly isolated.[3][11][12]

Q3: Which purification technique is generally most effective?

A3: The choice depends on the impurity profile and the scale of the purification.

  • Recrystallization: Ideal for removing small amounts of impurities when the crude product has a purity of >90%. It is efficient and scalable.

  • Column Chromatography: Highly effective for separating complex mixtures, colored impurities, or isomers with different polarities.[11] It is the method of choice for achieving very high purity, especially on a lab scale.

  • Vacuum Distillation: Suitable for purifying the compound from non-volatile impurities. Given its boiling point of 125 °C at 3 mmHg, high vacuum is required to prevent thermal degradation.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Q: My compound "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is common for low-melting solids like this compound (MP: 42-45 °C).

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Re-heat the mixture until the oil fully redissolves, then add a small amount of additional hot solvent and allow it to cool slowly again.[13][14]

  • Solution 2: Slower Cooling. Rapid cooling encourages oil formation. Let the solution cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate further.[15][16]

  • Solution 3: Change Solvent System. The solubility profile of your current solvent may be unsuitable. Consider a different solvent or a two-solvent system where the compound has lower solubility.

Q: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A: This indicates the solution is not yet supersaturated or that nucleation is inhibited.

  • Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic glass fragments can provide a surface for crystal growth.[13] Alternatively, add a tiny "seed crystal" of pure this compound if available.[13]

  • Solution 2: Increase Concentration. If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[15][17]

  • Solution 3: Cool Further. Once the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[15][17]

Column Chromatography Issues

Q: The separation between my desired product and an impurity is poor (overlapping spots on TLC). How can I improve resolution?

A: Poor resolution means the solvent system (eluent) is not optimal for differentiating the components.

  • Solution 1: Adjust Solvent Polarity. If the spots are running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity.

  • Solution 2: Change Solvents. Sometimes a different solvent system provides better selectivity. Consider switching one of the eluent components (e.g., trying dichloromethane (B109758) instead of ethyl acetate).

  • Solution 3: Optimize Column Parameters. Use a longer column or a finer-grade silica (B1680970) gel (higher mesh) to increase the number of theoretical plates and improve separation. Ensure the column is packed uniformly without air bubbles.

Q: My product is eluting very slowly or not at all from the column.

A: This suggests the eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Increase Eluent Polarity. Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%. This will increase the affinity of your compound for the mobile phase and speed up its elution.

Experimental Protocols

Protocol 1: Recrystallization (Single-Solvent Method)
  • Solvent Selection: Test solubility in various solvents (e.g., toluene, heptane, water, or mixtures). An ideal solvent will dissolve this compound when hot but not at room temperature.[15][16] Toluene is a good starting point based on similar compounds.[8][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid is completely dissolved.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal yield.[13][17]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[14][15]

  • Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven at a temperature well below the melting point.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of this compound from its impurities. The target Rf value for the product should be around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate and never let the solvent level drop below the top of the silica bed.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Caption: Workflow for selecting a purification technique.

Caption: Troubleshooting common recrystallization problems.

References

Optimizing reaction conditions for the synthesis of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-Methoxyethyl)phenol, a key intermediate in the production of pharmaceuticals like Metoprolol.[1][2]

Troubleshooting Guide

Issue 1: Low Yield in the Final Reduction Step

Q: My final yield of this compound after the reduction of α-methoxy-4-hydroxyacetophenone is significantly lower than expected. What are the potential causes and how can I optimize the reaction?

A: Low yields in the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and quality of the catalyst are paramount. Palladium on carbon (Pd/C) is a commonly used catalyst.[3]

    • Troubleshooting:

      • Ensure you are using a high-quality catalyst from a reputable supplier.

      • The catalyst loading can be optimized. Ratios of catalyst to substrate can range from 0.001 to 10.0 grams per gram of α-methoxy-4-hydroxyacetophenone.[3]

      • Ensure the catalyst is not poisoned. Contaminants from previous reaction steps, such as residual bromine, can deactivate the catalyst. Proper purification of the intermediate is crucial.

  • Hydrogen Pressure: The pressure of hydrogen gas directly influences the reaction rate.

    • Troubleshooting:

      • Ensure your reaction vessel is properly sealed and maintaining the target pressure.

      • The optimal pressure can range from 30 PSIG to 400 PSIG.[3][4] If you are using lower pressures, consider increasing it within the safety limits of your equipment.

  • Reaction Temperature: Temperature affects both the reaction rate and the potential for side reactions.

    • Troubleshooting:

      • The recommended temperature range is typically between 20°C and 85°C.[3][4]

      • At lower temperatures, the reaction may be too slow, requiring longer reaction times. At higher temperatures, you risk the formation of degradation products. Monitor the reaction progress using techniques like TLC or GC to determine the optimal temperature for your specific setup.

  • Solvent Choice: The solvent can influence the solubility of the reactants and the catalyst's effectiveness.

    • Troubleshooting:

      • Acetic acid is a preferred solvent for this reduction.[3][4] Ensure the solvent is of appropriate purity and is anhydrous, as water can sometimes interfere with the reaction.

Issue 2: Incomplete Bromination of 4-Hydroxyacetophenone

Q: I am observing unreacted 4-hydroxyacetophenone in my reaction mixture after the bromination step. How can I drive the reaction to completion?

A: Incomplete bromination can be addressed by carefully controlling the reaction conditions:

  • Reagent Stoichiometry: Ensure a 1:1 molar ratio of bromine to 4-hydroxyacetophenone is used.[3]

  • Catalyst: The addition of a Lewis acid catalyst like aluminum chloride can facilitate the reaction.[3]

  • Addition Rate: Slow, dropwise addition of the bromine solution to the 4-hydroxyacetophenone solution is crucial to control the reaction exotherm and prevent side reactions. A rate of approximately 2 ml per minute has been reported.[3]

  • Solvent System: A mixture of ethyl acetate (B1210297) and chloroform (B151607) is a suitable solvent system for this reaction.[3]

Issue 3: Formation of Side Products During Methoxide-Bromide Exchange

Q: During the synthesis of α-methoxy-4-hydroxyacetophenone, I am observing significant impurities. What are the likely side products and how can their formation be minimized?

A: The reaction of α-bromo-4-hydroxyacetophenone with sodium methoxide (B1231860) can sometimes lead to side products.

  • Potential Side Reactions: Strong bases like sodium methoxide can promote the formation of epoxides and acetals from α-halo ketones.[3][4]

  • Troubleshooting:

    • Slow Addition: Add the solution of α-bromo-4-hydroxyacetophenone slowly to the stirred solution of sodium methoxide. This helps to maintain a low concentration of the bromo-ketone, disfavoring side reactions.

    • Temperature Control: Maintain a controlled temperature during the addition and reaction time. While specific temperatures are not always detailed, running the reaction at or below room temperature is a common strategy to minimize side reactions.

    • pH Adjustment during Workup: After the reaction, carefully adjust the pH to around 6 before extraction to ensure the product is in a neutral form and to remove basic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common overall synthesis route for this compound?

A1: A widely cited method involves a three-step synthesis starting from 4-hydroxyacetophenone.[3][4] The steps are:

  • Bromination: 4-hydroxyacetophenone is brominated to produce α-bromo-4-hydroxyacetophenone.[3]

  • Methoxide-Bromide Exchange: The α-bromo-4-hydroxyacetophenone is then reacted with a methoxide source, such as sodium methoxide, to yield α-methoxy-4-hydroxyacetophenone.[3]

  • Reduction: Finally, the α-methoxy-4-hydroxyacetophenone is reduced via catalytic hydrogenation to give this compound.[3]

Q2: Are there alternative synthesis methods for this compound?

A2: Yes, another documented method is the catalytic hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal (B89532) in the presence of a Pd/C catalyst.[5][6]

Q3: What are the key parameters to control for a successful synthesis?

A3: Across the different synthetic routes, the following parameters are critical:

  • Purity of starting materials and intermediates.

  • Careful control of reaction temperature.

  • Appropriate choice of catalyst and optimization of its loading.

  • Control of hydrogen pressure in hydrogenation steps.

  • The rate of addition of reagents, especially in exothermic reactions.

Q4: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

A4: Gas chromatography (GC) is a suitable method for analyzing the reaction mixture and determining the yield of this compound.[3][4] Gas chromatography-mass spectrometry (GC-MS) can be used to characterize the intermediates and the final product.[1]

Experimental Protocols

Protocol 1: Synthesis via Bromination, Methoxylation, and Reduction

This protocol is based on a method described in a patent by Google Patents.[3]

Step 1: Synthesis of α-bromo-4-hydroxyacetophenone

  • Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in 1 L of ethyl acetate and 200 mL of chloroform.

  • Separately, dissolve 159.8 g (1.0 mol) of bromine in 1 L of ethyl acetate and 500 mL of chloroform.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL/min.

  • After about 1.25 hours, add 1.2 g of aluminum chloride.

  • Continue the addition until complete (approximately 8.5 hours).

  • Filter the reaction mixture.

  • Remove the solvents from the filtrate by rotary evaporation.

Step 2: Synthesis of α-methoxy-4-hydroxyacetophenone

  • In a nitrogen-purged glove bag, slowly add a solution of 35.06 g (155 mmol) of α-bromo-4-hydroxyacetophenone in 350 mL of methanol (B129727) to a stirred solution of 69.9 g (91.29 mol) of sodium methoxide in 660 mL of methanol.

  • After the addition is complete, stir for approximately 2 hours, during which a precipitate of sodium bromide will form.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in 750 mL of water.

  • Adjust the pH to 6.

  • Extract the aqueous solution three times with 250 mL of ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate (B86663) and remove the solvent by rotary evaporation.

Step 3: Synthesis of this compound

  • Charge a 300 mL autoclave with 1 g of α-methoxy-4-hydroxyacetophenone, 80 mL of acetic acid, and 0.3 g of 5% Pd/C.

  • Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

  • Pressurize the autoclave to 250 psig with hydrogen.

  • Heat the reaction to 80°C and maintain the hydrogen pressure at 300 psig for 2 hours.

  • After the reaction, vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains the product.

Protocol 2: Synthesis via Hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal

This protocol is based on a method found on PrepChem.com.[5]

  • Prepare a solution of 2.00 g (10.2 mmol) of 4-hydroxyphenylglyoxal dimethyl acetal in 10 g of methanol containing 0.37 g (10.2 mmol) of hydrogen chloride.

  • Add 0.20 g of dry 10% Pd/C catalyst.

  • React the mixture with hydrogen gas at a pressure of 50 psig at 25°C.

  • Upon completion, the product is isolated, yielding 4-(2'-methoxyethyl)phenol.

Data Summary

Table 1: Optimization of the Reduction of α-methoxy-4-hydroxyacetophenone

SolventReaction Time (hrs)Catalyst (5% Pd/C) (g)H₂ Pressure (psig)Temperature (°C)Yield (%)Reference
Acetic Acid20.33008088[3]
Acetic Acid30.13008056[4]
Acetic Acid30.551705564[4]
Acetic Acid30.551705561[4]

Table 2: Hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal

Starting MaterialSolventCatalystH₂ Pressure (psig)Temperature (°C)Yield (%)Reference
4-hydroxyphenylglyoxal dimethyl acetalMethanol, HCl10% Pd/C502547[5]
4-hydroxyphenylglyoxal dimethyl acetalMethanol, HCl10% Pd/C (moist)3005059[6]

Visualizations

Reaction_Optimization_Workflow start Define Synthesis Problem lit_review Literature Review of Existing Protocols start->lit_review id_params Identify Key Reaction Parameters (Temp, Cat., etc.) lit_review->id_params design_exp Design of Experiments (DoE) id_params->design_exp run_exp Execute Experiments design_exp->run_exp analyze Analyze Results (Yield, Purity) run_exp->analyze is_optimal Is Yield/Purity Optimal? analyze->is_optimal refine_params Refine Parameters is_optimal->refine_params No end Optimized Protocol is_optimal->end Yes refine_params->design_exp

Caption: Workflow for optimizing reaction conditions.

Synthesis_Pathway start_material 4-Hydroxyacetophenone bromination Bromination (Br₂, AlCl₃) start_material->bromination intermediate1 α-Bromo-4-hydroxyacetophenone bromination->intermediate1 methoxylation Methoxide Exchange (NaOMe, MeOH) intermediate1->methoxylation intermediate2 α-Methoxy-4-hydroxyacetophenone methoxylation->intermediate2 reduction Catalytic Hydrogenation (H₂, Pd/C) intermediate2->reduction product This compound reduction->product

Caption: Primary synthesis pathway for this compound.

References

Troubleshooting guide for the analysis of 4-(2-Methoxyethyl)phenol by GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals like Metoprolol.[1][2] The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing is a common issue when analyzing polar compounds like phenols by GC.[3] It is often caused by unwanted interactions between the analyte and active sites within the GC system. Key causes include:

  • Active Sites in the Inlet: The injector liner can have active silanol (B1196071) groups that interact with the polar hydroxyl group of the phenol (B47542), causing tailing.[4][5] Using a deactivated liner is crucial.

  • Column Contamination or Degradation: The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites.[6][7]

  • Inherent Polarity: The inherent polarity of the phenolic group can lead to secondary interactions with the stationary phase.[4]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes and disrupt the sample flow path, leading to tailing peaks.[3][6]

To address peak tailing, consider derivatization, regular inlet maintenance, and ensuring proper column installation.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: Yes, derivatization is highly recommended for the GC analysis of this compound and other phenolic compounds.[8][9] The polar hydroxyl group on the phenol can cause poor chromatographic performance, including peak tailing and low sensitivity.[10] Derivatization converts the polar analyte into a less polar and more volatile compound, resulting in improved peak shape, accuracy, and reproducibility.[10][11] A common and effective method is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[11]

Q3: What is the best derivatizing agent for this compound?

A3: For silylation of phenols, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a widely used and effective reagent.[1][10][11] It reacts with the hydroxyl group to form a more volatile and thermally stable TMS ether. The reaction is typically fast and can often be performed at room temperature.[10]

Q4: What type of GC column is most suitable for analyzing derivatized this compound?

A4: After derivatization, this compound becomes significantly less polar. Therefore, a low to mid-polarity column is generally recommended. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5, Rtx-5). These columns offer good selectivity for a wide range of compounds and are robust. For the analysis of silylated analytes, it is important to avoid stationary phases with hydroxyl groups, such as "WAX" phases, as they can react with the derivatizing reagent or the derivatized analyte.[11]

Troubleshooting Guide

Issue 1: No peaks or significantly reduced peak size for this compound.

Possible CauseRecommended Solution
Syringe Issue Check for a clogged or defective syringe. Try injecting a known standard with a different, proven syringe.[12][13]
Inlet Leak A leak in the injector can lead to sample loss. Check the septum and O-rings for wear and tear and replace if necessary. Perform a leak check.[12]
Analyte Adsorption The active hydroxyl group can be strongly adsorbed in the inlet or on the column, especially if not derivatized. Ensure a deactivated inlet liner is used.[5] Consider derivatization of the sample.
Incorrect GC Parameters Verify that the injector and detector temperatures are appropriate and that gas flows are set correctly.[12] An injector temperature that is too low can result in incomplete vaporization.
Column Issues The column may be broken or improperly installed. Check the column integrity and ensure it is correctly positioned in the inlet and detector.[14]

Issue 2: Tailing peak for this compound.

Possible CauseRecommended Solution
Active Sites in Inlet The inlet liner is a common source of activity. Replace the liner with a new, deactivated one.[4][6] Regularly scheduled inlet maintenance is crucial.[5]
Column Contamination The front of the column can accumulate non-volatile residues. Trim 10-20 cm from the inlet end of the column to remove contaminated sections.[6][7]
Chemical Interactions (No Derivatization) The polar nature of the underivatized phenol is a primary cause of tailing. Implement a derivatization protocol using a silylating reagent like BSTFA.[10][11]
Improper Column Installation A poor column cut or incorrect insertion depth in the inlet can cause peak tailing.[3] Re-cut the column ensuring a clean, square cut and verify the correct installation depth according to the manufacturer's instructions.[6]
Solvent-Phase Mismatch The polarity of the injection solvent should be compatible with the stationary phase. A mismatch can affect peak shape.[14]

Issue 3: Ghost peaks appearing in the chromatogram.

Possible CauseRecommended Solution
Septum Bleed Components from the septum can leach into the inlet at high temperatures. Use a high-quality, low-bleed septum and condition it before use.[5]
Contaminated Inlet Residues from previous injections can accumulate in the inlet liner and be released in subsequent runs. Clean the injector and replace the inlet liner.[5]
Carryover High-concentration samples can contaminate the syringe. Thoroughly rinse the syringe with a suitable solvent between injections.[15] Injecting a solvent blank can help confirm carryover.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes a general procedure for the derivatization of this compound prior to GC analysis.

  • Sample Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., acetone (B3395972), dichloromethane) in a GC vial.

  • Derivatization: Add an excess of the silylating reagent, BSTFA (with 1% TMCS), to the sample solution. A typical ratio is 100 µL of BSTFA for every 1 mL of sample solution.[10]

  • Reaction: Vigorously shake the vial for about 15-30 seconds. The reaction is often complete within this time at room temperature, especially when using acetone as the solvent.[10]

  • Analysis: The derivatized sample is now ready for injection into the GC.

Note: Silylation reactions should be carried out under anhydrous conditions, as the reagents are sensitive to moisture.[8]

Summary of GC Parameters

The following table provides a starting point for the GC analysis of derivatized this compound. Optimization may be required based on the specific instrument and application.

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)
30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless or Split (adjust ratio as needed)
Carrier Gas Helium or Hydrogen, at an optimal flow rate
Oven Program Initial Temp: 60-80 °C, hold for 1-2 min
Ramp: 10-15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature FID: 280-300 °C; MS Transfer Line: 280 °C

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the GC analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC Analysis start Start Analysis problem Problem Observed? start->problem no_peaks No / Small Peaks problem->no_peaks Yes tailing_peaks Tailing Peaks problem->tailing_peaks Yes other_issues Other Issues (e.g., Ghost Peaks) problem->other_issues Yes success Problem Resolved problem->success No check_syringe Check Syringe no_peaks->check_syringe derivatize Derivatize Sample? tailing_peaks->derivatize check_septum Check Septum Bleed other_issues->check_septum check_inlet Check Inlet for Leaks check_syringe->check_inlet check_params Verify GC Parameters check_inlet->check_params check_params->success check_column_install Check Column Installation check_column_install->success perform_derivatization Perform Silylation derivatize->perform_derivatization No check_liner Check/Replace Inlet Liner derivatize->check_liner Yes perform_derivatization->success trim_column Trim Column Inlet check_liner->trim_column trim_column->check_column_install run_blank Run Solvent Blank check_septum->run_blank run_blank->success

Caption: Troubleshooting workflow for GC analysis.

References

Technical Support Center: Challenges in Scaling Up 4-(2-Methoxyethyl)phenol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Methoxyethyl)phenol. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production, particularly when scaling up the process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common multi-step synthesis route starting from 4-hydroxyacetophenone.

Problem 1: Low Yield in the Bromination of 4-Hydroxyacetophenone

Q: My yield of α-bromo-4-hydroxyacetophenone is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this initial bromination step can often be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can be lengthy, sometimes requiring several hours.

  • Suboptimal Reagent Choice and Quality: The choice of brominating agent is crucial. While elemental bromine can be used, copper(II) bromide (CuBr₂) is also an effective reagent. Ensure all reagents are of high purity and handled under appropriate conditions to prevent degradation.

  • Side Reactions (Nuclear Bromination): The aromatic ring of 4-hydroxyacetophenone is activated, which can lead to electrophilic substitution on the ring instead of the desired α-bromination of the ketone. To minimize this, it's important to control the reaction conditions carefully. Using a suitable solvent system, such as ethyl acetate (B1210297) and chloroform (B151607), can help direct the bromination to the acetyl group.

  • Product Degradation: The product, α-bromo-4-hydroxyacetophenone, can be unstable. Avoid prolonged exposure to high temperatures or harsh work-up conditions.

Problem 2: Inefficient Methoxide-Bromide Exchange

Q: The conversion of α-bromo-4-hydroxyacetophenone to α-methoxy-4-hydroxyacetophenone is incomplete, resulting in a low yield. How can I optimize this step?

A: The nucleophilic substitution of bromide with methoxide (B1231860) is a critical step. Here are some key areas to investigate:

  • Base Strength and Stoichiometry: A strong base like sodium methoxide is typically used. Ensure the correct stoichiometry of the base is used to drive the reaction to completion. The reaction is often carried out in methanol (B129727) as the solvent.

  • Reaction Temperature and Time: This reaction is typically run at or below room temperature. Monitor the reaction progress to determine the optimal reaction time.

  • Presence of Water: Water can interfere with the reaction by reacting with the strong base. Ensure all reagents and glassware are dry.

  • Side Reactions: As with many reactions involving strong bases and α-halo ketones, side reactions such as the formation of epoxides or acetals can occur. Careful control of reaction conditions is necessary to minimize these byproducts.

Problem 3: Low Yield and Impurity Formation During Catalytic Hydrogenation

Q: The final reduction step to produce this compound has a low yield, and I am observing a significant amount of 4-(2'-methoxyethyl)cyclohexanol. How can I improve the selectivity and yield?

A: The catalytic hydrogenation of the ketone and benzylic alcohol intermediate is a key transformation where selectivity is paramount.

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used catalyst for this reduction. The activity and loading of the catalyst can significantly impact the reaction rate and selectivity. A lower catalyst loading may require longer reaction times or higher pressures, while a very high loading might promote over-reduction.

  • Hydrogen Pressure and Temperature: These are critical parameters. High hydrogen pressure and elevated temperatures can lead to the reduction of the aromatic ring, forming the undesired cyclohexanol (B46403) derivative. A systematic optimization of these conditions is necessary to find a balance between a reasonable reaction rate and high selectivity.

  • Solvent Choice: The reaction is often carried out in a solvent like acetic acid. The solvent can influence the catalyst's activity and the solubility of the reactants and products.

  • Reaction Time: Over-running the reaction can lead to an increase in the formation of the over-reduced cyclohexanol byproduct. It is essential to monitor the reaction and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final this compound product?

A1: Besides unreacted starting materials and intermediates from previous steps, the most significant impurity is often 4-(2'-methoxyethyl)cyclohexanol, which arises from the over-reduction of the aromatic ring during the final hydrogenation step. Other potential impurities can include byproducts from the methoxide-bromide exchange step. A thorough analysis using techniques like GC-MS is recommended to identify and quantify all impurities.

Q2: How can I effectively purify the final product to remove the 4-(2'-methoxyethyl)cyclohexanol impurity?

A2: Separating this compound from its cyclohexanol analog can be challenging due to their similar structures.

  • Fractional Distillation: Under vacuum, fractional distillation can be an effective method for separation on a larger scale, provided there is a sufficient difference in their boiling points.

  • Crystallization: Careful selection of a solvent system for recrystallization can help in isolating the desired phenol (B47542).

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed.

Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot or industrial scale?

A3: Scaling up this multi-step synthesis presents several challenges:

  • Heat Transfer: The bromination and hydrogenation steps can be exothermic. Managing heat transfer becomes critical in larger reactors to maintain optimal reaction temperatures and prevent runaway reactions.

  • Mixing: Ensuring efficient mixing in large reactors is crucial for achieving consistent reaction rates and minimizing side reactions.

  • Reagent Handling: Handling large quantities of hazardous reagents like bromine and sodium methoxide requires stringent safety protocols and specialized equipment.

  • Hydrogenation Safety: The use of hydrogen gas under pressure on a large scale requires specialized high-pressure reactors and strict safety measures to prevent explosions.

  • Purification Efficiency: Purification methods that are straightforward on a lab scale, like column chromatography, may not be economically viable for large-scale production. Developing robust and scalable purification methods like distillation or crystallization is essential.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates
StepReactionStarting MaterialProductReported Yield
1Bromination4-hydroxyacetophenoneα-bromo-4-hydroxyacetophenone~76%
2Methoxide-Bromide Exchangeα-bromo-4-hydroxyacetophenoneα-methoxy-4-hydroxyacetophenone~88%
3Catalytic Hydrogenationα-methoxy-4-hydroxyacetophenone4-(2'-methoxyethyl)phenol61-80%

Yields are based on published patent literature and may vary depending on specific reaction conditions.

Table 2: Influence of Reaction Conditions on the Catalytic Hydrogenation of α-methoxy-4-hydroxyacetophenone
Catalyst (5% Pd/C)SolventTemperature (°C)H₂ Pressure (psig)Time (hrs)Yield of 4-(2'-methoxyethyl)phenol (%)Yield of 4-(2'-methoxyethyl)cyclohexanol (%)
0.3 gAcetic Acid8030026125
0.3 gAcetic Acid2530027017
1.0 gAcetic Acid25500.58010

Data extracted from patent literature (US5107034A).[1] The amount of starting material was 1g of α-methoxy-4-hydroxyacetophenone.

Experimental Protocols

Protocol 1: Synthesis of α-bromo-4-hydroxyacetophenone
  • Dissolve 4-hydroxyacetophenone (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (200 ml) with stirring.

  • Separately, dissolve bromine (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (500 ml).

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 ml per minute.

  • After about 1.25 hours, add aluminum chloride (1.2 g).

  • Continue the addition until complete (approximately 8.5 hours).

  • Filter the reaction mixture.

  • The filtrate can be concentrated under reduced pressure to remove the solvents and the crude product can be purified, for example, by recrystallization from toluene.[2]

Protocol 2: Synthesis of α-methoxy-4-hydroxyacetophenone
  • In a nitrogen-purged glove bag, slowly add a solution of α-bromo-4-hydroxyacetophenone (155 mmol) in methanol (350 ml) to a stirred solution of sodium methoxide (0.7 mol) in methanol (660 ml).

  • After the addition is complete (approx. 40 minutes), a solid (NaBr) will precipitate.

  • After 2 hours, remove the solvent under reduced pressure.

  • Dissolve the residue in water (750 ml).

  • Adjust the pH to 6 with an acid (e.g., HCl).

  • Extract the aqueous solution with ethyl acetate (3 x 250 ml).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be recrystallized from boiling toluene.[2][3]

Protocol 3: Catalytic Hydrogenation to 4-(2'-methoxyethyl)phenol
  • Charge a high-pressure autoclave with α-methoxy-4-hydroxyacetophenone (e.g., 5.8 mmol), acetic acid (80 ml), and 5% Pd/C catalyst.

  • Seal the autoclave, start the stirrer, and purge with nitrogen and then hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-300 psig).

  • Heat the reaction to the desired temperature (e.g., 25-80°C).

  • Maintain the hydrogen pressure for the duration of the reaction (e.g., 0.5-2 hours).

  • After the reaction is complete, cool the autoclave, vent, and purge with nitrogen.

  • Remove the reaction mixture from the reactor and filter to remove the catalyst.

  • The filtrate can be analyzed by GC to determine the product distribution and yield.[1][3] The product can be isolated by removing the solvent and further purified if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxide Exchange cluster_step3 Step 3: Catalytic Hydrogenation A 4-Hydroxyacetophenone B α-Bromo-4-hydroxyacetophenone A->B Br₂ or CuBr₂ Ethyl Acetate/Chloroform C α-Methoxy-4-hydroxyacetophenone B->C NaOCH₃ Methanol D This compound C->D H₂/Pd-C Acetic Acid

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or High Impurity in Final Product analysis Analyze crude product by GC-MS/NMR to identify major impurities start->analysis unreacted_sm High levels of unreacted starting material? analysis->unreacted_sm over_reduction High levels of 4-(2'-methoxyethyl)cyclohexanol? unreacted_sm->over_reduction No solution_sm Increase reaction time/temperature or check reagent stoichiometry/purity in the relevant step. unreacted_sm->solution_sm Yes other_impurities Other significant impurities present? over_reduction->other_impurities No solution_or Decrease H₂ pressure, temperature, or reaction time in the hydrogenation step. Optimize catalyst loading. over_reduction->solution_or Yes solution_oi Review bromination and methoxide exchange steps for side reactions. Optimize purification methods. other_impurities->solution_oi Yes

Caption: Troubleshooting workflow for low yield and impurities.

References

Technical Support Center: Improving the Efficiency of the Methoxide-Bromide Exchange Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the methoxide-bromide exchange reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My methoxide-bromide exchange reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?

Low to no yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low/No Yield:

LowYieldTroubleshooting start Low/No Yield reagents 1. Check Reagent Quality start->reagents Start Troubleshooting reagents->start Impure/Degraded (Replace/Purify) conditions 2. Optimize Reaction Conditions reagents->conditions Reagents OK conditions->start Suboptimal (Adjust Temp/Solvent) atmosphere 3. Ensure Inert Atmosphere conditions->atmosphere Conditions Optimized atmosphere->start Oxygen Present (Degas/Use Glovebox) catalyst 4. Catalyst Activity atmosphere->catalyst Atmosphere Inert catalyst->start Deactivated (Use Fresh Catalyst) product Successful Reaction catalyst->product Catalyst Active

Caption: Troubleshooting workflow for low or no yield.

  • Reagent Purity:

    • Aryl Bromide: Ensure the starting material is pure. Impurities can lead to side reactions.

    • Sodium Methoxide (B1231860): Use a fresh, dry source of sodium methoxide. It is hygroscopic and moisture will reduce its nucleophilicity.

    • Solvent: Use anhydrous solvent. The presence of water can lead to hydrolysis of the methoxide and other side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For less reactive aryl bromides, higher temperatures are often required. However, excessively high temperatures can lead to decomposition.[1]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used.[1] The alcohol corresponding to the alkoxide can also serve as the solvent, which can minimize byproducts.[2]

    • Concentration: The concentration of sodium methoxide can significantly impact the reaction rate. Higher concentrations are often beneficial.[3]

  • Inert Atmosphere:

    • Many copper-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[4] It is essential to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Catalyst Activity (for catalyzed reactions):

    • For copper-catalyzed reactions (Ullmann condensation), the quality of the copper source is paramount. Copper(I) salts can oxidize over time.[4] Using freshly purchased, high-purity copper salts or activated copper powder is recommended.[4]

Q2: I am observing significant amounts of a dehalogenated side product (Ar-H instead of Ar-OMe). How can I minimize this?

Dehalogenation is a common side reaction, especially in copper-catalyzed systems.

Logical Relationship for Minimizing Dehalogenation:

DehalogenationTroubleshooting issue Dehalogenation Side Product (Ar-H) cause1 Source of Protons (e.g., water, solvent) issue->cause1 cause2 Slow C-O Bond Formation issue->cause2 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Add a Ligand cause2->solution2 solution3 Increase Methoxide Concentration cause2->solution3 ExperimentalWorkflow setup 1. Reaction Setup (Flask, Stir Bar, Condenser) reagents 2. Add Reagents (Aryl Bromide, NaOMe, Solvent) setup->reagents inert 3. Degas and Purge (Nitrogen/Argon) reagents->inert catalyst 4. Add Catalyst (e.g., CuI) inert->catalyst reaction 5. Heat to Reaction Temperature (Monitor by TLC/GC) catalyst->reaction workup 6. Reaction Work-up (Quench, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Technical Support Center: Catalyst Selection and Optimization for the Reduction of alpha-Methoxy-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and optimization of catalysts for the reduction of alpha-methoxy-4-hydroxyacetophenone to the corresponding chiral alcohol, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the reduction of alpha-methoxy-4-hydroxyacetophenone?

A1: The primary challenges include achieving high stereoselectivity (enantioselectivity and diastereoselectivity) due to the presence of a prochiral ketone and an adjacent methoxy (B1213986) group, preventing side reactions such as demethylation of the methoxy group or reactions involving the phenolic hydroxyl group, and ensuring high conversion and yield.

Q2: Which classes of catalysts are suitable for this reduction?

A2: Both chemical and biocatalytic methods are effective. Chemical methods often involve hydride-based reducing agents, which can be tailored for stereoselectivity through chelation control. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions.

Q3: How does the alpha-methoxy group influence the reduction?

A3: The alpha-methoxy group can direct the stereochemical outcome of the reduction through chelation with certain metal-based reducing agents, leading to high diastereoselectivity.[1][2] This is known as chelation-controlled reduction. However, it can also present challenges, such as potential cleavage under harsh reaction conditions.

Q4: Is it necessary to protect the 4-hydroxy group before the reduction?

A4: While protecting the phenolic hydroxyl group can prevent side reactions, especially with highly reactive reducing agents like LiAlH₄, it adds extra steps to the synthesis. Biocatalytic reductions and milder chemical reductions, such as those with sodium borohydride (B1222165) under controlled conditions, can often be performed without protection.[3][4]

Q5: What are the advantages of using biocatalysis for this transformation?

A5: Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (neutral pH, room temperature), and the ability to perform the reaction without protecting groups.[3][4] This leads to a greener and more efficient process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion/Yield 1. Inactive or insufficient catalyst/reducing agent.2. Poor quality of reagents or solvent.3. Unfavorable reaction conditions (temperature, pH, reaction time).4. Substrate degradation.1. Increase catalyst/reagent loading. Ensure proper activation if required.2. Use freshly purified reagents and anhydrous solvents.3. Optimize reaction parameters. Monitor the reaction progress by TLC or HPLC.4. Use milder reaction conditions or a more selective catalyst.
Poor Stereoselectivity 1. Non-selective reducing agent.2. Ineffective chelation control (for chemical reductions).3. Suboptimal enzyme selection or reaction conditions (for biocatalysis).1. Employ a chiral reducing agent or a catalyst known for high stereoselectivity.2. Use a reducing agent that promotes chelation (e.g., Red-Al) and a non-coordinating solvent like toluene (B28343) or CH₂Cl₂.[1]3. Screen a panel of alcohol dehydrogenases (ADHs) to find one with the desired selectivity. Optimize pH and temperature for the chosen enzyme.
Formation of Side Products (e.g., demethylation) 1. Harsh reaction conditions (strong acid/base, high temperature).2. Use of a non-selective, highly reactive reducing agent.1. Employ milder reaction conditions. Use a buffered solution for biocatalytic reductions.2. Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄) or a biocatalyst.
Inconsistent Results 1. Variability in reagent quality or moisture content.2. Inconsistent reaction setup and temperature control.1. Standardize the source and quality of all reagents and ensure the use of anhydrous solvents.2. Ensure consistent and accurate control of all reaction parameters.

Data Presentation

Table 1: Comparison of Catalysts for the Reduction of alpha-Methoxy Acetophenone Derivatives

Catalyst/Reducing AgentSubstrateSolventTemp (°C)Yield (%)Enantiomeric/Diastereomeric ExcessReference
Red-AlAcetal-protected α-hydroxy ketonesToluene-78 to 2580-965-20:1 dr (anti)[1]
(S)-ADH from Rhodococcus sp.4'-HydroxyacetophenonePhosphate (B84403) Buffer3058 (after 72h)>99% ee (S)[3]
(R)-ADH from L. brevis4'-HydroxyacetophenonePhosphate Buffer30>99 (after 24h)>99% ee (R)[3]
Carbonyl Reductase (CRED)α-halo ketonesIPA/Buffer30Goodup to 100% de[5]

Note: Data is for similar substrates and may require optimization for alpha-methoxy-4-hydroxyacetophenone.

Experimental Protocols

Method 1: Chelation-Controlled Chemical Reduction

This protocol is adapted from the procedure for the reduction of acetal-protected α-hydroxy ketones using Red-Al.[1]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve alpha-methoxy-4-hydroxyacetophenone (1 equivalent) in anhydrous toluene (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench by the sequential addition of water, followed by 15% aqueous NaOH, and then water again.

  • Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diol.

Method 2: Enantioselective Biocatalytic Reduction

This protocol is a general procedure based on the enzymatic reduction of hydroxyacetophenones.[3]

  • Enzyme and Cofactor Preparation: In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0). Add NADP⁺ (1 mM) and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Substrate Addition: Dissolve alpha-methoxy-4-hydroxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the buffer solution to the desired final concentration (e.g., 10 mM).

  • Enzyme Addition: Add the selected alcohol dehydrogenase (ADH) to the reaction mixture.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the substrate and the formation of the product by HPLC.

  • Workup: Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Visualizations

experimental_workflow_chemical start Start dissolve Dissolve Substrate in Toluene start->dissolve cool Cool to -78°C dissolve->cool add_reagent Add Red-Al cool->add_reagent react Reaction & Monitoring add_reagent->react quench Quench Reaction react->quench workup Workup & Filtration quench->workup purify Purification workup->purify end Final Product purify->end

Caption: Workflow for the chelation-controlled chemical reduction.

experimental_workflow_biocatalytic start Start prepare_buffer Prepare Buffer with Cofactor & GDH start->prepare_buffer add_substrate Add Substrate prepare_buffer->add_substrate add_enzyme Add ADH add_substrate->add_enzyme react Reaction & Monitoring add_enzyme->react workup Workup & Extraction react->workup purify Purification workup->purify end Final Product purify->end troubleshooting_logic issue Low Yield or Poor Selectivity check_reagents Check Reagent/Solvent Quality issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, pH) issue->check_conditions optimize_catalyst Optimize Catalyst/Reagent Loading issue->optimize_catalyst check_reagents->optimize_catalyst check_conditions->optimize_catalyst change_catalyst Change Catalyst/Reducing Agent optimize_catalyst->change_catalyst If no improvement use_chiral_catalyst Use Chiral Catalyst or Biocatalyst change_catalyst->use_chiral_catalyst For poor selectivity use_milder_conditions Use Milder Conditions change_catalyst->use_milder_conditions For side products

References

Degradation pathways of 4-(2-Methoxyethyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental studies on the degradation of 4-(2-Methoxyethyl)phenol. The following information, presented in a question-and-answer format, addresses potential issues and provides guidance on experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under experimental conditions?

A1: While specific experimental data on this compound is limited, its degradation pathways can be inferred from studies on structurally similar phenolic compounds. The two primary routes of degradation are Advanced Oxidation Processes (AOPs) and biodegradation.

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to initiate the degradation process. The reaction is expected to begin with an electrophilic attack on the electron-rich phenol (B47542) ring. This can lead to hydroxylation of the ring and subsequent ring-opening to form smaller organic acids, which can ultimately be mineralized to CO₂ and H₂O.

  • Biodegradation: Microbial degradation is another significant pathway. Bacteria and fungi can utilize phenolic compounds as a source of carbon and energy. The process typically starts with the enzymatic hydroxylation of the phenol to form a catechol-like intermediate. This is followed by either ortho or meta cleavage of the aromatic ring by dioxygenase enzymes, leading to intermediates that enter the Krebs cycle.[1]

Q2: What are the likely initial intermediates in the degradation of this compound?

A2: Based on the degradation of other 4-substituted phenols, the initial intermediates are likely to be hydroxylated derivatives of the parent compound. In AOPs, this would involve the addition of hydroxyl radicals to the aromatic ring. In biodegradation, monooxygenase enzymes would catalyze a similar hydroxylation. Potential initial intermediates include:

  • 4-(2-Methoxyethyl)benzene-1,2-diol (a catechol-like intermediate)

  • 4-(2-Methoxyethyl)benzene-1,3-diol

  • 4-(2-Methoxyethyl)benzene-1,4-diol (hydroquinone-like intermediate)

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the parent compound and its aromatic intermediates.[2][3] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile degradation products.[4][5] Derivatization may be necessary for non-volatile intermediates to increase their volatility for GC analysis.

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC over time indicates the mineralization of the organic compounds to CO₂.

Troubleshooting Guides

Guide 1: Advanced Oxidation Process (AOP) Experiments
IssuePotential Cause(s)Troubleshooting Steps
Low Degradation Efficiency Incorrect pH of the reaction mixture.Optimize the reaction pH. For Fenton and photo-Fenton processes, a pH around 3 is often optimal.
Insufficient oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺) concentration.Perform dose-optimization experiments to find the ideal oxidant and catalyst concentrations.
Presence of radical scavengers in the sample matrix.Analyze the sample matrix for common scavengers like carbonate, bicarbonate, and chloride ions. Consider sample purification if necessary.
Inconsistent Results Fluctuation in reaction temperature.Use a temperature-controlled reactor or water bath to maintain a constant temperature.
Inconsistent dosing of reagents.Employ precise dispensing methods such as calibrated micropipettes or syringe pumps.
Aging of UV lamp or catalyst.Monitor the output of the UV lamp and the activity of the catalyst over time. Replace as needed.
Formation of Unknown Byproducts Complex reaction pathways leading to unexpected intermediates.Utilize advanced analytical techniques like LC-MS/MS or high-resolution mass spectrometry for byproduct identification.
Contamination of reagents or glassware.Use high-purity reagents and thoroughly clean all glassware before use.
Guide 2: Biodegradation Experiments
IssuePotential Cause(s)Troubleshooting Steps
No Significant Degradation The selected microbial strain is incapable of degrading this compound.Screen different microbial strains known for degrading phenolic compounds (e.g., Pseudomonas, Rhodococcus).[1][6]
Toxicity of this compound at the initial concentration.Start with a lower concentration of the compound and gradually increase it to allow for microbial acclimatization.
Suboptimal culture conditions (pH, temperature, aeration).Optimize the culture conditions for the specific microbial strain being used.
Lack of essential nutrients in the medium.Ensure the growth medium contains all necessary macro- and micronutrients for microbial growth.
Slow Degradation Rate Low biomass concentration.Increase the initial inoculum size or allow for a longer growth phase before introducing the target compound.
Substrate inhibition at high concentrations.Model the degradation kinetics to determine if substrate inhibition is occurring and work within the optimal concentration range.
Insufficient oxygen supply (for aerobic degradation).Increase the agitation speed or sparge the culture with sterile air to ensure adequate oxygenation.
Guide 3: Analytical Methods (HPLC & GC-MS)
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC/GC Active sites in the column or liner.Use a new, inert column or liner. For HPLC, consider adding a competing base to the mobile phase if the analyte is basic.
Inappropriate mobile phase pH (HPLC).Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
Column overload.Dilute the sample or reduce the injection volume.
Shifting Retention Times Inconsistent mobile phase composition (HPLC).Prepare fresh mobile phase daily and ensure it is well-mixed.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Column degradation.Replace the column if it has exceeded its recommended lifetime or has been subjected to harsh conditions.
Ghost Peaks Contamination from previous injections, syringe, or inlet.Run blank injections to identify the source of contamination. Clean the syringe and inlet as needed.
Septum bleed (GC).Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation (AOP)
  • Catalyst Preparation: Suspend a known amount of photocatalyst (e.g., TiO₂) in a solution of this compound of a specific concentration.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the substrate to adsorb onto the catalyst surface.

  • Initiation of Photoreaction: Expose the suspension to a UV or visible light source of known intensity. Maintain constant stirring and temperature.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation for Analysis: Immediately centrifuge or filter the withdrawn samples to remove the catalyst particles before analytical measurement.

  • Analysis: Analyze the supernatant for the concentration of this compound and its degradation products using HPLC-UV or GC-MS.

Protocol 2: General Procedure for Biodegradation Study
  • Inoculum Preparation: Grow a pure culture of the selected microbial strain in a suitable nutrient-rich medium to a specific optical density.

  • Acclimatization (Optional but Recommended): Gradually expose the microbial culture to increasing concentrations of this compound.

  • Degradation Experiment: Inoculate a mineral salt medium containing a known concentration of this compound as the sole carbon source with the prepared inoculum.

  • Incubation: Incubate the culture under optimized conditions of temperature, pH, and aeration (e.g., in a shaking incubator).

  • Sampling: Aseptically withdraw samples at regular time intervals.

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the microbial cells. The supernatant can be directly analyzed or extracted for subsequent analysis.

  • Analysis: Determine the concentration of the parent compound and its metabolites in the supernatant using appropriate analytical methods (HPLC, GC-MS). Monitor microbial growth by measuring the optical density or protein content.

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data based on typical results from degradation studies of similar phenolic compounds. These should be used as a reference for experimental design and data comparison.

Table 1: Hypothetical Degradation Efficiency of this compound under Various AOPs

AOP MethodpHOxidant/Catalyst ConcentrationReaction Time (min)Degradation Efficiency (%)
UV/H₂O₂3.010 mM H₂O₂6085
UV/H₂O₂7.010 mM H₂O₂6060
Fenton3.05 mM H₂O₂, 0.5 mM Fe²⁺6095
Photo-Fenton3.05 mM H₂O₂, 0.5 mM Fe²⁺3098
UV/TiO₂6.51 g/L TiO₂12090

Table 2: Hypothetical Kinetic Data for the Biodegradation of this compound

Microbial StrainInitial Concentration (mg/L)Temperature (°C)pHDegradation Rate Constant (k)Half-life (t½)
Pseudomonas putida100307.00.025 hr⁻¹27.7 hr
Rhodococcus erythropolis100307.50.035 hr⁻¹19.8 hr
Mixed Microbial Consortium100257.00.045 hr⁻¹15.4 hr

Visualizations

Degradation_Pathways cluster_AOP Advanced Oxidation Processes (AOPs) cluster_Bio Biodegradation 4-MEP This compound Hydroxylated_Intermediates Hydroxylated Intermediates 4-MEP->Hydroxylated_Intermediates Hydroxylation OH_rad •OH OH_rad->Hydroxylated_Intermediates Ring_Opening Ring-Opening Products (e.g., organic acids) Hydroxylated_Intermediates->Ring_Opening Ring Cleavage Mineralization_AOP CO₂ + H₂O Ring_Opening->Mineralization_AOP 4-MEP_bio This compound Catechol_Intermediate Catechol-like Intermediate 4-MEP_bio->Catechol_Intermediate Hydroxylation Monooxygenase Monooxygenase Monooxygenase->Catechol_Intermediate Ring_Cleavage_Bio Ring Cleavage Products Catechol_Intermediate->Ring_Cleavage_Bio ortho/meta Cleavage Dioxygenase Dioxygenase Dioxygenase->Ring_Cleavage_Bio Krebs_Cycle Krebs Cycle Ring_Cleavage_Bio->Krebs_Cycle

Caption: General degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start: Define Experimental Conditions (AOP or Biodegradation) Reagent_Prep Prepare Reagents and/or Microbial Culture Start->Reagent_Prep Reactor_Setup Set up Reactor Reagent_Prep->Reactor_Setup Initiate_Reaction Initiate Degradation Reaction Reactor_Setup->Initiate_Reaction Sampling Collect Samples at Time Intervals Initiate_Reaction->Sampling Sampling->Initiate_Reaction Continue Experiment Sample_Processing Process Samples (Filter/Centrifuge/Extract) Sampling->Sample_Processing Analytical_Measurement Analyze via HPLC, GC-MS, TOC Sample_Processing->Analytical_Measurement Data_Analysis Data Analysis and Kinetic Modeling Analytical_Measurement->Data_Analysis End End: Characterize Degradation Pathway and Efficiency Data_Analysis->End

Caption: A typical experimental workflow for degradation studies.

References

Safety Protocols for Handling 4-(2-Methoxyethyl)phenol in the Lab: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Methoxyethyl)phenol. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][5][6][7]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant, impervious gloves such as nitrile or butyl rubber.[8][9]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[8][9]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA approved respirator should be used.[8]

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the chemical's stability and prevent accidents.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Some sources recommend refrigeration (0-10°C).

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Q4: What is the proper disposal method for this chemical and its containers?

A4: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contaminated materials, including gloves and empty containers, should be treated as hazardous waste.[8]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

Immediate Actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, seek medical advice.[1][4]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1][4]

Issue: Inhalation Exposure

Immediate Actions:

  • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][5][6]

  • If the person feels unwell, call a POISON CENTER or doctor.[1][5][6]

Issue: Accidental Ingestion

Immediate Actions:

  • Clean the mouth with water and drink plenty of water afterwards.[1]

  • Do NOT induce vomiting.[11]

  • Seek medical attention if symptoms occur.[1]

Issue: Chemical Spill

Immediate Actions:

  • Ensure adequate ventilation and wear appropriate PPE.[1]

  • For solid spills, avoid dust formation.[1]

  • Sweep up the material and shovel it into a suitable, closed container for disposal.[1]

  • For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Prevent the spill from entering drains or waterways.[1]

Quantitative Data Summary

PropertyValueSource
Physical State Solid (at 20°C)
Melting Point 41.0 to 45.0 °C[4]
Boiling Point 125 °C / 3 mmHg[4]
Flash Point 110 °C (230 °F) - closed cup[2]
Molecular Weight 152.19 g/mol [2]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Consult the Safety Data Sheet (SDS) before starting any work.[1]
  • Ensure a safety shower and eyewash station are readily accessible.[1][9][11][12]
  • Work in a well-ventilated area, preferably a chemical fume hood.[1][9][10]
  • Assemble all necessary PPE.

2. Handling:

  • Wear all required PPE throughout the handling process.[1]
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5][6]
  • Avoid contact with skin, eyes, and clothing.[1]
  • Wash hands and any exposed skin thoroughly after handling.[1][4][5][6]

3. Storage and Waste Disposal:

  • Keep the container tightly closed when not in use.[1]
  • Store in a designated, appropriate location.
  • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.[1]

Visualizations

Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling A Consult SDS B Verify Emergency Equipment (Shower, Eyewash) A->B C Work in Fume Hood B->C D Don PPE C->D E Weigh/Measure Chemical D->E F Perform Experiment E->F G Close Container F->G H Decontaminate Work Area G->H I Dispose of Waste Properly H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: General workflow for safely handling this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill HandleSmall Handle with Spill Kit (Wear full PPE) SmallSpill->HandleSmall Yes LargeSpill Large Spill? SmallSpill->LargeSpill No Cleanup Clean & Decontaminate HandleSmall->Cleanup LargeSpill->Assess No CallEmergency Call Emergency Services LargeSpill->CallEmergency Yes Contain Contain Spill (if safe to do so) CallEmergency->Contain Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose End Incident Report Dispose->End

Caption: Emergency response workflow for a chemical spill.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. For 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals like Metoprolol[1][2], ensuring high purity is critical for the safety and efficacy of the final drug product. This guide provides a comparative overview of two robust analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document outlines detailed experimental protocols for each method, presents a comparative analysis of their performance in separating this compound from potential process-related impurities, and includes visualizations to clarify experimental workflows and impurity relationships.

Comparison of Analytical Methods for Purity Assessment

The choice between HPLC-UV and GC-FID for purity analysis depends on several factors, including the volatility of the analyte and its impurities, the required sensitivity, and the available instrumentation. Below is a summary of hypothetical data illustrating the performance of each technique in analyzing a synthesized batch of this compound.

Table 1: Comparative Purity Analysis of Synthesized this compound

AnalyteHPLC-UVGC-FID (after derivatization)
Retention Time (min) Peak Area (%)
4-Hydroxyacetophenone (Starting Material)3.50.25
α-Methoxy-4-hydroxyacetophenone (Intermediate)4.80.15
2-(2-Methoxyethyl)phenol (ortho-isomer)8.20.30
3-(2-Methoxyethyl)phenol (meta-isomer)8.50.10
This compound (Product) 9.1 99.15
Calculated Purity (%) 99.15 99.08

Note: The data presented in this table is hypothetical and for illustrative purposes to compare the two methods.

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-FID analyses are provided below. These protocols are designed to offer a starting point for method development and can be optimized based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the analysis of phenolic compounds due to its robustness and applicability to a wide range of polar and non-polar substances.[3]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthesized this compound.

  • Dissolve the sample in 25 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

  • Gradient Program:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linearly increase to 70% acetonitrile over 10 minutes.

    • Hold at 70% acetonitrile for 3 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify peaks by comparing their retention times with those of reference standards.

  • Calculate the purity of this compound using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. The purity is calculated as: % Purity = (Peak Area of this compound / Total Peak Area of all components) x 100

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile compounds. For polar analytes like phenols, derivatization is often necessary to increase volatility and improve peak shape.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC Instrumentation and Conditions:

  • Column: A polar capillary column, such as one with a wax or a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp up to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the derivatized this compound and impurities based on their retention times compared to derivatized standards.

  • Calculate the purity using the area normalization method as described for the HPLC analysis.

Visualizing the Process

To further clarify the analytical workflow and the relationship between the target compound and its potential impurities, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add BSTFA & Heat dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate Impurity_Relationship cluster_synthesis Synthetic Pathway cluster_product Product & Impurities SM 4-Hydroxyacetophenone (Starting Material) INT1 alpha-Bromo-4-hydroxyacetophenone SM->INT1 Bromination Impurity_SM Unreacted 4-Hydroxyacetophenone SM->Impurity_SM INT2 alpha-Methoxy-4-hydroxyacetophenone (Intermediate) INT1->INT2 Methoxide Exchange Product This compound (Target Product) INT2->Product Reduction Impurity_INT Unreacted Intermediate INT2->Impurity_INT Impurity_Iso_O ortho-isomer Product->Impurity_Iso_O Impurity_Iso_M meta-isomer Product->Impurity_Iso_M

References

Comparative analysis of different synthesis routes for 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(2-Methoxyethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, most notably Metoprolol, a widely used beta-blocker.[1][2] The efficiency and scalability of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthesis routes for this compound, with a focus on reaction conditions, yields, and reagent accessibility. The information is intended to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies for this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of step count, overall yield, and the nature of the chemical transformations involved.

ParameterRoute 1: From 4-HydroxyacetophenoneRoute 2: From 4-Hydroxyphenylglyoxal Dimethyl Acetal (B89532)Route 3: From p-Halophenols
Starting Material 4-Hydroxyacetophenone4-Hydroxyphenylglyoxal Dimethyl Acetalp-Chlorophenol or p-Bromophenol
Key Intermediates α-Bromo-4-hydroxyacetophenone, α-Methoxy-4-hydroxyacetophenoneNot applicablePhenolic protected p-halophenol, Grignard reagent
Key Reactions Bromination, Methoxide (B1231860) Exchange, Reduction (Catalytic Hydrogenation)Catalytic HydrogenationProtection, Grignard Reaction, Reaction with Ethylene (B1197577) Oxide, Etherification, Deprotection
Overall Yield ~75-85% (based on reported yields of individual steps)[1][3]47-59%[4][5]Not explicitly quantified, but involves more steps
Number of Steps 315
Reagents & Conditions Br₂ or CuBr₂, NaOCH₃, H₂/Pd/C, Acetic Acid, 80°C, 300 psig[1][2]H₂/Pd/C, Methanol (B129727), HCl, 25-50°C, 50-300 psig[4][5]Protecting group (e.g., t-butyl), Mg, Ethylene Oxide, Dimethyl Sulfate (B86663), Acid or Hydrogenation[6]
Purification Filtration and standard workup[3]Not detailed, likely chromatographicExtraction, distillation, and likely chromatography[6]

Synthesis Route Diagrams

The following diagrams illustrate the reaction pathways for the three main synthetic routes.

G cluster_0 Route 1: From 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone α-Bromo-4-hydroxyacetophenone α-Bromo-4-hydroxyacetophenone 4-Hydroxyacetophenone->α-Bromo-4-hydroxyacetophenone  CuBr₂ or Br₂ α-Methoxy-4-hydroxyacetophenone α-Methoxy-4-hydroxyacetophenone α-Bromo-4-hydroxyacetophenone->α-Methoxy-4-hydroxyacetophenone  NaOCH₃ This compound This compound α-Methoxy-4-hydroxyacetophenone->this compound  H₂, Pd/C

Caption: Synthesis of this compound from 4-Hydroxyacetophenone.

G cluster_1 Route 2: From 4-Hydroxyphenylglyoxal Dimethyl Acetal 4-Hydroxyphenylglyoxal Dimethyl Acetal 4-Hydroxyphenylglyoxal Dimethyl Acetal This compound This compound 4-Hydroxyphenylglyoxal Dimethyl Acetal->this compound  H₂, Pd/C, HCl

Caption: One-step synthesis from 4-Hydroxyphenylglyoxal Dimethyl Acetal.

G cluster_2 Route 3: From p-Halophenol p-Halophenol p-Halophenol Protected p-Halophenol Protected p-Halophenol p-Halophenol->Protected p-Halophenol  Protection Grignard Reagent Grignard Reagent Protected p-Halophenol->Grignard Reagent  Mg Protected p-Hydroxyphenylethanol Protected p-Hydroxyphenylethanol Grignard Reagent->Protected p-Hydroxyphenylethanol  Ethylene Oxide Protected p-Hydroxyphenethyl methyl ether Protected p-Hydroxyphenethyl methyl ether Protected p-Hydroxyphenylethanol->Protected p-Hydroxyphenethyl methyl ether  Etherification This compound This compound Protected p-Hydroxyphenethyl methyl ether->this compound  Deprotection

Caption: Multi-step synthesis starting from a p-Halophenol.

Experimental Protocols

Route 1: Synthesis from 4-Hydroxyacetophenone

This route involves three main steps: bromination of 4-hydroxyacetophenone, methoxide-bromide exchange, and subsequent reduction of the resulting ketone.

Step 1: Preparation of α-Bromo-4-hydroxyacetophenone This reaction can be carried out by reacting 4-hydroxyacetophenone with either bromine (Br₂) or copper(II) bromide (CuBr₂).[2] For example, one mole of 4-hydroxyacetophenone can be added to a suspension of two moles of CuBr₂ in a refluxing chloroform-ethyl acetate (B1210297) mixture.[2]

Step 2: Preparation of α-Methoxy-4-hydroxyacetophenone The α-bromo-4-hydroxyacetophenone is then reacted with a source of methoxide ions.[7] A common procedure involves dissolving the bromo-compound in methanol and adding a saturated solution of sodium hydroxide (B78521) in methanol.[3] The reaction mixture is then acidified to precipitate the product, which can be collected by filtration.[3] An 85% yield for this step has been reported.[3]

Step 3: Reduction to this compound The final step is the reduction of the ketone functionality of α-methoxy-4-hydroxyacetophenone. This is typically achieved through catalytic hydrogenation.[1]

  • Reaction Setup: A high-pressure autoclave is charged with α-methoxy-4-hydroxyacetophenone, a suitable solvent such as acetic acid, and a palladium on carbon (Pd/C) catalyst.[1]

  • Hydrogenation: The autoclave is purged with nitrogen and then hydrogen, and pressurized with hydrogen gas (e.g., 250-300 psig).[1] The reaction is heated to a temperature of around 80°C for approximately 2 hours.[1]

  • Workup: After the reaction, the mixture is filtered to remove the catalyst, and the product can be isolated from the filtrate. A yield of 88% for this reduction step has been reported.[1]

Alternative reduction methods such as the Wolff-Kishner or Clemmensen reductions can also be employed for this transformation.[1][2][3]

Route 2: Synthesis from 4-Hydroxyphenylglyoxal Dimethyl Acetal

This method provides a more direct, one-step synthesis to the target molecule.

  • Reaction Setup: A solution of 4-hydroxyphenylglyoxal dimethyl acetal in methanol containing hydrogen chloride is prepared.[4][5] A 10% Pd/C catalyst is added to this solution.[4][5]

  • Hydrogenation: The reaction is carried out under hydrogen pressure (50-300 psig) at a temperature ranging from 25°C to 50°C.[4][5]

  • Yield: Reported yields for this method vary between 47% and 59%.[4][5]

Route 3: Synthesis from p-Chlorophenol or p-Bromophenol

This route is a multi-step process that begins with the protection of the phenolic hydroxyl group.[6]

  • Step 1: Protection: The phenolic hydroxyl group of p-chlorophenol or p-bromophenol is protected, for example, as a methyl, benzyl, or tert-butyl ether.[6]

  • Step 2: Grignard Reagent Formation: The protected p-halophenol is reacted with magnesium in a suitable ether solvent (e.g., THF, tert-butyl methyl ether) to form the corresponding Grignard reagent.[6]

  • Step 3: Reaction with Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to introduce the two-carbon side chain, yielding the protected p-hydroxyphenylethanol.[6]

  • Step 4: Etherification: The alcohol is then etherified to form the methyl ether using reagents like dimethyl sulfate or dimethyl carbonate.[6]

  • Step 5: Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed under acidic or hydrogenation conditions to yield this compound.[6]

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost and availability of starting materials, and the desired overall yield.

  • Route 1 offers a high overall yield and utilizes readily available starting materials, making it a strong candidate for large-scale synthesis. The three-step process is well-documented.

  • Route 2 is an attractive option due to its single-step nature, which simplifies the overall process. However, the reported yields are lower than for Route 1, and the availability and cost of the starting material, 4-hydroxyphenylglyoxal dimethyl acetal, may be a consideration.

  • Route 3 provides flexibility in the choice of starting material but is a longer, multi-step synthesis. This complexity may make it less favorable for large-scale production unless the starting p-halophenols offer a significant cost advantage.

For drug development and manufacturing, where efficiency and yield are paramount, Route 1 currently appears to be the most robust and well-established method . Further process optimization of Route 2 could potentially make it more competitive in the future.

References

A Comparative Guide to the Identification and Quantification of Impurities in 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of Metoprolol.[1][2] The objective is to offer a detailed overview of analytical methodologies, potential impurities, and comparative performance to aid in the selection of the most appropriate analytical technique for quality control and drug development.

Introduction to Impurity Profiling of this compound

This compound is a critical starting material in the synthesis of various pharmaceuticals. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over impurities in drug substances. Therefore, robust and reliable analytical methods are essential for the identification and quantification of process-related impurities and degradation products.

This guide explores two of the most powerful analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the physicochemical properties of the impurities, the required sensitivity, and the specific goals of the analysis.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process or degradation. Understanding the synthesis route is key to predicting potential process-related impurities. A common synthesis pathway involves the reaction of 4-hydroxyacetophenone.[3][4][5][6]

Table 1: Potential Process-Related and Degradation Impurities of this compound

Impurity NameTypePotential Origin
4-HydroxyacetophenoneProcess-RelatedUnreacted starting material[4]
α-Bromo-4-hydroxyacetophenoneProcess-RelatedIntermediate in a common synthesis route[4]
α-Methoxy-4-hydroxyacetophenoneProcess-RelatedIntermediate in a common synthesis route[3][5]
2-(2-Methoxyethyl)phenolProcess-RelatedPositional isomer
3-(2-Methoxyethyl)phenolProcess-RelatedPositional isomer
Phenol (B47542)DegradationHydrolytic degradation
4-Methoxyphenethyl alcoholDegradationReduction of a potential aldehyde intermediate
4-(2-Methoxyethyl)cyclohexa-2,5-dienoneDegradationOxidation product
Various hydroxylated and ring-opened productsDegradationProducts of advanced oxidation or photolytic degradation

Comparative Analysis of GC and HPLC Methods

Both GC and HPLC are powerful techniques for the analysis of impurities in this compound. The choice between them often depends on the volatility and thermal stability of the analytes.

Table 2: Hypothetical Quantitative Comparison of GC and HPLC for Impurity Analysis

ParameterGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Limit of Detection (LOD) 0.005%0.01%
Limit of Quantification (LOQ) 0.015%0.03%
**Linearity (R²) **> 0.998> 0.999
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Analysis Time ~30 minutes~20 minutes

Experimental Protocols

Gas Chromatography (GC) Method with Derivatization

This method is based on a capillary gas chromatographic technique for the determination of impurities, including positional isomers, in this compound after derivatization.[1]

Objective: To separate, identify, and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Autosampler.

Reagents:

  • This compound sample.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane (B109758) or other suitable solvent.

  • Carrier gas: Helium or Nitrogen.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a vial.

    • Add 1 mL of dichloromethane and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless mode can be optimized).

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector Temperature (FID): 300°C

  • Data Analysis:

    • Identify impurities by comparing their retention times with those of known reference standards.

    • Quantify impurities using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of non-volatile impurities and degradation products.

Objective: To determine the purity of this compound and quantify its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

Reagents:

  • This compound sample.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Identify impurities by comparing their retention times with those of known reference standards.

    • Quantify impurities using an external standard method with a calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for the GC and HPLC methods, as well as the logical relationship between impurity identification and quantification.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC cool->inject separate Separation in Column inject->separate detect Detection (FID/MS) separate->detect identify Identify Impurities detect->identify quantify Quantify Impurities identify->quantify

GC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation in C18 Column inject->separate detect UV/DAD Detection separate->detect identify Identify Impurities detect->identify quantify Quantify Impurities identify->quantify Logical_Relationship cluster_synthesis Synthesis & Degradation cluster_identification Identification cluster_quantification Quantification synthesis Synthesis of This compound gcms GC-MS synthesis->gcms Process Impurities lcms LC-MS synthesis->lcms Process Impurities degradation Forced Degradation (Acid, Base, Oxidative, etc.) degradation->gcms Degradation Products degradation->lcms Degradation Products nmr NMR gcms->nmr Structure Elucidation lcms->nmr Structure Elucidation gcfid GC-FID nmr->gcfid Reference Standards hplcuv HPLC-UV nmr->hplcuv Reference Standards quantify Impurity Quantification (%, ppm) gcfid->quantify Quantification hplcuv->quantify Quantification

References

A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-(2-Methoxyethyl)phenol with its key isomers and derivatives. For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Isomeric compounds, while possessing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. This document leverages data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to delineate the structural nuances between these closely related molecules.

The compounds under comparison are this compound and its isomers: the functional group isomer 2-(4-Methoxyphenyl)ethanol, and the positional isomer 4-Ethylguaiacol (4-ethyl-2-methoxyphenol). 4-Methoxyphenol (B1676288) is also included to illustrate the spectral contribution of the ethyl linker.

Structural Relationships of Compared Analytes

The following diagram illustrates the isomeric relationships between the central compound, this compound, and the selected alternatives.

G C This compound (C9H12O2) I1 2-(4-Methoxyphenyl)ethanol (C9H12O2) C->I1 Functional Group Isomer I2 4-Ethylguaiacol (4-Ethyl-2-methoxyphenol) (C9H12O2) C->I2 Positional Isomer I3 3-(2-Methoxyethyl)phenol (C9H12O2) C->I3 Positional Isomer D1 4-Methoxyphenol (C7H8O2) C->D1 Structural Derivative (-CH2CH2- linker)

Caption: Isomeric and derivative relationships of the analyzed phenols.

Spectroscopic Data Comparison

The following sections summarize the key spectroscopic data obtained for this compound and its related compounds. These datasets provide a basis for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. The chemical shifts (δ) and splitting patterns in ¹H NMR, along with the number and position of signals in ¹³C NMR, provide a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound Aromatic Protons (δ, ppm) Methoxy (B1213986) Protons (-OCH₃) (δ, ppm) Ethyl Protons (-CH₂CH₂-) (δ, ppm) Other Protons (δ, ppm)
This compound 7.04 (d), 6.71 (d)[1] 3.38 (s)[1] 3.61 (t), 2.82 (t)[1] 6.39 (s, -OH)[1]
2-(4-Methoxyphenyl)ethanol 7.12 (d), 6.85 (d) 3.79 (s) 3.83 (t), 2.84 (t) 1.58 (s, -OH)
4-Ethylguaiacol 6.83-6.67 (m) 3.87 (s) 2.59 (q), 1.22 (t) (for -CH₂CH₃) 5.65 (s, -OH)

| 3-(2-Methoxyethyl)phenol | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound Aromatic Carbons (δ, ppm) Methoxy Carbon (-OCH₃) (δ, ppm) Ethyl Carbons (-CH₂CH₂-) (δ, ppm) Other Carbons (δ, ppm)
This compound 153.9, 130.3, 129.9, 115.3[2] 58.8[2] 73.4, 38.0[2] -
2-(4-Methoxyphenyl)ethanol 158.1, 130.8, 129.8, 113.9 55.2 63.8, 38.2 -
4-Ethylguaiacol 145.8, 143.9, 121.0, 119.8, 114.2, 111.1 55.9 23.0, 16.2 (for -CH₂CH₃) -

| 3-(2-Methoxyethyl)phenol | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | - |

Analysis: The substitution pattern on the benzene (B151609) ring is a key differentiator. This compound, being a para-substituted compound, typically shows two distinct doublets in the aromatic region of its ¹H NMR spectrum.[1] In contrast, 4-Ethylguaiacol, with three different aromatic protons, exhibits a more complex multiplet.[3] The chemical shifts of the ethyl and methoxy groups also vary significantly, reflecting their different chemical environments. For instance, the ethyl group in 4-Ethylguaiacol is directly attached to the aromatic ring, resulting in characteristic quartet and triplet signals, which differ from the two triplets seen for the methoxyethyl side chain in this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound O-H Stretch (Phenolic) C-H Stretch (Aromatic) C-H Stretch (Aliphatic) C-O Stretch (Ether/Phenol) Aromatic C=C Bending
This compound ~3350 (broad) ~3050-3000 ~2950-2850 ~1240, ~1110 ~1610, ~1510
2-(4-Methoxyphenyl)ethanol ~3340 (broad) ~3030-3000 ~2930-2870 ~1245, ~1035 ~1612, ~1513
4-Ethylguaiacol ~3400 (broad) ~3060-3000 ~2960-2870 ~1260, ~1030 ~1605, ~1515

| 4-Methoxyphenol | ~3300 (broad) | ~3050-3000 | - | ~1230, ~1035 | ~1600, ~1505 |

Analysis: All the compared phenols exhibit a broad absorption band around 3300-3400 cm⁻¹ corresponding to the hydroxyl (O-H) group. The primary differences lie in the "fingerprint region" (below 1500 cm⁻¹), where the C-O stretching and aromatic bending vibrations provide clues to the substitution pattern and overall molecular structure. For example, the precise positions of the C-O ether and phenolic stretching bands can help distinguish between the isomers.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z) Base Peak (m/z)
This compound 152[1][4] 137, 121, 107, 94, 77 107[1][4]
2-(4-Methoxyphenyl)ethanol 152[5] 121, 107, 91, 77 121
4-Ethylguaiacol 152[3][6] 137, 122, 107, 94, 77 137[3]

| 3-(2-Methoxyethyl)phenol | 152[7] | Data not available in searched literature | Data not available in searched literature |

Analysis: All isomers share the same molecular weight of 152.19 g/mol and thus the same molecular ion peak at m/z 152.[3][4][5][7] However, their fragmentation patterns differ significantly. The base peak for this compound is at m/z 107, corresponding to the loss of the -CH₂OCH₃ group and subsequent rearrangement to a stable hydroxytropylium ion.[4] In contrast, the base peak for 2-(4-Methoxyphenyl)ethanol is m/z 121, resulting from the cleavage of the C-C bond adjacent to the hydroxyl group. 4-Ethylguaiacol shows a prominent base peak at m/z 137, which arises from the characteristic benzylic cleavage and loss of a methyl group (-CH₃).[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems like aromatic rings.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ)

Compound λₘₐₓ (nm) Solvent
This compound ~224, ~278 (Predicted based on analogs) Ethanol (B145695)/Methanol
2-(4-Methoxyphenyl)ethanol Data not available in searched literature -
4-Ethylguaiacol Data not available in searched literature -

| 4-Methoxyphenol | 222, 282[8][9] | Acidic Mobile Phase |

Analysis: Phenolic compounds typically exhibit two main absorption bands in the UV region arising from π-π* transitions in the benzene ring.[10] For 4-Methoxyphenol, these bands are observed at 222 nm and 282 nm.[8][9] It is expected that this compound would have a very similar UV-Vis spectrum, as the methoxyethyl group is an auxochrome that does not significantly alter the core chromophore of the methoxyphenol ring system. The exact position of λₘₐₓ can be influenced by solvent polarity.[10]

Experimental Protocols & Workflow

The following are generalized protocols for the spectroscopic techniques discussed. These methods are standard for the structural characterization of organic compounds.

General Spectroscopic Analysis Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation A Compound Isolation & Purification B Sample Preparation (Dissolution/Neat) A->B C NMR (¹H, ¹³C) B->C D IR (ATR) B->D E MS (GC-MS/LC-MS) B->E F UV-Vis B->F G Spectral Data Processing (Integration, Peak Picking) C->G D->G E->G F->G H Data Interpretation & Fragmentation Analysis G->H I Structural Elucidation H->I J Comparative Analysis of Isomers I->J K Unambiguous Structure Confirmation J->K Final Identification

Caption: Workflow for spectroscopic comparison and structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C spectra are acquired at room temperature. Standard pulse programs are used. For ¹H NMR, 16-64 scans are typically acquired, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, baseline-corrected, and referenced to the solvent peak or TMS. For ¹H NMR, signals are integrated to determine proton ratios.

Attenuated Total Reflectance (ATR) Infrared Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. For liquids, a single drop is sufficient.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap detector).

  • Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Acquisition: 1 µL of the sample is injected into the GC. The compounds are separated on a capillary column (e.g., DB-5ms) using a temperature gradient (e.g., starting at 50°C, ramping to 280°C). As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by Electron Ionization at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.

  • Data Processing: The total ion chromatogram (TIC) is used to identify the retention time of the analyte. The mass spectrum corresponding to that peak is then extracted, background-subtracted, and analyzed for its molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the analyte is prepared in a spectroscopic grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 10⁻³ M).[10] This is then diluted to an appropriate concentration (typically 10⁻⁵ to 10⁻⁴ M) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Data Acquisition: The analysis is performed using a matched pair of 1 cm path length quartz cuvettes. One cuvette contains the pure solvent (as a reference/blank), and the other contains the sample solution. The spectrum is scanned over a range of approximately 200-800 nm.

  • Data Processing: The instrument automatically subtracts the solvent blank from the sample spectrum. The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.

References

Cross-Validation of Analytical Methods for 4-(2-Methoxyethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals like Metoprolol, is of paramount importance.[1] The choice of analytical methodology can significantly impact data quality, influencing critical decisions in drug development, quality control, and research applications. This guide provides an objective comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This publication aims to facilitate the selection of the most suitable analytical method by presenting a cross-validation framework, supported by representative experimental data and detailed methodologies. While a direct cross-validation study for this compound is not extensively available in the public domain, this guide collates and compares typical performance characteristics derived from validated methods for analogous phenolic compounds.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical technique hinges on a balance of sensitivity, specificity, throughput, and the nature of the sample matrix. HPLC with UV detection is a robust and widely accessible method for routine analysis. GC-MS, particularly after derivatization, offers high resolving power and is suitable for complex matrices. LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the gold standard for trace-level quantification in biological and complex samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of phenolic compounds using HPLC, GC-MS, and LC-MS/MS. These values are representative and should be established for this compound during in-house method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2%< 15%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 1 µg/L0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 3 µg/L0.03 - 30 ng/mL

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections outline representative methodologies for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method with UV detection suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the analysis of this compound, which requires a derivatization step to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) or other suitable solvent

  • Hexane (GC grade)

  • This compound reference standard

Derivatization and GC-MS Conditions:

  • Derivatization: Evaporate a known amount of the sample or standard to dryness. Add pyridine and the derivatizing agent (e.g., BSTFA with TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: ESI positive or negative mode (to be optimized for the analyte).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Sample Preparation:

  • For simple matrices: Dilute the sample in the initial mobile phase composition.

  • For complex matrices (e.g., plasma): Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interferences.

Mandatory Visualizations

To further elucidate the methodologies and their relationships, the following diagrams are provided.

Analytical_Method_Principle cluster_HPLC HPLC Principle cluster_GCMS GC-MS Principle cluster_LCMSMS LC-MS/MS Principle HPLC_Sample Sample Injection HPLC_Column C18 Column (Separation) HPLC_Sample->HPLC_Column Mobile Phase HPLC_Detector UV Detector (Quantification) HPLC_Column->HPLC_Detector GCMS_Sample Derivatized Sample Injection GCMS_Column GC Column (Separation) GCMS_Sample->GCMS_Column Carrier Gas GCMS_MS Mass Spectrometer (Identification & Quantification) GCMS_Column->GCMS_MS LCMSMS_Sample Sample Injection LCMSMS_Column LC Column (Separation) LCMSMS_Sample->LCMSMS_Column Mobile Phase LCMSMS_MS Tandem Mass Spec (High Specificity Quantification) LCMSMS_Column->LCMSMS_MS

Caption: Principles of HPLC, GC-MS, and LC-MS/MS methods.

Cross_Validation_Workflow Define Define Analytical Requirements Develop_HPLC Develop & Validate HPLC Method Define->Develop_HPLC Develop_GCMS Develop & Validate GC-MS Method Define->Develop_GCMS Develop_LCMSMS Develop & Validate LC-MS/MS Method Define->Develop_LCMSMS Analyze Analyze Identical Sample Sets Develop_HPLC->Analyze Develop_GCMS->Analyze Develop_LCMSMS->Analyze Compare Compare Performance Parameters Analyze->Compare Select Select Optimal Method for Application Compare->Select Based on Data (Accuracy, Precision, etc.)

Caption: Workflow for cross-validation of analytical methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 4-(2-Methoxyethyl)phenol and its structurally related analogs. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven overview of their antioxidant, anti-inflammatory, and cytotoxic properties. This document synthesizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to facilitate informed decisions in research and development.

Introduction

Phenolic compounds are a vast and well-studied class of molecules renowned for their diverse biological activities. Among these, this compound and its analogs are of interest due to their structural similarities to endogenous and synthetic molecules with known pharmacological properties. The nature and position of substituents on the phenol (B47542) ring can significantly influence their biological effects, including their ability to scavenge free radicals, modulate inflammatory pathways, and induce cytotoxicity in cancer cells. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and a selection of its structurally related compounds. It is important to note that direct comparative studies across a wide range of analogs are limited in the publicly available literature. The presented data is compiled from various sources and should be interpreted with consideration for the different experimental conditions under which they were obtained.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

CompoundStructureAssayIC50 (µM)Reference
This compound this compound-Data Not Available-
4-Ethylphenol 4-Ethylphenol-Data Not Available-
4-Propylphenol 4-Propylphenol-Data Not Available-
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)VanillinDPPH163.5[1]
Vanillic Acid Vanillic AcidDPPH>200[1]
Guaiacol (2-Methoxyphenol)GuaiacolDPPH-[1]

Note: The absence of direct comparative data for this compound and its simple alkyl analogs highlights a gap in the current literature.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds often involve the inhibition of key enzymes and signaling pathways, such as the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway. IC50 values represent the concentration required to inhibit 50% of the inflammatory response.

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound --Data Not Available-
Apocynin (related methoxyphenol)Inflammatory Mediator ProductionHuman Airway Cells146.6[2]
2-Methoxyhydroquinone Inflammatory Mediator ProductionHuman Airway Cells64.3[2]
Diapocynin Inflammatory Mediator ProductionHuman Airway Cells20.3[2]
Resveratrol Inflammatory Mediator ProductionHuman Airway Cells42.7[2]
Cytotoxic Activity

The cytotoxic effects of these compounds are often evaluated against various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration at which 50% of the cells are killed.

CompoundCell LineAssayIC50 (µM)Reference
This compound --Data Not Available-
4-n-Hexyloxyphenol B16-F0 Melanoma-~25[3]
4-t-Butoxyphenol B16-F0 Melanoma-~100[3]
Eugenol (related methoxyphenol)Various Cancer LinesMTTVaries[4]

Structure-Activity Relationship

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. Key structural features that influence efficacy include:

  • The Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity through hydrogen atom donation.

  • Substitution on the Aromatic Ring: The nature, number, and position of substituents significantly modulate the compound's activity.

    • Electron-donating groups (like methoxy (B1213986) and alkyl groups) can increase the electron density on the aromatic ring, which may enhance antioxidant and anti-inflammatory activities.[2][5]

    • Electron-withdrawing groups can have the opposite effect.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by alkyl chains and other substituents, affects its ability to cross cell membranes and interact with molecular targets.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are standard protocols for the key assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure:

    • Add a solution of the test compound at various concentrations to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Western Blot for Inflammatory Markers (e.g., COX-2, iNOS)

This technique is used to detect and quantify specific proteins involved in inflammation.

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Phenolic compounds can exert their biological effects by modulating various cellular signaling pathways.

Antioxidant Mechanism

The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction. The resulting phenoxy radical is stabilized by resonance.

Antioxidant_Mechanism ROO Free Radical (R•) RH Stable Molecule (RH) ROO->RH H• donation ArOH Phenolic Antioxidant (e.g., this compound) ArO Phenoxy Radical (ArO•) (Resonance Stabilized) ArOH->ArO

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Anti-inflammatory Signaling Pathway (NF-κB)

Many phenolic compounds inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Phenol Phenolic Compound Phenol->IKK Inhibits DNA DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes NFkB_n->DNA

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic compounds.

Experimental Workflow for Comparative Efficacy Analysis

A systematic approach is crucial for comparing the biological efficacy of a series of related compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Characterization->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX inhibition, NO production) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT on cancer cell lines) Characterization->Cytotoxicity IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical workflow for the synthesis and biological evaluation of a compound library.

References

Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 4-(2-Methoxyethyl)phenol in complex mixtures. As a key intermediate in the synthesis of the widely used beta-blocker, metoprolol, accurate and robust quantification of this compound is critical in pharmaceutical development and quality control. This document evaluates the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is a versatile and widely used technique for non-volatile compounds, while GC-MS offers high sensitivity for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like phenols. Quantitative NMR stands out as a primary ratio method, enabling direct quantification without the need for a specific reference standard of the analyte.

Data Summary

The following table summarizes the typical quantitative performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of phenolic compounds. It is important to note that while these represent typical values, performance for this compound may vary depending on the specific matrix and experimental conditions.

ParameterHPLC-UVGC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL[1]0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.05 - 5 ng/mL[1]0.5 - 5 µg/mL
Linearity (R²) > 0.999> 0.995Not applicable (Direct ratio)
Precision (%RSD) < 2%< 10%< 1%
Accuracy/Recovery (%) 98 - 102%80 - 110%99 - 101%
Sample Throughput HighMediumLow to Medium
Derivatization Required? NoYes (for volatility)No
Primary Method? NoNoYes

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and qNMR are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for the routine quantification of this compound in pharmaceutical preparations and other matrices.

Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the homogenized sample and dissolve it in the mobile phase or a suitable solvent (e.g., methanol (B129727), acetonitrile).

  • Liquid Samples (e.g., plasma): Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

  • SPE Cleanup (if required): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with water to remove polar impurities, and elute the analyte with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Filter the final sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 274 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, particularly for trace-level analysis in complex environmental or biological samples. Derivatization is necessary to increase the volatility of the phenolic hydroxyl group.

Sample Preparation and Derivatization:

  • Perform sample extraction as described for HPLC (e.g., LLE or SPE).

  • Evaporate the extract to complete dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Temperature Program Initial 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for quantification. Target ions for silylated this compound would need to be determined.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of this compound or its concentration in a mixture without a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal integral comparable to the analyte signal.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

NMR Acquisition Parameters (¹H-NMR):

ParameterValue
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse experiment
Relaxation Delay (d1) At least 5 times the longest T₁ of the analyte and internal standard protons
Number of Scans Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated
Acquisition Time ≥ 3 seconds
Spectral Width Appropriate to cover all signals of interest

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

  • Calculate the concentration or purity using the following equation:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Visualizations

Metoprolol Synthesis Pathway

This compound is a crucial intermediate in the synthesis of metoprolol. The following diagram illustrates a common synthetic route.

Metoprolol_Synthesis node_start p-Bromophenol node_intermediate1 4-(2-Methoxyvinyl)phenol node_start->node_intermediate1 Methyl vinyl ether, Pd catalyst, Phosphine ligand node_analyte This compound node_intermediate1->node_analyte H₂, Pd/C node_intermediate2 1-(2,3-Epoxypropoxy)- 4-(2-methoxyethyl)benzene node_analyte->node_intermediate2 Epichlorohydrin, NaOH node_metoprolol Metoprolol node_intermediate2->node_metoprolol Isopropylamine Quantitative_Analysis_Workflow node_sample Complex Mixture (e.g., Plasma, Pharmaceutical Formulation) node_prep Sample Preparation node_sample->node_prep node_extraction Extraction (LLE, SPE, PPT) node_prep->node_extraction node_derivatization Derivatization (for GC-MS) node_extraction->node_derivatization If GC-MS node_analysis Analytical Technique node_extraction->node_analysis node_gcms GC-MS node_derivatization->node_gcms node_hplc HPLC-UV node_qnmr qNMR node_data Data Acquisition & Processing node_hplc->node_data node_gcms->node_data node_qnmr->node_data node_quant Quantification node_data->node_quant node_report Result Reporting node_quant->node_report

References

Establishing a Reference Standard for 4-(2-Methoxyethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 4-(2-Methoxyethyl)phenol, a known impurity of the beta-blocker Metoprolol.[1][2][3][4] It offers a comparison of commercially available reference materials and details the necessary experimental protocols for characterization and purity assessment. This document is intended to assist researchers and quality control professionals in ensuring the accuracy and reliability of analytical data for this compound.

Comparison of Commercially Available Reference Standards

A reliable reference standard is the cornerstone of accurate analytical measurement. Several suppliers offer this compound, often designated as Metoprolol Impurity B. The table below summarizes the specifications of some commercially available options. It is crucial to obtain the Certificate of Analysis (CoA) for a specific lot to get precise purity values.[5]

SupplierProduct Name/SynonymPurity SpecificationAnalytical Technique
LGC StandardsThis compound; Metoprolol Tartrate Imp. B (EP)Conforms to ISO 17034 and ISO/IEC 17025 standardsAccompanied by a comprehensive CoA
Sigma-AldrichThis compound97%Not specified
Thermo Scientific ChemicalsThis compound≥97.5%Gas Chromatography (GC)
TCI AMERICAThis compound>98.0%Gas Chromatography (GC)
SynZealMetoprolol EP Impurity BSupplied with detailed characterization dataNot specified

Potential Impurities in this compound

Understanding the synthesis of this compound is key to anticipating potential impurities. The common synthetic routes often start from 4-hydroxyacetophenone.[6] Potential process-related impurities that could be present are listed below.

Impurity NameChemical StructurePotential Origin
4-HydroxyacetophenoneC₈H₈O₂Unreacted starting material
α-Bromo-4-hydroxyacetophenoneC₈H₇BrO₂Intermediate in some synthetic routes
α-Methoxy-4-hydroxyacetophenoneC₉H₁₀O₃Intermediate in some synthetic routes
2-(2-Methoxyethyl)phenolC₉H₁₂O₂Isomeric impurity
3-(2-Methoxyethyl)phenolC₉H₁₂O₂Isomeric impurity

Experimental Protocols

Establishing a reference standard requires rigorous analytical characterization. The following protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS) are provided as a guide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for determining the purity of this compound and separating it from potential impurities.[7][8]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions: | Parameter | Value | |---|---| | Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | | Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 20 | 70 | | | 25 | 70 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 225 nm | | Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in a 50 mL volumetric flask with a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation by ¹H-NMR Spectroscopy

¹H-NMR provides structural confirmation of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

Data Acquisition and Analysis: Acquire the ¹H-NMR spectrum. The chemical shifts, multiplicities, and integrations of the signals should be consistent with the structure of this compound.

Expected ¹H-NMR Data (in CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.04 d 2H Ar-H
~6.71 d 2H Ar-H
~6.39 s 1H Ar-OH
~3.61 t 2H -CH₂-O-
~3.38 s 3H -O-CH₃

| ~2.82 | t | 2H | Ar-CH₂- |

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Data Acquisition and Analysis: Infuse the sample solution into the mass spectrometer. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (C₉H₁₂O₂), which is 152.19 g/mol .[9]

Visualizing the Workflow

The following diagrams illustrate the workflow for establishing a reference standard and for its comparison.

experimental_workflow cluster_procurement Procurement cluster_characterization Characterization cluster_establishment Establishment A Obtain Candidate Reference Material B Purity Analysis (HPLC) A->B C Identity Confirmation (NMR, MS) B->C D Impurity Profiling C->D E Assign Purity Value D->E F Prepare Certificate of Analysis E->F

Figure 1: Experimental workflow for establishing a reference standard.

comparison_logic cluster_comparison Comparative Analysis cluster_decision Decision A Primary Reference Standard (e.g., Pharmacopeial) D Purity Comparison (HPLC) A->D E Spectral Comparison (NMR, MS) A->E F Impurity Profile Comparison A->F B Commercial Reference Standard (Candidate) B->D B->E B->F C In-house Isolated/Synthesized Material C->D C->E C->F G Qualification as Working Standard D->G E->G F->G

Figure 2: Logical workflow for comparing candidate reference materials.

References

A Comparative Guide to Isomeric Purity Assessment of 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 4-(2-Methoxyethyl)phenol, a key intermediate in the synthesis of pharmaceuticals such as Metoprolol, is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of the primary analytical techniques used for the determination of this compound and its positional isomers: 2-(2-Methoxyethyl)phenol and 3-(2-Methoxyethyl)phenol. The methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are objectively compared, with supporting experimental data and detailed protocols.

Isomers and Potential Impurities of this compound

The primary isomers of concern are the ortho-, meta-, and para- substituted forms of (2-Methoxyethyl)phenol. In addition to these positional isomers, other process-related impurities may be present, arising from the synthetic route.

cluster_isomers Positional Isomers cluster_impurities Potential Process-Related Impurities This compound This compound Starting Materials (e.g., Phenol, 2-Methoxyethanol) Starting Materials (e.g., Phenol, 2-Methoxyethanol) This compound->Starting Materials (e.g., Phenol, 2-Methoxyethanol) By-products of Synthesis By-products of Synthesis This compound->By-products of Synthesis Degradation Products Degradation Products This compound->Degradation Products 2-(2-Methoxyethyl)phenol 2-(2-Methoxyethyl)phenol 2-(2-Methoxyethyl)phenol->this compound Isomeric Impurity 3-(2-Methoxyethyl)phenol 3-(2-Methoxyethyl)phenol 3-(2-Methoxyethyl)phenol->this compound Isomeric Impurity

Figure 1: Isomeric and Impurity Relationship Diagram

Quantitative Performance Comparison

The selection of an analytical method for isomeric purity assessment depends on various factors, including the required resolution, sensitivity, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the analysis of phenolic isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL (with derivatization)0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.15 µg/mL (with derivatization)0.3 - 3 µg/mL
Precision (%RSD) < 2%< 3%< 5%
Typical Analysis Time 15 - 30 minutes10 - 25 minutes5 - 15 minutes
Sample Preparation Simple dissolution and filtrationDerivatization often requiredSimple dissolution and filtration

Note: The quantitative data presented are representative values for the analysis of phenolic isomers and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow for Isomeric Purity Assessment

A systematic approach is essential for the accurate assessment of isomeric purity. The following diagram illustrates a general workflow, from sample reception to final data analysis and reporting.

Sample Sample of this compound Prep Sample Preparation Sample->Prep HPLC HPLC Analysis Prep->HPLC Direct Injection GC GC Analysis Prep->GC Derivatization CE CE Analysis Prep->CE Direct Injection Data Data Acquisition and Processing HPLC->Data GC->Data CE->Data Report Purity Assessment and Reporting Data->Report

Figure 2: General Experimental Workflow

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. A reversed-phase method is typically employed for the separation of this compound and its isomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Gas Chromatography (GC)

GC offers high resolution and sensitivity, particularly for volatile and semi-volatile compounds. For phenolic compounds, derivatization is often necessary to improve their volatility and chromatographic performance.[3]

Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5, 30 m × 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Temperature 280 °C (FID)
Injection Mode Split (e.g., 50:1)

Sample Preparation (Derivatization):

  • Dissolve approximately 10 mg of the sample in 1 mL of pyridine in a vial.

  • Add 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For the separation of phenolic isomers, operating at a high pH is crucial to ensure the analytes are in their anionic form.[4]

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)

  • Sodium hydroxide

  • Boric acid

  • Water (deionized)

Electrophoretic Conditions:

ParameterValue
Background Electrolyte 50 mM Borate buffer, pH 9.5
Applied Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Wavelength 214 nm

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Objective Comparison and Conclusion

Both HPLC and GC are robust and reliable methods for the isomeric purity assessment of this compound. HPLC offers the advantage of simpler sample preparation, as derivatization is typically not required.[5] This can reduce the potential for analytical variability. The use of specialized stationary phases, such as phenyl columns, can provide enhanced selectivity for positional isomers.

GC, particularly when coupled with mass spectrometry (GC-MS), provides excellent resolution and definitive identification of impurities.[6] However, the need for derivatization adds a step to the workflow and requires careful optimization to ensure complete and reproducible reactions.[3]

Capillary Electrophoresis stands out for its high separation efficiency and very low consumption of sample and reagents. Its speed can also be advantageous for high-throughput screening. However, CE can be more sensitive to matrix effects, and achieving the same level of robustness as HPLC and GC may require more extensive method development.[4]

References

Performance comparison of different catalysts in 4-(2-Methoxyethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(2-Methoxyethyl)phenol, a key intermediate in the production of pharmaceuticals such as Metoprolol, a widely used beta-blocker, relies heavily on the efficient and selective catalytic hydrogenation of a suitable precursor. The choice of catalyst is paramount in determining the yield, purity of the final product, and the overall economic viability of the process. This guide provides an objective comparison of the performance of various catalysts commonly employed in the synthesis of this compound and structurally related compounds, supported by experimental data from scientific literature.

Performance Comparison of Catalysts

The primary route for the synthesis of this compound involves the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone. The ideal catalyst for this transformation should exhibit high activity for the reduction of the ketone functionality while preserving the phenolic hydroxyl group and the methoxy (B1213986) ether linkage, and preventing hydrodeoxygenation or hydrogenation of the aromatic ring.

While direct comparative studies on a single substrate under identical conditions are limited, a comprehensive analysis of the literature on the hydrogenation of substituted acetophenones allows for a robust evaluation of catalyst performance. The following tables summarize the performance of Palladium, Platinum, Rhodium, and Raney Nickel catalysts in these transformations.

Palladium-Based Catalysts

Palladium, particularly on a carbon support (Pd/C), is a widely used and generally effective catalyst for the chemoselective hydrogenation of the carbonyl group in aromatic ketones.

CatalystSubstrateConversion (%)Selectivity (%) to AlcoholReaction ConditionsReference
5% Pd/C4-acetoxyacetophenone92.3~98 (to 4-acetoxyphenyl methylcarbinol)60°C, 100 psig H₂, neat[1]
Pd/Al₂O₃Acetophenone (B1666503)High (in water)HighWater, H₂[2]
Pd/CAcetophenoneHigh (in water)HighWater, H₂[2]
Pd/C-PANI (H₂SO₄-doped)Substituted Ketone100High30°C, 50 bar H₂, MeOH[3]

Key Observations:

  • Pd/C demonstrates high conversion and excellent selectivity for the desired alcohol product.

  • The choice of solvent, particularly the use of water, can significantly influence the catalytic activity.

  • Modification of the catalyst support, for instance with polyaniline (PANI), can enhance performance.

Platinum-Based Catalysts

Platinum catalysts are also highly active for ketone hydrogenation. Their performance and selectivity can be tuned by the properties of the support material.

CatalystSubstrateConversion (%)Selectivity (%) to AlcoholReaction ConditionsReference
Pt/[Al]MCM-41AcetophenoneVariableHighH₂[4]
PtSn-OMAcetophenoneHigh>99H₂[5]
PtSn-OM3,4-dimethoxyacetophenoneHigh>99H₂[5]

Key Observations:

  • Platinum catalysts can achieve very high selectivity for the desired alcohol product.

  • The acidity of the support material can influence the reaction rate.

  • The addition of promoters, such as tin, can significantly enhance chemoselectivity.

Rhodium-Based Catalysts

Rhodium catalysts are known for their high hydrogenation activity, which can sometimes lead to over-reduction if not properly controlled.

CatalystSubstrateConversion (%)Selectivity (%) to AlcoholReaction ConditionsReference
5% Rh/Al₂O₃Acetophenone10010025°C, Al-water H₂ source[6]
5% Rh/CAcetophenoneLow-25°C, Al-water H₂ source[6]
Rh/Al₂O₃AcetophenoneHigh (in water)HighWater, H₂[2]

Key Observations:

  • Rh/Al₂O₃ shows excellent conversion and selectivity for the hydrogenation of the carbonyl group at room temperature.

  • The choice of support is critical, with Al₂O₃ being superior to carbon for this specific transformation under the tested conditions.

  • Rhodium catalysts are potent and can hydrogenate the aromatic ring at elevated temperatures.

Raney Nickel

Raney Nickel is a cost-effective and widely used hydrogenation catalyst, though it may exhibit lower selectivity compared to noble metal catalysts.

CatalystSubstrateConversion (%)Selectivity (%) to AlcoholReaction ConditionsReference
Raney NiAcetophenone-~82-[7]
Raney Ni/CAcetone99.9High (low byproduct)120°C, H₂[8]

Key Observations:

  • While highly active, Raney Nickel may lead to lower selectivity for the desired alcohol from acetophenone.

  • The formation of byproducts can be an issue.

  • Carbon-supported Raney Nickel shows high activity and selectivity for the hydrogenation of aliphatic ketones.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful catalyst evaluation and process development. Below are representative methodologies for the catalytic hydrogenation of acetophenone derivatives.

General Procedure for Catalytic Hydrogenation of α-Methoxy-4-hydroxyacetophenone

A solution of α-methoxy-4-hydroxyacetophenone in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) is charged into a high-pressure autoclave. The catalyst (e.g., 5% Pd/C, 5% Rh/Al₂O₃, or Raney Nickel) is added to the solution (typically 1-10% by weight of the substrate). The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 100-500 psig). The reaction mixture is then heated to the target temperature (e.g., 25-80°C) and stirred for a specified duration (e.g., 2-8 hours). After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method, such as crystallization or column chromatography, to yield this compound. The product identity and purity are confirmed by analytical techniques such as NMR, GC-MS, and HPLC.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis start Start charge_reactor Charge Autoclave with Substrate, Solvent, and Catalyst start->charge_reactor seal_purge Seal and Purge with Nitrogen charge_reactor->seal_purge pressurize Pressurize with Hydrogen seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze Product (NMR, GC-MS, HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for the catalytic hydrogenation of α-methoxy-4-hydroxyacetophenone.

reaction_pathway reactant α-Methoxy-4-hydroxyacetophenone product This compound reactant->product Hydrogenation catalyst Catalyst (e.g., Pd/C, Rh/Al₂O₃) hydrogen H₂

Caption: Reaction pathway for the synthesis of this compound via catalytic hydrogenation.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methoxyethyl)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of 4-(2-Methoxyethyl)phenol is a critical aspect of laboratory safety and chemical management. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, outlining the necessary procedures for the proper disposal of this compound. Adherence to these guidelines is imperative to protect both laboratory personnel and the environment from potential hazards.

I. Understanding the Hazards

This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards before handling and disposal.

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3]

  • Environmental Hazards: While specific environmental impact data is limited in the provided search results, phenols, in general, can be harmful to aquatic life. Therefore, it is crucial to prevent this chemical from entering drains or waterways.[4]

II. Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE CategorySpecificationSource(s)
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear protective gloves (e.g., neoprene or butyl rubber) and a laboratory coat. Change gloves frequently.[5]
Respiratory Protection Use in a well-ventilated area or in a chemical fume hood to avoid breathing dust or vapors.[4][6] A dust mask (type N95) may be appropriate in some situations.[3]

Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (<50 mL):

    • Ensure adequate ventilation and wear appropriate PPE.[7]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[7][8][9]

    • Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[4][7][8]

  • Large Spills (>50 mL):

    • Evacuate the area immediately.[7]

    • Remove all sources of ignition.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup.[7][10]

IV. Disposal Procedures

The primary method for the disposal of this compound is as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][9]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent materials from spills, contaminated labware) in a designated, compatible, and clearly labeled hazardous waste container.[11]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[11]

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Waste Segregation:

    • Store the hazardous waste container in a designated satellite accumulation area.[11]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[12]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4][6]

    • Recycling or reprocessing may be an option; consult with your EHS department.[1]

    • A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Consult Local Regulations: All disposal activities must comply with federal, state, and local regulations.[1] It is the responsibility of the generator to ensure full compliance.

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? spill Is it a spill? start->spill small_spill Small Spill (<50 mL) spill->small_spill Yes routine_waste Is it routine lab waste? spill->routine_waste No large_spill Large Spill (>50 mL) small_spill->large_spill No absorb Absorb with inert material small_spill->absorb Yes evacuate Evacuate Area & Call EHS/Emergency Response large_spill->evacuate Yes collect_waste Collect in a labeled, sealed hazardous waste container absorb->collect_waste store_waste Store in designated satellite accumulation area collect_waste->store_waste end End: Waste Properly Managed evacuate->end routine_waste->collect_waste Yes contact_ehs Contact EHS for disposal via licensed contractor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling 4-(2-Methoxyethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 4-(2-Methoxyethyl)phenol (CAS No: 56718-71-9). Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling. The substance is a solid, appearing as a white or colorless to almost white or almost colorless powder, lump, or clear liquid.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [3]

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CategorySignal WordTarget Organs
Skin Corrosion/IrritationCategory 2WarningSkin
Serious Eye Damage/Eye IrritationCategory 2WarningEyes
Specific Target Organ Toxicity (Single Exposure)Category 3WarningRespiratory system

Data compiled from multiple safety data sheets.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][4]

  • Eye and Face Protection:

    • Wear tight-sealing safety goggles that conform to EN166 standards.[1][5]

    • For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.[4][6]

  • Skin and Body Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[1] While specific breakthrough times are not listed, chemical-resistant gloves are essential.

    • Clothing: Wear long-sleeved protective clothing to prevent skin exposure.[1][5]

    • Footwear: When handling larger quantities, chemical-resistant boots are recommended.[7]

  • Respiratory Protection:

    • Under normal laboratory conditions with adequate ventilation, specific respiratory protection is not required.[1][5]

    • For large-scale use, in emergencies, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][4][6]

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal minimizes risks.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep the container tightly closed to prevent exposure to air and moisture.[1][5]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][4]

Step 2: General Handling and Use

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust, fumes, or vapors.[1][4]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[1][6]

Step 3: First Aid Protocol

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[1][4] Do not empty into drains.[1]

  • Contaminated Materials: Pipette tips, gloves, and other contaminated debris should be collected as hazardous waste.[8] These items should be placed in a sealed and properly labeled container for disposal.[8]

Emergency Spill Response Workflow

In the event of a spill, follow a structured response plan. The diagram below outlines the necessary steps for safely managing a chemical spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_final_steps Final Steps start Spill Occurs alert Alert personnel in the area start->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess spill size and risk evacuate->assess get_ppe Don appropriate PPE assess->get_ppe contain Contain the spill with absorbent material (e.g., sand, vermiculite) get_ppe->contain absorb Absorb the spilled material contain->absorb collect Collect absorbed material into a sealed container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Label and dispose of waste container as hazardous waste decontaminate->dispose report Report the incident dispose->report end Spill Managed report->end

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethyl)phenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。